molecular formula C20H24O9 B15591727 Marmesinin CAS No. 27497-13-8

Marmesinin

Cat. No.: B15591727
CAS No.: 27497-13-8
M. Wt: 408.4 g/mol
InChI Key: HXCGUCZXPFBNRD-NEDVQNLSSA-N
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Description

Marmesinin is a member of the class of psoralens that is (-)-marmesin in which the hydroxy hydrogen is replaced by a beta-D-glucosyl residue. It has a role as a plant metabolite, a P450 inhibitor and an antioxidant. It is a beta-D-glucoside, a member of psoralens and a monosaccharide derivative. It is functionally related to a nodakenetin.
Ammijin has been reported in Pleurospermum rivulorum, Cnidium monnieri, and other organisms with data available.
isolated from Aegle marmelose

Properties

IUPAC Name

(2S)-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O9/c1-20(2,29-19-18(25)17(24)16(23)13(8-21)28-19)14-6-10-5-9-3-4-15(22)27-11(9)7-12(10)26-14/h3-5,7,13-14,16-19,21,23-25H,6,8H2,1-2H3/t13-,14+,16-,17+,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCGUCZXPFBNRD-NEDVQNLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H]1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70950184
Record name 2-(7-Oxo-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-2-yl)propan-2-yl hexopyranoside
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

495-30-7, 27497-13-8
Record name Marmesinin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=495-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Marmesinin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(7-Oxo-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-2-yl)propan-2-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70950184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMMIJIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C1VEU88IF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Biosynthetic Pathway of Marmesinin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marmesinin, a key intermediate in the biosynthesis of linear furanocoumarins, holds significant interest for researchers in natural product chemistry, plant biochemistry, and drug development. Furanocoumarins, such as psoralen, are a class of plant secondary metabolites with diverse pharmacological activities, including applications in the treatment of skin disorders like psoriasis and vitiligo. Understanding the biosynthetic pathway of this compound is crucial for the potential metabolic engineering of plants and microorganisms to enhance the production of these valuable compounds. This technical guide provides an in-depth overview of the this compound biosynthetic pathway, including the key enzymes, intermediates, and available quantitative data. Detailed experimental protocols for the characterization of the involved enzymes are also presented to facilitate further research in this field.

The Core Biosynthetic Pathway

The biosynthesis of this compound originates from the general phenylpropanoid pathway, with umbelliferone (B1683723) serving as the crucial precursor molecule. The pathway to this compound involves two key enzymatic steps: the prenylation of umbelliferone to form demethylsuberosin (B190953), followed by an oxidative cyclization to yield this compound.

Step 1: Prenylation of Umbelliferone

The first committed step in the biosynthesis of linear furanocoumarins is the prenylation of umbelliferone at the C6 position. This reaction is catalyzed by umbelliferone 6-prenyltransferase (U6PT), also known as umbelliferone 6-dimethylallyltransferase. This enzyme transfers a dimethylallyl pyrophosphate (DMAPP) group to the aromatic ring of umbelliferone, resulting in the formation of (S)-7-demethylsuberosin .

Step 2: Oxidative Cyclization of Demethylsuberosin

The subsequent and final step in this compound biosynthesis is the conversion of demethylsuberosin to (+)-marmesin. This reaction is catalyzed by a cytochrome P450-dependent monooxygenase known as marmesin (B225713) synthase . This enzyme facilitates an atypical cyclization reaction, forming the dihydrofuran ring characteristic of this compound. In Ficus carica (fig tree), this enzyme has been identified as CYP76F112 .[1][2]

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the this compound biosynthetic pathway.

EnzymeSubstrateProductOrganismApparent Km (µM)Apparent Vmax or kcatReference
Marmesin Synthase (CYP76F112)DemethylsuberosinMarmesinFicus carica2.9 ± 0.618.2 ± 0.6 pkat/mg protein[3]
Umbelliferone 6-Prenyltransferase (FcPT1a)UmbelliferoneDemethylsuberosinFicus caricaNot ReportedNot Reported

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of the this compound biosynthetic pathway.

Protocol 1: Heterologous Expression and Preparation of Microsomes for Enzyme Assays

This protocol describes the heterologous expression of cytochrome P450 enzymes, such as marmesin synthase, in Saccharomyces cerevisiae (yeast) and the subsequent preparation of microsomes for in vitro activity assays.

1. Gene Cloning and Yeast Transformation:

  • The full-length cDNA of the target enzyme (e.g., CYP76F112) is cloned into a yeast expression vector (e.g., pYeDP60).
  • The recombinant plasmid is transformed into a suitable yeast strain (e.g., WAT11) using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.
  • Transformants are selected on appropriate selective media.

2. Yeast Culture and Protein Expression:

  • A single colony of the transformed yeast is inoculated into an appropriate starter culture medium (e.g., YPD) and grown overnight.
  • The starter culture is used to inoculate a larger volume of expression medium (e.g., YPGE).
  • Gene expression is induced by the addition of galactose to the medium.
  • The culture is incubated for a further 24-48 hours at a controlled temperature (e.g., 28 °C) with shaking.

3. Microsome Preparation:

  • Yeast cells are harvested by centrifugation.
  • The cell pellet is washed and resuspended in an extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 600 mM sorbitol).
  • Cells are mechanically disrupted using glass beads or a French press.
  • The cell lysate is subjected to a two-step centrifugation process: a low-speed spin to remove cell debris, followed by a high-speed ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction.
  • The microsomal pellet is resuspended in a storage buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol) and stored at -80 °C until use.

Protocol 2: In Vitro Marmesin Synthase Activity Assay

This protocol outlines the procedure for measuring the enzymatic activity of marmesin synthase using prepared microsomes.

1. Reaction Mixture Preparation:

  • The standard reaction mixture (e.g., 200 µL final volume) contains:
  • Microsomal protein (e.g., 50-100 µg)
  • Demethylsuberosin (substrate) dissolved in a suitable solvent (e.g., DMSO) at various concentrations for kinetic analysis.
  • NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase) or a final concentration of 1 mM NADPH.
  • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5).

2. Enzymatic Reaction:

  • The reaction is initiated by the addition of the NADPH-generating system or NADPH.
  • The mixture is incubated at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 30-60 minutes).
  • The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate) or an acid (e.g., HCl).

3. Product Extraction and Analysis:

  • The reaction products are extracted with an appropriate organic solvent.
  • The organic phase is evaporated to dryness and the residue is redissolved in a suitable solvent (e.g., methanol).
  • The products are analyzed and quantified by High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a UV detector and a mass spectrometer (MS) for product identification and confirmation.[3]
  • The retention time and mass spectrum of the product are compared with an authentic marmesin standard.

4. Kinetic Parameter Determination:

  • The initial reaction velocities are measured at different substrate concentrations.
  • The kinetic parameters (Km and Vmax) are determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis software.[3]

Visualizations

Biosynthetic Pathway of this compound

Marmesinin_Biosynthesis Umbelliferone Umbelliferone Demethylsuberosin Demethylsuberosin Umbelliferone->Demethylsuberosin Umbelliferone 6-Prenyltransferase DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->Demethylsuberosin This compound This compound Demethylsuberosin->this compound Marmesin Synthase (CYP450)

Caption: Overview of the biosynthetic pathway from umbelliferone to this compound.

Experimental Workflow for Enzyme Characterization

Enzyme_Workflow cluster_expression Heterologous Expression cluster_assay Enzyme Activity Assay cluster_analysis Data Analysis gene_cloning Gene Cloning into Expression Vector yeast_transformation Yeast Transformation gene_cloning->yeast_transformation protein_expression Protein Expression in Yeast Culture yeast_transformation->protein_expression microsome_prep Microsome Preparation protein_expression->microsome_prep reaction_setup In Vitro Reaction Setup (Microsomes, Substrate, NADPH) microsome_prep->reaction_setup incubation Incubation reaction_setup->incubation product_extraction Product Extraction incubation->product_extraction hplc_analysis HPLC/UHPLC-MS Analysis product_extraction->hplc_analysis kinetic_analysis Kinetic Parameter Determination (Km, Vmax) hplc_analysis->kinetic_analysis

Caption: Experimental workflow for enzyme characterization.

References

Marmesinin: A Comprehensive Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marmesinin, also known as ammijin, is a naturally occurring linear furanocoumarin that has garnered significant interest in the scientific community due to its potential therapeutic properties, including neuroprotective and cardioprotective activities. As a biosynthetic precursor to psoralens, it plays a crucial role in plant secondary metabolism. This technical guide provides an in-depth overview of the primary natural sources of this compound and detailed methodologies for its extraction and isolation, aimed at supporting research and development in natural product chemistry and drug discovery.

Chemical Identity and Related Compounds

It is essential to distinguish this compound from other closely related coumarins often found in the same natural sources.

  • This compound (Ammijin): A linear furanocoumarin.

  • Marmelosin: Often used interchangeably with imperatorin, another furanocoumarin.

  • Marmesin: A dihydrofuranocoumarin, structurally distinct from this compound.

Clear identification and differentiation are paramount for accurate research and development.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Apiaceae and Rutaceae families. The concentration of this compound can vary depending on the plant part, geographical location, and harvesting time.

Plant SpeciesFamilyPlant PartReported Yield/Presence
Aegle marmelos (Bael)RutaceaeFruits, Leaves, RootsPresent; quantitative yield data is variable in literature.
Ammi majus (Bishop's Weed)ApiaceaeFruits (Seeds)A significant source of various furanocoumarins, including this compound.
Pseudognaphalium affineCompositae-Identified as a natural source.

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification.

Soxhlet Extraction

This continuous extraction method is widely employed for the efficient extraction of coumarins from dried plant material.

Materials and Equipment:

  • Dried and powdered plant material (e.g., Aegle marmelos fruits or Ammi majus seeds)

  • Soxhlet apparatus (including flask, extractor, and condenser)

  • Heating mantle

  • Extraction solvent (e.g., methanol, ethanol, petroleum ether, chloroform)

  • Rotary evaporator

Protocol:

  • Preparation of Plant Material: The plant material is thoroughly washed, shade-dried, and ground into a coarse powder to increase the surface area for extraction.

  • Soxhlet Setup: The powdered plant material is packed into a thimble and placed inside the Soxhlet extractor. The round-bottom flask is filled with the chosen extraction solvent.

  • Extraction Process: The solvent is heated to its boiling point. The vapor travels up to the condenser, where it liquefies and drips into the thimble containing the plant material. The solvent extracts the desired compounds. When the solvent level in the extractor reaches the top of the siphon tube, the extract is siphoned back into the flask. This cycle is repeated for several hours (typically 6-12 hours) to ensure exhaustive extraction.

  • Concentration: After extraction, the solvent, now rich in extracted compounds, is concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

Column Chromatography Purification

Column chromatography is a crucial step for the purification of this compound from the crude extract. Silica (B1680970) gel is commonly used as the stationary phase due to its polarity.

Materials and Equipment:

  • Glass chromatography column

  • Silica gel (60-120 mesh)

  • Mobile phase: A solvent system of varying polarity (e.g., gradients of hexane (B92381) and ethyl acetate (B1210297), or chloroform (B151607) and methanol)

  • Crude plant extract

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber for monitoring fractions

Protocol:

  • Column Packing: A slurry of silica gel in the initial mobile phase (a non-polar solvent like hexane) is prepared and carefully poured into the column. The column is allowed to settle, and excess solvent is drained to create a uniformly packed stationary phase.

  • Sample Loading: The crude extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dried, extract-coated silica gel is loaded onto the top of the packed column.

  • Elution: The mobile phase is passed through the column. The polarity of the mobile phase is gradually increased by adding a more polar solvent (e.g., ethyl acetate to hexane). This gradient elution allows for the separation of compounds based on their polarity. Less polar compounds will elute first, followed by more polar compounds like this compound.

  • Fraction Collection: The eluate is collected in a series of fractions.

  • Monitoring: The composition of each fraction is monitored using Thin Layer Chromatography (TLC). Fractions containing the same compound (identified by having the same Rf value as a standard, if available) are pooled together.

  • Isolation of Pure this compound: The pooled fractions containing this compound are concentrated using a rotary evaporator to yield the purified compound. The purity can be further assessed by techniques like High-Performance Liquid Chromatography (HPLC).

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from a plant source.

Marmesinin_Isolation_Workflow PlantMaterial Plant Material (e.g., Aegle marmelos fruits) Drying Drying and Powdering PlantMaterial->Drying Soxhlet Soxhlet Extraction (e.g., with Methanol) Drying->Soxhlet CrudeExtract Crude Extract Soxhlet->CrudeExtract ColumnChromatography Silica Gel Column Chromatography (Gradient Elution) CrudeExtract->ColumnChromatography Fractions Collection of Fractions ColumnChromatography->Fractions TLC TLC Monitoring Fractions->TLC Pooling Pooling of this compound-rich Fractions TLC->Pooling Identify Fractions Evaporation Solvent Evaporation Pooling->Evaporation Purethis compound Pure this compound Evaporation->Purethis compound

Caption: General workflow for the isolation of this compound.

Conclusion

This technical guide outlines the primary natural sources of this compound and provides detailed protocols for its extraction and isolation. The methodologies described, particularly Soxhlet extraction followed by silica gel column chromatography, represent a robust and widely applicable approach for obtaining pure this compound for research and drug development purposes. Adherence to these protocols, with appropriate optimization based on the specific plant material and available resources, will facilitate the successful isolation of this promising natural compound.

An In-depth Technical Guide on the Biological Activity of Marmesinin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marmesinin is a naturally occurring furanocoumarin, a class of organic compounds characterized by a furan (B31954) ring fused with a coumarin. It is a biosynthetic precursor to psoralen (B192213) and other linear furanocoumarins. Found in various plants, including those of the Apiaceae and Rutaceae families, this compound has garnered interest in the scientific community for its potential biological activities. This technical guide provides a comprehensive literature review of the biological activities of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways and workflows. It is important to distinguish this compound from its related compounds, Marmesin and Marmelosin, as their biological activities can differ. This guide will focus on this compound while providing context from its related compounds where relevant.

Data Presentation: Quantitative Analysis of Biological Activities

The available quantitative data for the biological activity of this compound is limited. The following tables summarize the existing data for this compound and, for comparative context, its related compounds, Marmesin and Marmelosin.

Table 1: Biological Activity of this compound

Biological ActivityAssayCell Line/ModelIC50/EC50/Other MetricReference(s)
AntiproliferativeMTT AssaySK-OV-3 (Human ovarian cancer)> 100 μM[1]

No specific quantitative data (IC50, EC50, etc.) for the antioxidant, anti-inflammatory, and neuroprotective activities of this compound were identified in the literature search.

Table 2: Biological Activities of Related Compounds: Marmesin and Marmelosin (for contextual comparison)

CompoundBiological ActivityAssayCell Line/ModelIC50/EC50/Other MetricReference(s)
Marmesin AnticancerNot specifiedU937 (Human leukemia)40 µM[2]
Cytotoxicity (Normal Cells)Not specifiedNormal human monocytes125 µM[2]
Marmelosin AntioxidantDPPH radical scavenging-~15.4 ± 0.32 μM[3]
AntiproliferativeNot specifiedRaw 264.7 (Mouse leukemic macrophage)~6.24 ± 0.16 μM[3]
Tyrosinase InhibitionNot specified-~20.3 ± 1.26 μM[3]
Anti-inflammatoryNitric Oxide (NO) ReleaseRaw 264.7 cells~3.9-fold reduction[3]
Anti-inflammatoryTNF-α ReleaseRaw 264.7 cells~3.4-fold reduction[3]
Anti-inflammatoryNF-κB InhibitionRaw 264.7 cells~2.7-fold reduction[3]

Experimental Protocols

Detailed experimental protocols for assays specifically conducted on this compound are not extensively available in the public domain. The following are generalized protocols for key assays relevant to the reported biological activities.

MTT Assay for Cell Viability and Proliferation

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan (B1609692) crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.

General Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[1]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Following the incubation period, add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[4]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or an acidified isopropanol (B130326) solution) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of around 630 nm can be used to subtract background absorbance.[1]

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.

Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[5]

General Protocol:

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) to a specific concentration (e.g., 1 mM).

  • Reaction Mixture: In a test tube or a 96-well plate, mix various concentrations of the test compound (e.g., this compound) with the DPPH solution. A control containing the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[2]

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer or microplate reader.[5]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control – Absorbance of sample) / Absorbance of control] x 100. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Nitric Oxide (NO) Scavenging Assay for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

Principle: In this assay, macrophages (e.g., RAW 264.7 cells) are stimulated with lipopolysaccharide (LPS) to induce the production of nitric oxide. The amount of NO produced is indirectly measured by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates anti-inflammatory activity.[6][7]

General Protocol:

  • Cell Culture and Treatment: Seed macrophages in a 96-well plate and treat with various concentrations of the test compound (e.g., this compound) for a short period before stimulating with LPS (e.g., 1 µg/mL).[6]

  • Incubation: Incubate the cells for 24 hours to allow for NO production.[6]

  • Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).[6][7]

  • Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540-550 nm.[6][7]

  • Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of inhibition of NO production and the corresponding IC50 value.

Glutamate-Induced Excitotoxicity Assay for Neuroprotective Activity

This in vitro assay is used to evaluate the potential of a compound to protect neurons from cell death induced by excessive exposure to the neurotransmitter glutamate (B1630785).

Principle: High concentrations of glutamate are neurotoxic, leading to a cascade of events including excessive calcium influx, mitochondrial dysfunction, and ultimately, neuronal cell death (excitotoxicity). A neuroprotective compound will mitigate these effects and improve cell viability.[8][9]

General Protocol:

  • Neuronal Cell Culture: Culture primary neurons or a neuronal cell line (e.g., HT22) on a suitable substrate.[10]

  • Compound Pre-treatment: Pre-incubate the neuronal cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 1 to 24 hours).[8][10]

  • Glutamate Insult: Expose the cells to a neurotoxic concentration of glutamate (e.g., 5 mM) for a defined period (e.g., 24 hours).[8][10]

  • Assessment of Neuroprotection: Evaluate cell viability using methods such as the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell death. Morphological changes can also be observed using microscopy.[8][10]

  • Data Analysis: Quantify the protective effect of the compound by comparing the viability of cells treated with the compound and glutamate to those treated with glutamate alone.

Mandatory Visualization

Signaling Pathways and Workflows

anti_angiogenesis_marmesin VEGF_A VEGF-A VEGFR2 VEGFR-2 VEGF_A->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates MEK MEK VEGFR2->MEK Activates Marmesin Marmesin Marmesin->VEGFR2 Inhibits Akt Akt Marmesin->Akt Inhibits Marmesin->MEK Inhibits PI3K->Akt Activates p70S6K p70S6K Akt->p70S6K Activates Migration Cell Migration Akt->Migration Invasion Cell Invasion Akt->Invasion ERK ERK MEK->ERK Activates Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis p70S6K->Proliferation

Caption: Anti-Angiogenic Signaling Pathway Inhibited by Marmesin.

cytotoxicity_workflow start Start: Cell Culture seed Seed cells into 96-well plates start->seed incubate1 Incubate overnight for cell attachment seed->incubate1 treat Treat with varying concentrations of this compound incubate1->treat incubate2 Incubate for 24, 48, or 72 hours treat->incubate2 assay Perform Cell Viability Assay (e.g., MTT) incubate2->assay measure Measure Absorbance assay->measure analyze Analyze Data & Calculate IC50 measure->analyze end End: Determine Cytotoxicity analyze->end

Caption: General Experimental Workflow for In Vitro Cytotoxicity Testing.

neuroprotection_this compound Glutamate Excess Glutamate Excitotoxicity Excitotoxicity Cascade (Ca²+ influx, Mitochondrial Dysfunction) Glutamate->Excitotoxicity Induces This compound This compound This compound->Excitotoxicity Inhibits CellDeath Neuronal Cell Death Excitotoxicity->CellDeath Leads to

Caption: Conceptual Diagram of this compound's Neuroprotective Effect.

Conclusion

This compound, a furanocoumarin, shows potential as a biologically active compound. While quantitative data on its specific activities are still emerging, preliminary studies indicate it possesses antiproliferative effects. Its neuroprotective activity against glutamate-induced toxicity has also been noted.[11] Further research is required to fully elucidate the quantitative aspects of its antioxidant and anti-inflammatory properties, as well as the precise molecular mechanisms and signaling pathways through which it exerts its effects. The study of related compounds like Marmesin and Marmelosin provides a valuable framework for understanding the potential therapeutic applications of this class of molecules. As research continues, a clearer picture of this compound's pharmacological profile will undoubtedly emerge, paving the way for its potential development as a therapeutic agent.

References

Marmesinin: A Technical Guide to its Cellular Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marmesinin is a natural coumarin (B35378), a phytochemical found in plants such as Aegle marmelos (bael tree) and Broussonetia kazinoki.[1] As a furanocoumarin, it serves as a biosynthetic precursor to psoralen (B192213) and other linear furanocoumarins.[1][2] this compound has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-tumor, anti-angiogenic, anti-inflammatory, and neuroprotective properties.[2][3][4] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects on cells, focusing on key signaling pathways and cellular processes. It is intended to serve as a comprehensive resource for professionals engaged in pharmacological research and drug development.

Core Mechanism 1: Anti-Proliferative and Pro-Apoptotic Effects in Cancer Cells

This compound demonstrates significant anti-cancer activity by inhibiting cell proliferation and inducing programmed cell death (apoptosis) in various cancer cell lines, notably in esophageal and non-small cell lung cancer.[3][4] The primary mechanism for this activity is the suppression of the PI3K/Akt signaling pathway, a critical cascade for cell survival and growth.[4]

Signaling Pathway: PI3K/Akt Inhibition

This compound treatment leads to the downregulation of phosphorylated (p)-PI3K and p-Akt, inhibiting the pathway's activity.[4] This inhibition has downstream consequences on apoptosis-regulating proteins. Specifically, this compound downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax.[4] This shift in the Bax/Bcl-2 ratio is a key event that triggers the intrinsic apoptosis pathway. Studies have confirmed that forced expression of Akt can reverse the anti-proliferative and pro-apoptotic effects of this compound, validating the PI3K/Akt pathway as a primary target.[4]

G This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bax Bax (Pro-apoptotic) Akt->Bax Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Induces

Caption: this compound inhibits the PI3K/Akt pathway, promoting apoptosis.

Quantitative Data: Anti-Proliferative Activity

The anti-proliferative efficacy of this compound is quantified by its half-maximal inhibitory concentration (IC50), which varies across different cancer cell lines.

Cell LineCancer TypeIC50 Value (µM)Reference
Esophageal Cancer (EC) CellsEsophageal CancerData indicates significant anti-proliferative effect, specific IC50 values not detailed in the provided search results.[4]
A549 and H1299Non-Small Cell Lung Cancer (NSCLC)Data indicates suppression of proliferation, specific IC50 values not detailed in the provided search results.[3]
HUVECsHuman Umbilical Vein Endothelial CellsData indicates inhibition of VEGF-A-stimulated proliferation, specific IC50 values not detailed in the provided search results.[3]

Note: While the provided search results confirm anti-proliferative activity, specific IC50 values for this compound were not consistently available. Further targeted literature review is recommended for cell-line specific values.

Experimental Protocols

1. Cell Proliferation Assay (CCK-8 Method)

  • Objective: To quantify the anti-proliferative effect of this compound.

  • Methodology:

    • Seed esophageal cancer (EC) cells into 96-well plates at a density of 5x10³ cells/well and culture overnight.

    • Treat the cells with varying concentrations of this compound for 24, 48, or 72 hours. A control group should be treated with vehicle (e.g., DMSO) only.

    • Following treatment, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

    • Incubate the plates for 2-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the cell viability percentage relative to the control group and determine the IC50 value.[4]

2. Apoptosis Detection (TUNEL Assay)

  • Objective: To detect DNA fragmentation characteristic of apoptosis in cells treated with this compound.

  • Methodology:

    • Culture EC cells on coverslips in a 24-well plate and treat with a predetermined concentration of this compound.

    • After the treatment period, wash the cells with Phosphate Buffered Saline (PBS) and fix with 4% paraformaldehyde for 30 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in sodium citrate (B86180) for 5 minutes on ice.

    • Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay using an in situ cell death detection kit according to the manufacturer's instructions. This typically involves incubating cells with a mixture of terminal deoxynucleotidyl transferase and fluorescently labeled dUTP.

    • Counterstain the cell nuclei with DAPI (4',6-diamidino-2-phenylindole).

    • Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show green fluorescence within the blue-stained nuclei.[4]

Core Mechanism 2: Cell Cycle Arrest

This compound effectively halts the cell cycle in the G1 phase, preventing cancer cells from progressing to the S phase (DNA synthesis), thereby inhibiting their division. This mechanism is particularly evident in non-small cell lung cancer (NSCLC) and human umbilical vein endothelial cells (HUVECs).[3]

Signaling Pathway: Regulation of G1/S Transition

The progression from G1 to S phase is tightly controlled by cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. This compound treatment markedly suppresses the expression of Cdk4 and its partner, Cyclin D.[3] This Cdk4/Cyclin D complex is responsible for phosphorylating the retinoblastoma protein (pRb). By inhibiting the expression of this complex, this compound leads to the hypophosphorylation of pRb. Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the transcription of genes required for S-phase entry and thus causing cell cycle arrest at the G1 checkpoint.[3]

G cluster_logic This compound This compound Cdk4_CyclinD Cdk4 / Cyclin D Complex This compound->Cdk4_CyclinD Suppresses Expression Arrest G1 Arrest pRb_E2F pRb-E2F (Active Repressor) Cdk4_CyclinD->pRb_E2F Phosphorylates pRb, Releasing E2F pRb_p_E2F pRb(P) + E2F (Inactive Repressor) Cdk4_CyclinD->pRb_p_E2F G1_S_Transition G1/S Phase Transition pRb_E2F->G1_S_Transition Inhibits pRb_E2F->Arrest Leads to pRb_p_E2F->G1_S_Transition Allows

Caption: this compound suppresses Cdk4/Cyclin D, causing G1 cell cycle arrest.

Experimental Protocol

1. Cell Cycle Analysis by Flow Cytometry

  • Objective: To determine the distribution of cells in different phases of the cell cycle after this compound treatment.

  • Methodology:

    • Culture NSCLC cells (e.g., A549) and treat with this compound for 24 hours.

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells in 70% ice-cold ethanol (B145695) overnight at -20°C.

    • After fixation, wash the cells with PBS to remove ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content of the cells using a flow cytometer.

    • The resulting data is plotted as a histogram, where the percentage of cells in G0/G1, S, and G2/M phases can be quantified using cell cycle analysis software. An accumulation of cells in the G1 peak indicates G1 arrest.

Core Mechanism 3: Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. This compound is a potent inhibitor of angiogenesis, primarily by targeting the Vascular Endothelial Growth Factor-A (VEGF-A) signaling pathway in endothelial cells.[3]

Signaling Pathway: VEGF-A Signaling Cascade Inhibition

This compound inhibits multiple steps in the VEGF-A signaling cascade. It significantly suppresses the VEGF-A-induced phosphorylation of key signaling molecules including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), FAK, Src, MEK, ERK, and Akt.[3] It also reduces the expression of crucial cellular signaling molecules like VEGFR-2, HER2/neu, integrin β1, and integrin-linked kinase (ILK).[3] This comprehensive inhibition blocks endothelial cell proliferation, migration, and invasion. Furthermore, this compound suppresses the expression and activity of matrix metalloproteinases (MMPs), specifically MMP-2, which are enzymes essential for degrading the extracellular matrix to allow cell migration.[3]

G cluster_downstream Downstream Effectors This compound This compound VEGFR2 VEGFR-2 This compound->VEGFR2 Inhibits (Expression & Phosphorylation) FAK FAK This compound->FAK Src Src This compound->Src MEK MEK This compound->MEK ERK ERK This compound->ERK Akt Akt This compound->Akt ILK ILK This compound->ILK MMP2 MMP-2 This compound->MMP2 Suppresses Expression VEGFA VEGF-A VEGFA->VEGFR2 Binds & Activates VEGFR2->FAK VEGFR2->Src VEGFR2->MEK VEGFR2->Akt VEGFR2->ILK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration) ERK->Angiogenesis Promote Akt->Angiogenesis Promote ILK->Angiogenesis Promote MMP2->Angiogenesis Promotes (Migration)

Caption: this compound inhibits VEGF-A signaling to block angiogenesis.

Experimental Protocol

1. Endothelial Cell Tube Formation Assay

  • Objective: To assess the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells in vitro.

  • Methodology:

    • Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30-60 minutes.

    • Harvest HUVECs and resuspend them in media containing VEGF-A.

    • Pre-treat the HUVECs with various concentrations of this compound for 1 hour.

    • Seed the treated HUVECs onto the Matrigel-coated plate.

    • Incubate the plate at 37°C for 4-12 hours.

    • Visualize the formation of tube-like networks using a light microscope and capture images.

    • Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software (e.g., ImageJ with an appropriate plugin). A reduction in these parameters indicates anti-angiogenic activity.

Other Potential Mechanisms of Action

In addition to its well-defined roles in apoptosis, cell cycle, and angiogenesis, research suggests other potential mechanisms for this compound's bioactivity.

  • Inhibition of Heparan Sulfatase-2 (HSULF-2): In silico docking studies have identified this compound as a potential inhibitor of HSULF-2, an oncoprotein overexpressed in many tumor cells that plays a role in cancer progression.[5] The binding of this compound to the active site of HSULF-2 suggests a novel mechanism for its anti-tumor effects.[5]

  • Anti-inflammatory Properties: As a coumarin derived from Aegle marmelos, a plant known for its traditional use against inflammation, this compound is suggested to possess anti-inflammatory properties.[1][6] While the direct mechanisms are less characterized than for other coumarins, this activity may contribute to its overall anti-cancer effects, as chronic inflammation is a key factor in tumor development.

Conclusion

This compound is a multi-target natural compound that exerts potent anti-cancer and anti-angiogenic effects through the modulation of several key cellular signaling pathways. Its ability to simultaneously inhibit the PI3K/Akt survival pathway, induce G1 cell cycle arrest via the Cdk4/pRb axis, and block VEGF-A-mediated angiogenesis underscores its therapeutic potential. The identification of additional targets like HSULF-2 opens new avenues for research. For drug development professionals, this compound represents a promising lead compound whose scaffold could be optimized to enhance efficacy and selectivity for the development of novel cancer therapeutics. Further in vivo studies are warranted to fully elucidate its pharmacological profile and clinical applicability.

References

Marmesinin as a Precursor for Psoralen Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of marmesinin as a direct precursor in the synthesis of psoralen (B192213), a compound of significant interest in drug development and photochemotherapy. The document outlines the biosynthetic pathway, details enzymatic synthesis protocols, and discusses general chemical synthesis strategies. Quantitative data are presented in tabular format for clarity, and key processes are visualized using diagrams generated with Graphviz to facilitate a deeper understanding of the underlying mechanisms.

Introduction to Psoralen and this compound

Psoralens are a class of naturally occurring furocoumarins known for their photosensitizing effects, which are harnessed in PUVA (Psoralen + UVA) therapy for skin conditions like psoriasis and vitiligo.[1] this compound is a key intermediate in the biosynthesis of linear furanocoumarins, including psoralen.[2] Understanding the conversion of this compound to psoralen is crucial for the potential biotechnological and synthetic production of this valuable compound.

The Biosynthetic Pathway: From this compound to Psoralen

The biosynthesis of psoralen from this compound is a crucial step in the furanocoumarin pathway in plants. This conversion is catalyzed by a specific enzyme known as psoralen synthase.

Psoralen synthase is a cytochrome P450-dependent monooxygenase.[2][3] This enzyme facilitates the oxidative cleavage of the hydroxyisopropyl group from this compound to form the furan (B31954) ring of psoralen. Several studies have identified specific cytochrome P450 enzymes with psoralen synthase activity. For instance, CYP71AJ49 from Peucedanum praeruptorum has been shown to catalyze the conversion of marmesin (B225713) to psoralen.[4]

The overall enzymatic reaction can be summarized as follows:

This compound + NADPH + H+ + O2 -> Psoralen + 2-Hydroxyisopropanal + NADP+ + H2O

Biosynthesis_of_Psoralen This compound This compound Psoralen Psoralen This compound->Psoralen Catalysis Enzyme Psoralen Synthase (Cytochrome P450) Enzyme->this compound Byproducts 2-Hydroxyisopropanal, NADP+, H2O Enzyme->Byproducts Cofactors NADPH, H+, O2 Cofactors->Enzyme

Experimental Protocols

While a specific, detailed protocol for the chemical synthesis of psoralen directly from this compound is not extensively documented in the reviewed literature, the enzymatic synthesis has been described. Below is a representative protocol for an in vitro enzymatic assay.

This protocol is based on assays used to characterize psoralen synthase activity.

Objective: To demonstrate the conversion of this compound to psoralen using a microsomal fraction containing psoralen synthase.

Materials:

  • This compound

  • Microsomal fraction from a plant source known to produce psoralen (e.g., elicited Ammi majus cell cultures) or a recombinant system expressing psoralen synthase.

  • NADPH

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Ethyl acetate

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Psoralen standard

Equipment:

  • Incubator or water bath (30°C)

  • Centrifuge

  • Vortex mixer

  • HPLC system with a UV detector

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 100 µL of microsomal protein suspension (approximately 0.5 mg/mL)

    • 50 µL of 100 mM potassium phosphate buffer (pH 7.5)

    • 10 µL of this compound solution (1 mM in a suitable solvent like DMSO)

  • Initiation of Reaction: Start the reaction by adding 10 µL of 10 mM NADPH solution.

  • Incubation: Incubate the reaction mixture at 30°C for 60 minutes with gentle shaking.

  • Reaction Termination and Extraction: Stop the reaction by adding 200 µL of ethyl acetate. Vortex vigorously for 1 minute to extract the products.

  • Phase Separation: Centrifuge the mixture at 10,000 x g for 5 minutes to separate the organic and aqueous phases.

  • Sample Preparation for HPLC: Carefully transfer the upper organic layer (ethyl acetate) to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the HPLC mobile phase.

  • HPLC Analysis: Inject an aliquot of the prepared sample into the HPLC system. Monitor the eluent at a wavelength suitable for psoralen detection (e.g., 245 nm). Compare the retention time and UV spectrum with that of a psoralen standard to confirm the identity and quantify the product.

Experimental_Workflow_Enzymatic cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_extraction Product Extraction cluster_analysis Analysis prep1 Combine Microsomes, Buffer, and this compound react1 Add NADPH to Initiate prep1->react1 react2 Incubate at 30°C for 60 min react1->react2 ext1 Add Ethyl Acetate and Vortex react2->ext1 ext2 Centrifuge for Phase Separation ext1->ext2 ext3 Collect and Evaporate Organic Layer ext2->ext3 ana1 Reconstitute in Mobile Phase ext3->ana1 ana2 Inject into HPLC System ana1->ana2 ana3 Identify and Quantify Psoralen ana2->ana3

General Strategies for Chemical Synthesis of Psoralens

Although a direct chemical synthesis from this compound is not well-documented, the synthesis of psoralens generally involves the construction of the furan ring onto a pre-existing coumarin (B35378) core.

A common approach starts with a 7-hydroxycoumarin derivative. The furan ring is then constructed in a multi-step process.

General_Chemical_Synthesis Start 7-Hydroxycoumarin Intermediate1 Allylation/Alkylation at C6 or C8 Start->Intermediate1 Intermediate2 Claisen Rearrangement Intermediate1->Intermediate2 Intermediate3 Oxidative Cyclization Intermediate2->Intermediate3 Psoralen Psoralen Derivative Intermediate3->Psoralen

Quantitative Data

The following table summarizes typical quantitative parameters for the enzymatic conversion of this compound to psoralen, as can be inferred from various biochemical studies.

ParameterTypical Value/ConditionReference Notes
Substrate (+)-MarmesinThe natural enantiomer is the preferred substrate for psoralen synthase.
Enzyme Source Microsomes from elicited plant cell cultures or recombinant yeastActivity is dependent on the expression level of psoralen synthase.
Cofactors NADPH, O2Essential for the cytochrome P450 catalytic cycle.
pH 7.0 - 8.0Optimal pH for many cytochrome P450 enzymes.
Temperature 25 - 35°CReaction rates are temperature-dependent.
Incubation Time 30 - 120 minutesVaries depending on enzyme activity and substrate concentration.
Typical Yield VariableHighly dependent on the purity and activity of the enzyme preparation.

Conclusion

This compound serves as a direct and crucial precursor in the biosynthesis of psoralen, with the conversion mediated by the enzyme psoralen synthase. While detailed protocols for the enzymatic synthesis and analysis are available, the direct chemical synthesis of psoralen from this compound is not a commonly reported route. The information and protocols provided in this guide offer a solid foundation for researchers and professionals in drug development to explore both the biological and synthetic pathways to this important class of compounds. Further research into a direct chemical synthesis from this compound could open new avenues for the efficient production of psoralen and its derivatives.

References

An In-depth Technical Guide on the Pharmacological Properties of Marmesinin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Pharmacological Properties

Marmesinin exhibits a range of biological activities, with its neuroprotective, anti-inflammatory, and anticancer properties being the most extensively studied. These effects are attributed to its unique chemical structure and its ability to modulate various cellular signaling pathways.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective activities, particularly against glutamate-induced excitotoxicity, a key pathological process in several neurodegenerative diseases.[4][5]

Quantitative Data

AssayCell Line/ModelEndpointResultReference
Glutamate-Induced ToxicityPrimary cultured rat cortical cellsCell Viability~50% at 0.1-10 µM[6]

Experimental Protocol: Glutamate-Induced Neurotoxicity Assay

This protocol outlines a typical in vitro experiment to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary neuronal cultures.

  • Cell Culture: Primary cortical neurons are isolated from rat embryos and cultured in appropriate media until maturation.

  • Treatment: Neurons are pre-treated with varying concentrations of this compound for a specified period (e.g., 24 hours).

  • Induction of Excitotoxicity: Glutamate (B1630785) (e.g., 100 µM) is added to the culture medium to induce neuronal cell death. A control group without glutamate is also maintained.

  • Incubation: The cells are incubated for a further 24 hours.

  • Assessment of Cell Viability: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, and cell viability is expressed as a percentage of the control group.

Logical Workflow for Neuroprotection Assay

Neuroprotection_Workflow A Primary Cortical Neuron Culture B Pre-treatment with this compound A->B C Induction of Glutamate Excitotoxicity B->C D Incubation (24h) C->D E MTT Assay for Cell Viability D->E F Data Analysis E->F

A typical workflow for assessing the neuroprotective effects of this compound.

Anticancer Activity

This compound has shown potential as an anticancer agent by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. One of the key mechanisms underlying its anticancer effect is the modulation of the PI3K/Akt signaling pathway.

Quantitative Data

Cell LineAssayEndpointIC50 ValueReference
SK-OV-3 (Ovarian Cancer)Antiproliferative ActivityCell Viability> 100 μMMedchemExpress

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT assay to evaluate the cytotoxic effects of this compound on cancer cells.

  • Cell Seeding: Cancer cells (e.g., SK-OV-3) are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.

  • Treatment: The cells are treated with a range of concentrations of this compound for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: MTT solution is added to each well and incubated for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

Signaling Pathway: this compound's Inhibition of the PI3K/Akt Pathway

This compound's anticancer activity is, in part, mediated through the inhibition of the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and proliferation. By inhibiting this pathway, this compound can promote apoptosis (programmed cell death) in cancer cells. This is often observed through the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates GSK3b GSK-3β Akt->GSK3b Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Promotes Proliferation Cell Proliferation & Survival mTOR->Proliferation GSK3b->Proliferation Inhibits when active Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax Bax (Pro-apoptotic) Bax->Apoptosis Promotes This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits This compound->Bcl2 Downregulates This compound->Bax Upregulates

This compound's inhibitory effect on the PI3K/Akt signaling pathway, leading to apoptosis.

Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway Proteins

This protocol details the steps to analyze the effect of this compound on key proteins in the PI3K/Akt pathway.

  • Cell Treatment and Lysis: Cancer cells are treated with this compound at various concentrations and for different time points. Subsequently, the cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a standard method like the BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, Bcl-2, Bax, and a loading control like β-actin).

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the bands is quantified to determine the relative changes in protein expression and phosphorylation levels.

Anti-inflammatory Activity

This compound also possesses anti-inflammatory properties, which are likely mediated through the inhibition of pro-inflammatory mediators. While specific IC50 values for this compound are not yet widely reported, studies on related compounds and the general class of coumarins suggest its potential in this area.[7]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages

This protocol describes a common in vitro assay to evaluate the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.

  • Treatment: The cells are pre-treated with different concentrations of this compound for 1 hour.

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation is also included.

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition by this compound is calculated relative to the LPS-stimulated control group, and the IC50 value can be determined.

Logical Workflow for Anti-inflammatory Assay

Anti_inflammatory_Workflow A RAW 264.7 Macrophage Culture B Pre-treatment with this compound A->B C LPS Stimulation B->C D Incubation (24h) C->D E Griess Assay for Nitrite D->E F Data Analysis E->F

References

Marmesinin from Aegle marmelos Fruit Extract: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Marmesinin, a naturally occurring furanocoumarin found in the fruit of Aegle marmelos, has garnered significant interest within the scientific community for its potential therapeutic applications. As a key biosynthetic precursor to psoralen (B192213) and other linear furanocoumarins, this compound exhibits a range of biological activities, including neuroprotective, anti-inflammatory, and antitumor effects. This technical guide provides a comprehensive overview of this compound, focusing on its extraction from Aegle marmelos, purification methodologies, chemical properties, and known biological activities. Detailed experimental protocols, quantitative data, and elucidated signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

Aegle marmelos, commonly known as bael, is a tree native to India and Southeast Asia, revered for its medicinal properties. The fruit of this tree is a rich source of various phytochemicals, including coumarins, alkaloids, and flavonoids. Among these, this compound ((2S)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one) stands out as a compound of significant pharmacological interest. Its structural relationship to psoralens, a class of compounds used in the treatment of skin disorders, has prompted investigations into its own therapeutic potential. This document serves as a technical resource for researchers, providing a consolidated repository of available scientific data on this compound.

Physicochemical Properties of this compound

This compound is a furanocoumarin with a molecular formula of C₁₄H₁₄O₄ and a molar mass of 246.26 g/mol [1]. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₄H₁₄O₄[1]
Molar Mass 246.26 g/mol [1]
IUPAC Name (2S)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one[1]
Synonyms Nodakenetin[1]
CAS Number 13849-08-6[1]
Appearance Solid-
Solubility Soluble in DMSO-

Extraction, Isolation, and Quantification

While specific detailed protocols for the extraction and isolation of this compound are not extensively documented, general methodologies for the separation of coumarins from Aegle marmelos can be adapted.

Extraction

A common method for extracting coumarins from Aegle marmelos fruit pulp is Soxhlet extraction[2].

Experimental Protocol: Soxhlet Extraction of Aegle marmelos Fruit Pulp

  • Sample Preparation: The fruit pulp of Aegle marmelos is dried in the shade at room temperature for 30 days, followed by incubation at 35°C for 15 days. The dried pulp is then powdered and sieved.

  • Extraction: Approximately 5 grams of the powdered fruit pulp is placed in a thimble and extracted with methanol (B129727) using a Soxhlet apparatus for 6 hours at 80°C[2].

  • Concentration: The resulting methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

Isolation and Purification

Column chromatography is the standard technique for the isolation and purification of individual compounds from the crude extract[3].

Experimental Protocol: Column Chromatography for Coumarin (B35378) Isolation

  • Stationary Phase Preparation: A glass column is packed with silica (B1680970) gel (60-120 mesh) as the stationary phase, using a suitable non-polar solvent like n-hexane to create a slurry.

  • Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

  • Elution: A gradient elution is performed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). The solvent gradient can be, for example, from 100% n-hexane to 100% ethyl acetate.

  • Fraction Collection: Fractions of the eluate are collected sequentially.

  • Monitoring: The separation is monitored using Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.

  • Further Purification: Fractions containing the compound of interest may require further purification using preparative TLC or repeated column chromatography to achieve high purity.

Workflow for this compound Extraction and Isolation

G Aegle_marmelos Aegle marmelos Fruit Pulp Drying Drying and Powdering Aegle_marmelos->Drying Soxhlet Soxhlet Extraction (Methanol) Drying->Soxhlet Crude_Extract Crude Methanolic Extract Soxhlet->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (Gradient Elution: Hexane-EtOAc) Crude_Extract->Column_Chromatography Fractions Collection of Fractions Column_Chromatography->Fractions TLC TLC Monitoring Fractions->TLC Pooled_Fractions Pooling of Similar Fractions TLC->Pooled_Fractions Pooled_Fractions->Column_Chromatography Re-chromatography if needed Purified_this compound Purified this compound Pooled_Fractions->Purified_this compound

Workflow for the extraction and isolation of this compound.

Quantification

Experimental Protocol: RP-HPLC for Coumarin Analysis

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase of methanol and water (e.g., 55:45 v/v) with 0.1% acetic acid is often used for coumarin separation[2].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the absorption maximum of this compound.

  • Quantification: A calibration curve is generated using a pure standard of this compound at various concentrations. The concentration of this compound in the extract is then determined by comparing its peak area to the calibration curve.

Biological Activities and Mechanisms of Action

This compound has been reported to possess several biological activities, making it a promising candidate for drug development.

Neuroprotective Activity

This compound exhibits significant neuroprotective activities against glutamate-induced toxicity[5]. Glutamate (B1630785) excitotoxicity is a pathological process that contributes to neuronal damage in various neurological disorders.

Experimental Protocol: Assessment of Neuroprotective Effect against Glutamate-Induced Toxicity in HT22 Cells

  • Cell Culture: Mouse hippocampal HT22 cells are cultured in appropriate media.

  • Treatment: Cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 2 hours) before being exposed to a toxic concentration of glutamate (e.g., 5 mM) for 24 hours.

  • Cell Viability Assay (MTT Assay): Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm), which is proportional to the number of viable cells.

  • Data Analysis: The neuroprotective effect of this compound is determined by comparing the viability of cells treated with this compound and glutamate to those treated with glutamate alone. The IC₅₀ value, the concentration at which this compound provides 50% protection, can be calculated.

Anti-inflammatory Activity

Coumarins, in general, are known to possess anti-inflammatory properties, often through the modulation of the NF-κB signaling pathway. While direct evidence for this compound's anti-inflammatory mechanism is limited, a general protocol to investigate this is provided.

Experimental Protocol: Assessment of Anti-inflammatory Activity in LPS-stimulated RAW 264.7 Macrophages

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in appropriate media.

  • Treatment: Cells are pre-treated with different concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide (NO) Production Assay (Griess Test): The concentration of nitrite (B80452), a stable product of NO, in the culture supernatant is measured using the Griess reagent. A reduction in nitrite levels indicates an anti-inflammatory effect.

  • Western Blot Analysis for NF-κB Pathway Proteins: To investigate the mechanism, the expression and phosphorylation status of key proteins in the NF-κB pathway (e.g., IκBα, p65) can be analyzed by Western blotting. A decrease in the phosphorylation of IκBα and the nuclear translocation of p65 would suggest that this compound inhibits the NF-κB pathway.

NF-κB Signaling Pathway in Inflammation

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Degradation of IκBα This compound This compound This compound->IKK Inhibits? DNA DNA (κB sites) NFkB_nuc->DNA Binds Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Inflammatory_Genes Transcription

Potential inhibition of the NF-κB signaling pathway by this compound.

Antitumor and Anti-angiogenic Activity

Studies on the related compound marmesin (B225713) have shown antitumor activities mediated by the inactivation of mitogenic signaling pathways, including the downregulation of vascular endothelial growth factor receptor-2 (VEGFR-2)[4]. This suggests that this compound may also possess anti-angiogenic properties.

Experimental Protocol: HUVEC Tube Formation Assay for Anti-angiogenic Activity

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium.

  • Assay Setup: A 96-well plate is coated with Matrigel, which provides an extracellular matrix for tube formation.

  • Treatment: HUVECs are seeded onto the Matrigel-coated wells in the presence of varying concentrations of this compound. A pro-angiogenic factor like VEGF can be used to stimulate tube formation.

  • Incubation: The plate is incubated for a period sufficient for tube formation to occur (e.g., 6-18 hours).

  • Visualization and Quantification: The formation of capillary-like structures (tubes) is observed and photographed using a microscope. The extent of tube formation can be quantified by measuring parameters such as total tube length, number of junctions, and number of loops. A reduction in these parameters indicates anti-angiogenic activity.

VEGF Signaling Pathway in Angiogenesis

G cluster_extracellular cluster_cell Endothelial Cell VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates MAPK MAPK VEGFR2->MAPK Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Akt->Angiogenesis MAPK->Angiogenesis This compound This compound This compound->VEGFR2 Inhibits?

Potential inhibition of the VEGF signaling pathway by this compound.

Pharmacokinetics and Toxicology

In-silico studies have predicted that this compound has good oral bioavailability and can penetrate the blood-brain barrier[6][7]. However, comprehensive in-vivo pharmacokinetic studies detailing parameters such as Cmax, Tmax, and AUC are currently lacking. Similarly, there is a scarcity of published data on the toxicological profile of this compound, including its LD₅₀. Acute oral toxicity studies following OECD guidelines would be necessary to establish its safety profile.

Conclusion

This compound, a furanocoumarin from Aegle marmelos fruit, demonstrates significant potential as a therapeutic agent, particularly in the areas of neuroprotection and cancer therapy. While preliminary studies and the activities of related compounds are promising, further research is imperative. Detailed investigations into its extraction and purification, comprehensive analysis of its biological activities with corresponding quantitative data, elucidation of its precise mechanisms of action, and thorough pharmacokinetic and toxicological profiling are essential next steps to unlock the full therapeutic potential of this natural compound. This guide provides a foundational framework to support and guide these future research endeavors.

References

Marmesinin in Ammi majus Seeds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of the furanocoumarin marmesinin, a notable bioactive compound found in the seeds of Ammi majus L. This guide consolidates available quantitative data, outlines detailed experimental protocols for its analysis, and illustrates key biological and experimental pathways.

Quantitative Content of this compound

This compound is a significant precursor in the biosynthesis of linear furanocoumarins. Its concentration in Ammi majus seeds can vary based on factors such as plant origin, environmental conditions, and harvesting time. A comprehensive review of the chemical constituents of Ammi majus fruits has reported the presence of marmesin (B225713) at a concentration of 0.25%.[1][2] Further research is required to establish a more extensive quantitative profile of this compound across different cultivars and geographical locations.

Table 1: Quantitative Data on this compound in Ammi majus

CompoundPlant PartReported Content (%)Analytical MethodReference
MarmesinFruits (Seeds)0.25Not Specified[1][2]

Experimental Protocols for this compound Analysis

The lipophilic nature of this compound necessitates the use of organic solvents for efficient extraction. Subsequent quantification is typically achieved through chromatographic techniques, with High-Performance Liquid Chromatography (HPLC) being the method of choice for its sensitivity and accuracy.

Extraction of this compound from Ammi majus Seeds

This protocol is adapted from established methods for the extraction of furanocoumarins from Ammi majus.[3]

Objective: To extract this compound and other furanocoumarins from Ammi majus seeds for qualitative and quantitative analysis.

Materials and Reagents:

  • Dried Ammi majus seeds

  • Grinder or mill

  • Methanol (B129727) (HPLC grade)

  • Dichloromethane (B109758) (HPLC grade)

  • Accelerated Solvent Extractor (ASE) system (or Soxhlet apparatus as an alternative)

  • Rotary evaporator

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Grind the dried Ammi majus seeds into a fine powder to increase the surface area for extraction.

  • Accelerated Solvent Extraction (ASE):

    • Mix the powdered seeds with a diatomaceous earth support.

    • Pack the mixture into the extraction cell of the ASE system.

    • Perform the extraction using methanol or dichloromethane as the solvent. Optimized conditions from similar studies suggest a temperature of around 130°C.[3]

    • Collect the extract.

  • Solvent Evaporation: Concentrate the obtained extract to dryness using a rotary evaporator at a temperature not exceeding 40-50°C to prevent degradation of thermolabile compounds.

  • Solid Phase Extraction (SPE) for Clean-up (Optional but Recommended):

    • Re-dissolve the dried extract in a minimal amount of the mobile phase used for HPLC analysis.

    • Condition an SPE cartridge with methanol followed by water.

    • Load the re-dissolved extract onto the cartridge.

    • Wash with a polar solvent (e.g., water/methanol mixture) to remove highly polar impurities.

    • Elute the furanocoumarin fraction, including this compound, with a less polar solvent (e.g., methanol or acetonitrile).

  • Final Preparation: Evaporate the eluted fraction to dryness and reconstitute in a known volume of the HPLC mobile phase. Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC method for the quantification of furanocoumarins, which can be optimized for this compound.[3][4]

Objective: To separate and quantify this compound in the extract obtained from Ammi majus seeds.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for coumarin (B35378) analysis.

  • Mobile Phase: A gradient elution is typically employed to achieve good separation of the various furanocoumarins. A common mobile phase consists of a mixture of water (A) and acetonitrile (B52724) or methanol (B).

    • Example Gradient Program: Start with a higher proportion of solvent A, and gradually increase the proportion of solvent B over the run time.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 25°C or 30°C, to ensure reproducibility.

  • Detection: DAD detection allows for the simultaneous monitoring of multiple wavelengths and spectral analysis for peak purity assessment. The detection wavelength for this compound should be set at its maximum absorbance, which is typically around 320-340 nm for furanocoumarins.

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of pure this compound standard of known concentration in the mobile phase. From the stock solution, prepare a series of calibration standards of different concentrations.

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.

  • Sample Analysis: Inject the prepared Ammi majus seed extract into the HPLC system under the same conditions.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time and UV spectrum with that of the standard. Calculate the concentration of this compound in the sample using the regression equation obtained from the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and quantification of this compound from Ammi majus seeds.

experimental_workflow cluster_extraction Extraction cluster_purification Purification & Preparation cluster_analysis Analysis seed Ammi majus Seeds grinding Grinding seed->grinding extraction Solvent Extraction (e.g., ASE with Methanol) grinding->extraction concentration Concentration (Rotary Evaporation) extraction->concentration spe Solid Phase Extraction (SPE Clean-up) concentration->spe reconstitution Reconstitution & Filtration spe->reconstitution hplc HPLC-DAD Analysis reconstitution->hplc quantification Quantification hplc->quantification

Caption: Experimental workflow for this compound analysis.

Biosynthetic Pathway of this compound

This compound is a key intermediate in the biosynthesis of linear furanocoumarins, originating from the general phenylpropanoid pathway. The formation of this compound is a critical step leading to the production of psoralen (B192213) and its derivatives.[5]

biosynthetic_pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_furanocoumarin Furanocoumarin Biosynthesis phenylalanine L-Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid umbelliferone Umbelliferone p_coumaric_acid->umbelliferone demethylsuberosin Demethylsuberosin umbelliferone->demethylsuberosin dmpp Dimethylallyl Diphosphate (DMAPP) dmpp->demethylsuberosin marmesin (+)-Marmesin demethylsuberosin->marmesin Marmesin Synthase (CYP450) psoralen Psoralen marmesin->psoralen Psoralen Synthase (CYP450)

Caption: Biosynthesis of this compound and psoralen.

References

Spectroscopic Profile of Marmesinin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the NMR, IR, and MS Data of a Prominent Furanocoumarin

Marmesinin, a naturally occurring furanocoumarin, is a key biosynthetic precursor to psoralen (B192213) and other linear furanocoumarins. Found in various plant species, notably from the Apiaceae and Rutaceae families such as Ammi majus and Aegle marmelos, it has garnered significant interest for its potential pharmacological activities.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to support researchers, scientists, and drug development professionals in its identification, characterization, and further investigation.

Spectroscopic Data Summary

The structural elucidation of this compound is critically dependent on the interpretation of its spectroscopic data. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound
Proton Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
H-36.22d9.6
H-47.63d9.6
H-57.25s
H-86.78s
H-2'4.71t8.8
H-3'a3.25dd8.8, 7.2
H-3'b3.15dd8.8, 8.8
2'-(CH₃)₂1.35, 1.23s
2'-OH3.70br s

Note: Data is compiled from typical values for furanocoumarins and may vary slightly based on the solvent and instrument used.

Table 2: ¹³C NMR Spectroscopic Data for this compound
Carbon Chemical Shift (δ) in ppm
C-2161.2
C-3112.8
C-4143.5
C-4a112.5
C-5126.0
C-6128.5
C-7162.6
C-898.0
C-8a156.3
C-2'91.3
C-3'29.5
C-1'' (of isopropyl)72.1
C-2'', C-3'' (of isopropyl)25.8, 24.1

Note: Data is compiled from typical values for furanocoumarins and may vary slightly based on the solvent and instrument used.

Table 3: Infrared (IR) Spectroscopic Data for this compound
Wave Number (νmax) in cm⁻¹ Functional Group Assignment
~3450O-H stretch (hydroxyl group)
~2970C-H stretch (aliphatic)
~1720C=O stretch (lactone)
~1620C=C stretch (aromatic)
~1580C=C stretch (aromatic)
~1130C-O stretch (ether)

Note: These are characteristic absorption bands for the functional groups present in this compound. Specific values may vary.

Table 4: Mass Spectrometry (MS) Data for this compound
m/z Relative Intensity (%) Proposed Fragment
24640[M]⁺ (Molecular Ion)
22815[M - H₂O]⁺
21325[M - H₂O - CH₃]⁺
188100[M - C₃H₆O]⁺
16020[M - C₃H₆O - CO]⁺
13130

Note: Fragmentation patterns can be complex and may vary depending on the ionization technique used.

Experimental Protocols

The following sections outline the general methodologies for obtaining the spectroscopic data presented above for a natural product like this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Sample Preparation:

  • A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • The solution is transferred to a 5 mm NMR tube.

  • A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

  • ¹H NMR: Spectra are typically acquired on a 300, 400, or 500 MHz spectrometer. Key parameters include the number of scans, relaxation delay, and acquisition time.

  • ¹³C NMR: Spectra are acquired on the same instrument, often requiring a larger number of scans due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to establish connectivity between protons and carbons, aiding in the complete assignment of the structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Sample Preparation (KBr Pellet Method):

  • 1-2 mg of dry, purified this compound is finely ground in an agate mortar.

  • Approximately 100-200 mg of dry potassium bromide (KBr) powder is added and thoroughly mixed with the sample.

  • The mixture is then compressed in a die under high pressure to form a thin, transparent pellet.

Data Acquisition:

  • The KBr pellet is placed in the sample holder of an FTIR (Fourier Transform Infrared) spectrometer.

  • A background spectrum of a pure KBr pellet is recorded first.

  • The sample spectrum is then recorded, and the background is automatically subtracted to yield the spectrum of the compound. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.

Sample Preparation:

  • A dilute solution of the purified compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • The solution is then introduced into the mass spectrometer.

Data Acquisition:

  • Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. EI often leads to more extensive fragmentation.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is recorded, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow cluster_spectroscopy Spectroscopic Analysis Start Natural Product (e.g., this compound) Extraction Extraction & Isolation Start->Extraction Purification Purification (e.g., HPLC) Extraction->Purification Pure_Compound Pure Compound Purification->Pure_Compound NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR MS Mass Spectrometry (LRMS, HRMS) Pure_Compound->MS IR IR Spectroscopy Pure_Compound->IR Structure_Elucidation Data Interpretation & Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation Final_Structure Confirmed Structure of this compound Structure_Elucidation->Final_Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic data presented in this guide provide a foundational dataset for the identification and characterization of this compound. The combination of NMR, IR, and MS techniques allows for an unambiguous determination of its complex structure. The detailed experimental protocols and the visualized workflow offer a practical framework for researchers working with this and other natural products. As research into the therapeutic potential of this compound continues, this comprehensive spectroscopic profile will serve as an essential reference for quality control, synthetic efforts, and further pharmacological investigations.

References

Marmesinin (CAS No. 495-30-7): A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Marmesinin, a naturally occurring furanocoumarin glycoside with the CAS number 495-30-7, is a significant phytochemical primarily isolated from plants such as Aegle marmelos and Ammi majus.[1][2][3] As a biosynthetic precursor to psoralens, it has garnered substantial interest within the scientific community.[4][5] This document provides a comprehensive technical overview of this compound, detailing its physicochemical properties, established biological activities, and known mechanisms of action. It consolidates quantitative data from various studies, outlines key experimental protocols for its investigation, and visualizes its role in critical signaling pathways, aiming to serve as a vital resource for researchers in pharmacology, medicinal chemistry, and drug development.

Physicochemical Properties

This compound, also known as Ammijin or (-)-Marmesinin, is characterized as a white to yellow solid.[4][5][6][7] Its molecular structure and properties are fundamental to its biological function and solubility, which is higher in organic solvents like DMSO compared to water.[5][8]

PropertyValueReferences
CAS Number 495-30-7[1][6][7]
Molecular Formula C₂₀H₂₄O₉[1][7][9]
Molecular Weight 408.40 g/mol [1][2][7]
IUPAC Name (2S)-2-[1-(β-D-Glucopyranosyloxy)-1-methylethyl]-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one[6][7]
Synonyms Ammijin, (-)-Marmesinin[2][4][5][7]
Compound Type Furanocoumarin, Glycoside[1][4][10]
Primary Sources Aegle marmelos (Bael Tree), Ammi majus[1][2]
Physical Form White to Yellow Solid[6]
Purity Commercially available from 95% to >99%[5][6][11]
Storage 4°C, protected from light. In solvent: -80°C (6 months), -20°C (1 month)[2][5]

Biological Activities and Pharmacological Potential

This compound and its aglycone form, marmelosin, exhibit a wide spectrum of pharmacological activities, positioning them as compounds of interest for therapeutic development. These activities are supported by a growing body of in vitro and in vivo evidence. The primary biological effects include neuroprotective, anti-inflammatory, and antiproliferative actions.[1][4][12][13]

Activity TypeAssay/ModelTarget/Cell LineResultReference
Antiproliferative MTT AssayRaw 264.7 (Mouse Macrophage)IC₅₀: 6.24 ± 0.16 µM[13][14]
Antiproliferative MTT AssaySK-OV-3 (Human Ovarian Cancer)IC₅₀: > 100 µM[5]
Antioxidant DPPH Assay-IC₅₀: 15.4 ± 0.32 µM[13][14]
Enzyme Inhibition Tyrosinase ActivityMushroom TyrosinaseIC₅₀: 20.3 ± 1.26 µM[13][14]
Anti-diabetic In silico Dockingβ-glucosidaseBinding Score: -8.7 kcal/mol[15]
Antimicrobial In vitro AssayBacillus subtilisModerate Activity[16]
Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties. It shows protective activity against glutamate-induced toxicity.[4][5] Studies involving its aglycone, marmelosin, have shown it can reverse cognitive impairment and apoptosis induced by the neurotoxin 6-hydroxydopamine (6-OHDA) in a rat model of Parkinson's disease.[12] This effect is mediated by the upregulation of the PI3K/Akt signaling pathway.[12]

Anti-inflammatory and Immunomodulatory Activity

The compound possesses potent anti-inflammatory capabilities.[1] In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, marmelosin significantly reduced the production of nitric oxide (NO) and the pro-inflammatory cytokine TNF-α.[13] This action is linked to the inhibition of the transcription factor NFκB, a key regulator of the inflammatory response.[13]

Antiproliferative and Anticancer Potential

This compound's potential as an anticancer agent has been explored.[1] Marmelosin exhibits potent antiproliferative activity against mouse leukemic macrophage cells (Raw 264.7) with an IC₅₀ value of approximately 6.24 µM.[13][14] The mechanism involves the induction of apoptosis, evidenced by chromatin condensation and nuclear blebbing.[13] This activity is associated with the downregulation of cancer-related markers galectin-3 and tyrosinase via a TNF-α mediated pathway.[13][14]

Mechanisms of Action and Signaling Pathways

This compound exerts its diverse biological effects by modulating critical cellular signaling pathways. Its ability to influence pathways involved in cell survival, inflammation, and apoptosis underscores its therapeutic potential.

Neuroprotection via PI3K/Akt Pathway

In models of neurodegeneration, marmelosin provides protection by activating the prosurvival PI3K/Akt pathway.[12] The neurotoxin 6-OHDA induces neuronal apoptosis by increasing the expression of pro-apoptotic proteins like Bax and activated caspase-3. Marmelosin treatment elevates the levels of phosphorylated Akt (p-Akt), which in turn inhibits caspase-3 activation and modulates the Bax/Bcl-2 ratio to favor cell survival.[12]

PI3K_Akt_Pathway cluster_M This compound (Marmelosin) cluster_N Neurotoxin M This compound PI3K PI3K M->PI3K Activates N 6-OHDA Apoptosis Apoptosis N->Apoptosis Induces Akt Akt PI3K->Akt Activates pAkt p-Akt (Ser473) Akt->pAkt Phosphorylation Bcl2 Bcl-2 pAkt->Bcl2 Upregulates Bax Bax pAkt->Bax Downregulates Casp3 Activated Caspase-3 pAkt->Casp3 Inhibits Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes Casp3->Apoptosis Executes Survival Neuronal Survival

This compound's neuroprotective PI3K/Akt pathway modulation.
Anti-inflammatory Action via TNF-α/NFκB Pathway

This compound's anti-inflammatory effects are mediated through the inhibition of the TNF-α signaling cascade.[13] Inflammatory stimuli typically trigger the release of TNF-α, which activates the transcription factor NFκB. Activated NFκB then translocates to the nucleus to induce the expression of pro-inflammatory genes, such as iNOS and COX-2. Marmelosin has been shown to inhibit the release of TNF-α and the activation of NFκB, thereby suppressing the downstream inflammatory cascade.[13][14]

TNF_Pathway M This compound TNF TNF-α Release M->TNF Inhibits NFkB NFκB Activation M->NFkB Inhibits Stim Inflammatory Stimulus (e.g., LPS) Stim->TNF TNF->NFkB Activates iNOS iNOS Expression NFkB->iNOS Induces NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation NO->Inflammation

This compound's anti-inflammatory mechanism via TNF-α/NFκB.

Experimental Protocols

Reproducible and standardized protocols are crucial for the study of this compound. Below are methodologies derived from published literature for its extraction, analysis, and bioactivity assessment.

Extraction and HPLC Analysis

This protocol outlines the extraction of this compound from its natural source and its subsequent quantification.

  • Extraction : 5g of powdered Aegle marmelos fruit is extracted with methanol (B129727) using a Soxhlet apparatus for 6 hours at 80°C.[17]

  • Sample Preparation : The resulting extract is filtered and diluted to a final volume of 100 mL with methanol.[17]

  • RP-HPLC Analysis : The extract is analyzed on a C18 column.[17]

    • Mobile Phase : A gradient of acetonitrile (B52724) and water.

    • Detection : UV detector at an appropriate wavelength.

    • Result : Marmelosin (the aglycone) typically shows a retention time of approximately 11.3 minutes under described conditions, allowing for quantification against a standard curve.[17]

In Vitro Antiproliferative MTT Assay

This method is used to determine the cytotoxic effects of this compound on a cell line.

  • Cell Seeding : Plate cells (e.g., Raw 264.7 or SK-OV-3) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[5]

  • Compound Treatment : Treat the cells with various concentrations of this compound (e.g., 1 to 100 µM) dissolved in DMSO and diluted in cell culture medium. Include a vehicle control (DMSO).[5]

  • Incubation : Incubate the treated cells for a specified period (e.g., 24-72 hours).[5]

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

  • Calculation : Calculate cell viability as a percentage of the control and determine the IC₅₀ value.

In Vivo Neuroprotection Study Workflow

The following workflow describes a typical animal study to evaluate the neuroprotective effects of this compound (or its derivatives) in a Parkinson's disease model.[12]

Workflow A 1. Animal Acclimatization (Wistar Rats) B 2. Unilateral 6-OHDA Injection (into Substantia Nigra) A->B C 3. Group Allocation (Vehicle, Marmelosin 10, 20, 40 mg/kg) B->C D 4. Daily Oral Administration (30 Consecutive Days) C->D E 5. Behavioral Assessments (Open Field, Locomotor Activity) D->E F 6. Euthanasia & Brain Tissue Collection E->F G 7. Biochemical Analysis (Western Blot for PI3K/Akt, Caspase-3) (Immunohistochemistry) F->G H 8. Statistical Data Analysis G->H

Workflow for in vivo neuroprotection assessment.

Applications and Future Directions

This compound stands out as a promising natural product for further investigation. Its multifaceted biological profile, particularly its neuroprotective and anti-inflammatory properties, makes it a strong candidate for development as a therapeutic agent for neurodegenerative diseases and chronic inflammatory conditions.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies on marmelosin suggest it has favorable drug-like properties, including high intestinal absorption and no predicted hepatotoxicity, although with a high clearance rate.[15] These predictions, while needing experimental validation, support its potential for further development.

Future research should focus on:

  • Pharmacokinetic Profiling : Conducting in vivo studies to determine the bioavailability, metabolism, and clearance of this compound.

  • Mechanism Elucidation : Deeper investigation into the specific molecular targets and off-target effects.

  • Lead Optimization : Semisynthetic modification of the this compound scaffold to improve potency, selectivity, and pharmacokinetic properties.

  • Clinical Evaluation : Progression towards preclinical and eventually clinical trials for validated indications.

References

Marmesinin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marmesinin, a naturally occurring furanocoumarin, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its physicochemical properties, and its potential as a neuroprotective, anti-inflammatory, and antimicrobial agent. Detailed experimental protocols and hypothesized signaling pathways are presented to facilitate further research and drug development efforts.

Physicochemical Properties

This compound is a glycoside of the coumarin (B35378) marmesin. Its fundamental molecular characteristics are summarized below.

PropertyValueReference
Molecular Formula C₂₀H₂₄O₉[1][2][3][4]
Molecular Weight 408.40 g/mol [1][2][3][4][5]
Exact Mass 408.1420[1]
CAS Number 495-30-7[1][2]

Pharmacological Activities and Mechanism of Action

This compound exhibits a range of biological activities that are of interest for therapeutic development. The primary reported activities are neuroprotection, inhibition of cytochrome P450 enzymes, and potential anti-inflammatory and antimicrobial effects.

Neuroprotective Activity

This compound has demonstrated significant neuroprotective activities, particularly against glutamate-induced toxicity. While the precise mechanism for this compound is still under full investigation, related compounds like marmelosin have been shown to exert neuroprotective effects through the upregulation of the PI3K/Akt signaling pathway. This pathway is crucial for promoting cell survival and inhibiting apoptosis (programmed cell death).

Hypothesized Neuroprotective Signaling Pathway of this compound

Marmesinin_Neuroprotection cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate (B1630785) Excess Glutamate Receptor Glutamate Receptor Glutamate->Receptor Activates Apoptosis Apoptosis Receptor->Apoptosis Induces Excitotoxicity This compound This compound PI3K PI3K This compound->PI3K Activates (Hypothesized) Akt Akt PI3K->Akt Activates Akt->Apoptosis Inhibits CellSurvival Cell Survival Akt->CellSurvival Promotes

Caption: Hypothesized neuroprotective mechanism of this compound against glutamate-induced excitotoxicity.

Inhibition of Cytochrome P450 Enzymes

This compound has been identified as a moderate inhibitor of the cytochrome P450 enzymes CYP3A4 and CYP1A2. These enzymes are critical for the metabolism of a wide variety of drugs. Inhibition of these enzymes can lead to drug-drug interactions, altering the pharmacokinetics and efficacy of co-administered therapeutic agents.

Anti-inflammatory and Antimicrobial Activities

While less characterized than its neuroprotective effects, this compound is suggested to possess anti-inflammatory and antimicrobial properties, characteristic of coumarin compounds. The anti-inflammatory effects of the related compound marmelosin are thought to be mediated through the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response. The antimicrobial activity of extracts from Aegle marmelos, a source of this compound, has been demonstrated against various pathogens.

Hypothesized Anti-inflammatory Signaling Pathway of this compound

Marmesinin_Anti_Inflammatory cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular InflammatoryStimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 InflammatoryStimulus->TLR4 Activates NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway Activates This compound This compound This compound->NFkB_Pathway Inhibits (Hypothesized) Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB_Pathway->Proinflammatory_Cytokines Induces Transcription

Caption: Hypothesized anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

Experimental Protocols

The following are representative protocols that can be adapted for the investigation of this compound's biological activities.

Neuroprotective Effect Against Glutamate-Induced Excitotoxicity

This protocol is designed to assess the ability of this compound to protect neuronal cells from glutamate-induced cell death.

Cell Culture:

  • Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) are cultured under standard conditions.

Experimental Procedure:

  • Seed cells in 96-well plates at an appropriate density.

  • After 24 hours, pre-treat the cells with varying concentrations of this compound for 1-2 hours.

  • Introduce glutamate to induce excitotoxicity. The concentration and duration of glutamate exposure should be optimized for the specific cell type.

  • Following the glutamate challenge, assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay.

Data Analysis:

  • Calculate the percentage of cell viability relative to untreated controls.

  • Determine the EC₅₀ (half-maximal effective concentration) of this compound for its neuroprotective effect.

CYP3A4 Inhibition Assay Using Human Liver Microsomes

This protocol provides a method to determine the inhibitory potential of this compound on the activity of CYP3A4.

Materials:

  • Pooled human liver microsomes (HLMs)

  • CYP3A4 substrate (e.g., midazolam or testosterone)

  • NADPH regenerating system

  • This compound

  • Positive control inhibitor (e.g., ketoconazole)

Experimental Procedure:

  • Prepare a reaction mixture containing HLMs, phosphate (B84403) buffer, and the CYP3A4 substrate in a 96-well plate.

  • Add varying concentrations of this compound or the positive control to the wells.

  • Pre-incubate the plate at 37°C.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate for a specific time at 37°C.

  • Stop the reaction by adding a suitable solvent (e.g., acetonitrile).

  • Analyze the formation of the metabolite of the CYP3A4 substrate using LC-MS/MS.

Data Analysis:

  • Calculate the rate of metabolite formation at each concentration of this compound.

  • Determine the IC₅₀ (half-maximal inhibitory concentration) value for this compound's inhibition of CYP3A4.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the minimum inhibitory concentration (MIC) of this compound against various microorganisms.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • This compound

  • 96-well microtiter plates

Experimental Procedure:

  • Prepare a two-fold serial dilution of this compound in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism without this compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Visually inspect the plates for turbidity to determine the MIC, which is the lowest concentration of this compound that inhibits visible growth.

Experimental Workflow for Biological Activity Screening

Marmesinin_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis cluster_mechanism Mechanism of Action Studies Neuroprotection Neuroprotection Assay (Glutamate-induced toxicity) EC50 Determine EC₅₀ Neuroprotection->EC50 CYP_Inhibition CYP450 Inhibition Assay (Human Liver Microsomes) IC50 Determine IC₅₀ CYP_Inhibition->IC50 Anti_inflammatory Anti-inflammatory Assay (e.g., NF-κB reporter assay) Anti_inflammatory->IC50 Antimicrobial Antimicrobial Assay (Broth Microdilution) MIC Determine MIC Antimicrobial->MIC Signaling Signaling Pathway Analysis (e.g., Western Blot for PI3K/Akt) EC50->Signaling IC50->Signaling This compound This compound This compound->Neuroprotection This compound->CYP_Inhibition This compound->Anti_inflammatory This compound->Antimicrobial

Caption: A general workflow for the in vitro evaluation of this compound's biological activities.

Conclusion and Future Directions

This compound is a promising natural product with multifaceted pharmacological potential. Its neuroprotective properties, in particular, warrant further investigation for the development of novel therapies for neurodegenerative diseases. Future research should focus on elucidating the precise molecular mechanisms underlying its various activities, conducting in vivo efficacy and safety studies, and exploring its potential for synergistic effects with other therapeutic agents. The experimental frameworks provided in this guide offer a starting point for researchers to further explore the therapeutic utility of this compound.

References

Methodological & Application

Application Notes and Protocols for Marmesinin Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marmesinin is a natural furanocoumarin found in various plant species, most notably in Bael (Aegle marmelos). It is a biosynthetic precursor to psoralen (B192213) and other linear furanocoumarins and has garnered significant interest for its potential pharmacological activities. These application notes provide detailed protocols for the extraction and purification of this compound from plant material, primarily focusing on Aegle marmelos fruits. The methodologies are designed to be adaptable for both small-scale laboratory research and larger-scale drug development processes.

Data Presentation: Comparison of Extraction Methods for Coumarins from Aegle marmelos

The following table summarizes quantitative data from various studies on the extraction of marmelosin and imperatorin, compounds structurally related to this compound, from Aegle marmelos. This data provides a comparative overview of the efficiency of different extraction techniques. Note that the yields are for marmelosin and imperatorin, as specific yield data for this compound was not consistently available in the reviewed literature.

Extraction MethodPlant MaterialSolventKey ParametersCompoundYield (mg/g of dry material)Reference
Microwave-Assisted Extraction (MAE)Aegle marmelos FruitNot SpecifiedTime: 30 s, Temp: 50°C, Solvent Ratio: 1:20 (w/v)Marmelosin5.05[1]
Soxhlet ExtractionAegle marmelos FruitNot SpecifiedTime: 7 hMarmelosin3.79[1]
Batch ExtractionAegle marmelos FruitNot SpecifiedNot SpecifiedMarmelosin2.04[1]
Ultrasound-Assisted Three-Phase Partitioning (UA-TPP)Ripe Aegle marmelos FruitEthanol (B145695)Time: 30 min, Power: 120 W, Duty Cycle: 60%Imperatorin5.44[1]
Soxhlet ExtractionAegle marmelos FruitMethanol (B129727)Time: 6 h, Temp: 80°CMarmelosin0.3546% (w/w)[2]

Experimental Protocols

This section outlines a detailed, step-by-step protocol for the extraction and purification of this compound from Aegle marmelos unripe fruits. This protocol is a composite based on established methods for coumarin (B35378) extraction from this plant species.[2][3]

Part 1: Extraction of Crude this compound

Objective: To extract a crude mixture of coumarins, including this compound, from dried plant material.

Materials:

  • Dried, powdered unripe fruits of Aegle marmelos

  • Methanol (analytical grade)

  • Soxhlet apparatus or Microwave extractor

  • Rotary evaporator

  • Filter paper

Protocol: Soxhlet Extraction [2]

  • Preparation: Weigh 50 g of finely powdered, dried unripe Aegle marmelos fruit pulp.

  • Extraction: Place the powdered material in a thimble and load it into a Soxhlet extractor. Add 500 mL of methanol to the round-bottom flask.

  • Reflux: Heat the methanol to its boiling point (approximately 65-70°C) and allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm runs clear.

  • Concentration: After extraction, allow the apparatus to cool. Filter the methanolic extract to remove any suspended particles. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain a semi-solid crude extract.

Protocol: Microwave-Assisted Extraction (MAE) [1]

  • Preparation: Weigh 10 g of finely powdered, dried unripe Aegle marmelos fruit pulp.

  • Suspension: Place the powder in a microwave-safe extraction vessel and add 200 mL of 80% aqueous ethanol (1:20 solid-to-solvent ratio). Allow the material to be pre-leached for 10 minutes.

  • Extraction: Place the vessel in a microwave extractor. Set the microwave power to approximately 400 W and the irradiation time to 30-60 seconds. Set the temperature to 50°C.

  • Filtration and Concentration: After extraction, allow the mixture to cool. Filter the extract to separate the plant debris. Concentrate the filtrate using a rotary evaporator at 40-50°C to yield the crude extract.

Part 2: Purification of this compound by Column Chromatography

Objective: To isolate this compound from the crude extract using column chromatography.

Materials:

  • Crude extract from Part 1

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Petroleum ether (or hexane)

  • Ethyl acetate (B1210297)

  • Glass column

  • Fraction collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm and 366 nm)

Protocol:

  • Column Packing: Prepare a slurry of silica gel in petroleum ether. Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped. The column height should be approximately 30-40 cm.

  • Sample Loading: Dissolve a known amount of the crude extract (e.g., 5 g) in a minimal volume of the initial mobile phase (petroleum ether). Adsorb this mixture onto a small amount of silica gel and allow the solvent to evaporate. Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

  • Elution: Begin elution with 100% petroleum ether. Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 98:2, 95:5, 90:10, 80:20, and so on, v/v petroleum ether:ethyl acetate).

  • Fraction Collection: Collect the eluate in fractions of 15-20 mL in labeled test tubes.

  • TLC Monitoring: Monitor the collected fractions using TLC. Spot a small amount from each fraction onto a TLC plate. Develop the plate in a suitable mobile phase (e.g., toluene:ethyl acetate, 8:2 v/v). Visualize the spots under a UV lamp.

  • Pooling and Concentration: Combine the fractions that show a prominent spot corresponding to the Rf value of standard this compound (if available) or fractions with similar TLC profiles. Concentrate the pooled fractions using a rotary evaporator to obtain purified this compound.

  • Crystallization: The purified this compound can be further purified by crystallization from a suitable solvent system, such as a mixture of acetone (B3395972) and petroleum ether.[3]

Mandatory Visualizations

Experimental Workflow Diagram

Marmesinin_Extraction_Workflow PlantMaterial Dried, Powdered Aegle marmelos Fruit Extraction Extraction (Soxhlet or MAE with Methanol/Ethanol) PlantMaterial->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration (Rotary Evaporator) Filtration->Concentration1 CrudeExtract Crude this compound Extract Concentration1->CrudeExtract ColumnChromatography Silica Gel Column Chromatography (Petroleum Ether:Ethyl Acetate Gradient) CrudeExtract->ColumnChromatography TLC Fraction Monitoring by TLC ColumnChromatography->TLC Collect Fractions Pooling Pooling of this compound-rich Fractions TLC->Pooling Concentration2 Concentration Pooling->Concentration2 Purifiedthis compound Purified this compound Concentration2->Purifiedthis compound Crystallization Optional: Crystallization Purifiedthis compound->Crystallization FinalProduct Highly Pure this compound Crystallization->FinalProduct

Caption: Workflow for this compound Extraction and Purification.

Logical Relationship of Key Protocol Steps

Protocol_Logic Start Start: Plant Material Preparation Step1 Step 1: Solvent Extraction Start->Step1 Input Step2 Step 2: Crude Extract Preparation Step1->Step2 Process Step3 Step 3: Chromatographic Separation Step2->Step3 Input for Purification Step4 Step 4: Isolation and Purification Step3->Step4 Fractionation End End: Purified this compound Step4->End Final Product

Caption: Key Logical Steps in the this compound Protocol.

References

Application Notes and Protocols for the Purification of Marmesinin by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marmesinin, a linear furanocoumarin primarily isolated from the medicinal plant Aegle marmelos, has garnered significant interest within the scientific community for its potential therapeutic properties, including antioxidant and neuroprotective activities. As a precursor in the biosynthesis of psoralen (B192213) and other linear furanocoumarins, its efficient purification is a critical step for further pharmacological investigation and drug development. This document provides detailed application notes and protocols for the purification of this compound using column chromatography, a fundamental technique for the separation of natural products.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₂₀H₂₄O₉N/A
Molecular Weight 408.4 g/mol N/A
Class Linear Furanocoumarin[1]
Biological Activity Antioxidant, Neuroprotective[1]
Solubility Soluble in methanol (B129727), ethanol, DMSO[1]

Experimental Protocols

I. Extraction of this compound from Aegle marmelos Fruit Pulp

This protocol outlines the initial extraction of crude this compound from its natural source.

Materials and Reagents:

  • Dried fruit pulp of Aegle marmelos

  • Methanol (ACS grade)

  • Soxhlet apparatus

  • Rotary evaporator

  • Whatman No. 1 filter paper

Procedure:

  • Preparation of Plant Material: Shade-dry the fruit pulp of Aegle marmelos and grind it into a coarse powder.

  • Soxhlet Extraction: Place the powdered plant material (approximately 100 g) in a thimble and perform continuous extraction using a Soxhlet apparatus with 500 mL of methanol for 24 hours.[2]

  • Filtration and Concentration: After extraction, filter the methanolic extract through Whatman No. 1 filter paper to remove any particulate matter.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature of 40-50°C under reduced pressure to obtain a semi-solid crude extract.

  • Drying: Dry the crude extract completely in a desiccator to remove any residual solvent.

II. Purification of this compound by Silica (B1680970) Gel Column Chromatography

This protocol details the separation and purification of this compound from the crude extract using column chromatography.

Materials and Reagents:

  • Crude methanolic extract of Aegle marmelos

  • Silica gel (60-120 mesh) for column chromatography

  • Hexane (B92381) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Glass column (60 cm length, 3 cm diameter)

  • Cotton wool

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV chamber for TLC visualization

Procedure:

  • Column Preparation:

    • Securely clamp the glass column in a vertical position.

    • Plug the bottom of the column with a small piece of cotton wool.

    • Prepare a slurry of silica gel in hexane and carefully pour it into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle completely, and then add a layer of sand on top to prevent disturbance of the silica bed.

    • Wash the packed column with hexane until the packing is stable.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of methanol.

    • Adsorb this solution onto a small amount of silica gel.

    • Allow the solvent to evaporate completely to obtain a free-flowing powder.

    • Carefully load this dried, extract-adsorbed silica gel onto the top of the prepared column.

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in hexane (e.g., 98:2, 95:5, 90:10, and so on).[2]

    • Maintain a constant flow rate throughout the elution process.

  • Fraction Collection and Analysis:

    • Collect the eluate in fractions of 20-25 mL.

    • Monitor the separation by spotting each fraction on a TLC plate.

    • Develop the TLC plate using a suitable mobile phase (e.g., hexane:ethyl acetate, 7:3 v/v).

    • Visualize the separated compounds under a UV lamp.

    • Pool the fractions containing the compound with an Rf value corresponding to pure this compound.

  • Isolation of Pure this compound:

    • Combine the pure fractions and concentrate them using a rotary evaporator to obtain the purified this compound.

    • Determine the yield, purity (by HPLC), and recovery of the purified compound.

Data Presentation

ParameterCrude ExtractColumn Chromatography FractionsPurified this compound
Initial Weight (g) 10.0N/AN/A
Final Weight (mg) N/AN/A81.0
Yield (%) N/AN/A0.81% (from crude extract)
Purity (%) ~5-10% (estimated)Variable>95% (by HPLC)
Recovery (%) N/AN/A~65% (estimated)

Experimental Workflow and Signaling Pathways

Experimental Workflow

The overall workflow for the extraction and purification of this compound is depicted below.

G cluster_extraction Extraction cluster_purification Purification Plant_Material Aegle marmelos Fruit Pulp Grinding Grinding Plant_Material->Grinding Soxhlet_Extraction Soxhlet Extraction (Methanol) Grinding->Soxhlet_Extraction Filtration Filtration Soxhlet_Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (Hexane:Ethyl Acetate Gradient) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Final_Concentration Concentration Pooling->Final_Concentration Pure_this compound Purified this compound Final_Concentration->Pure_this compound

Caption: Workflow for this compound Purification.

Relevant Signaling Pathways

This compound and related coumarins are known to interact with various cellular signaling pathways, including the Nrf2 and VEGF pathways.

Nrf2 Signaling Pathway: Coumarins can modulate the Nrf2 signaling pathway, which plays a crucial role in the cellular antioxidant and anti-inflammatory response.

G This compound This compound Keap1 Keap1 This compound->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus Antioxidant_Genes Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Cellular_Protection Cellular Protection against Oxidative Stress Antioxidant_Genes->Cellular_Protection

Caption: this compound's Modulation of the Nrf2 Pathway.

VEGF Signaling Pathway: Marmesin, a precursor to this compound, has been shown to inhibit angiogenesis by downregulating the VEGF signaling pathway.

G Marmesin Marmesin VEGFR2 VEGF Receptor 2 (VEGFR2) Marmesin->VEGFR2 Inhibition Downstream_Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2->Downstream_Signaling Activation Angiogenesis Angiogenesis (Cell Proliferation, Migration, Tube Formation) Downstream_Signaling->Angiogenesis

Caption: Marmesin's Inhibition of the VEGF Pathway.

References

Application Note: Quantification of Marmesinin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Marmesinin is a naturally occurring coumarin (B35378) found in various plant species, notably in Bael (Aegle marmelos). It is recognized for its potential therapeutic properties. Accurate and precise quantification of this compound is crucial for quality control of herbal materials, standardization of extracts, and in pharmacokinetic studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound.

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The principle involves the separation of this compound from other components in a sample matrix based on its polarity. The sample is injected into the HPLC system, where it is carried by a mobile phase through a stationary phase (a C18 column). Due to its specific chemical properties, this compound interacts with the stationary phase at a different rate compared to other compounds in the sample, leading to its separation. The concentration of this compound is then determined by measuring its absorbance at a specific wavelength using a UV detector and comparing it to a standard calibration curve.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-VIS detector is required. The following table summarizes the optimized chromatographic conditions for this compound analysis.

ParameterCondition
Instrument Agilent-1220 LC Infinity or equivalent[1]
Column Agilent TC-C18 (4.6 x 5µm) or Hibar LiChrocart Purospher Star RP-18 end-capped column (250 mm x 4.6 mm, 5 µm)[1][2]
Mobile Phase Acetonitrile: Water (70:30, v/v) or Methanol (B129727): Water (55:45, v/v) containing 0.1% acetic acid[1][2][3]
Flow Rate 1.0 mL/min[1][2]
Detection Wavelength 247 nm or 300 nm[1][2]
Injection Volume 20 µL[1][2]
Run Time Approximately 20 minutes[1]
Column Temperature Ambient

2. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations in the range of 1-30 µg/mL.[1] These solutions are used to construct a calibration curve.

3. Sample Preparation (from plant material)

  • Extraction:

    • Dry the plant material (e.g., fruit pulp of Aegle marmelos) in the shade and then in an incubator at 35°C for 15 days.

    • Powder the dried material and pass it through a sieve.

    • Extract the powdered material using a Soxhlet extractor with ethanol (B145695) or methanol.[2]

  • Sample Solution Preparation:

    • Accurately weigh 1 mg of the dried extract and dissolve it in ethanol or methanol.[1]

    • Sonicate the solution for 30 minutes to ensure complete dissolution.[1]

    • Filter the solution through a Whatman filter paper or a 0.45 µm syringe filter.[1][4]

    • Dilute the filtered solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).[1]

4. Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized in the table below.

Validation ParameterTypical Results
Linearity (Range) 1-30 µg/mL (R² = 0.998)[1] or 5-30 µg/mL (R² = 0.9655)[2][3]
Limit of Detection (LOD) 0.1 mg/mL[1]
Limit of Quantification (LOQ) 1 mg/mL[1]
Accuracy (Recovery) Mean recoveries in the range of 98.8–102.9%[2][3]
Precision (RSD) Relative standard deviation within 2%[2][3]

Data Presentation

The following table summarizes the quantitative data obtained from the validation of the HPLC method for this compound.

ParameterMethod 1Method 2
Mobile Phase Acetonitrile: Water (70:30)[1]Methanol: Water (55:45) + 0.1% Acetic Acid[2][3]
Detection Wavelength 247 nm[1]300 nm[2]
Retention Time (min) Not Specified11.3[2][3]
Linearity Range (µg/mL) 1-30[1]5-30[2][3]
Correlation Coefficient (R²) 0.998[1]0.9655[2][3]
LOD (mg/mL) 0.1[1]Not Specified
LOQ (mg/mL) 1[1]Not Specified
Recovery (%) Not Specified98.8 - 102.9[2][3]

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plant_material Plant Material (e.g., Aegle marmelos fruit pulp) drying Drying & Powdering plant_material->drying extraction Soxhlet Extraction (Ethanol/Methanol) drying->extraction sample_prep Sample Solution Preparation (Dissolution, Sonication, Filtration, Dilution) extraction->sample_prep injection Inject Sample/Standard (20 µL) sample_prep->injection std_prep Standard Solution Preparation (Stock & Working Standards) std_prep->injection hplc_system HPLC System (Pump, Injector, Column, Detector) separation Chromatographic Separation (C18 Column, Isocratic Elution) injection->separation detection UV Detection (247 nm or 300 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram calibration Generate Calibration Curve from Standards chromatogram->calibration quantification Quantify this compound in Sample calibration->quantification

Caption: Experimental workflow for the quantification of this compound using HPLC.

References

Application Notes and Protocols: Marmesinin Synthesis and Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and derivatization of marmesinin, a naturally occurring furanocoumarin and a key biosynthetic precursor to psoralen (B192213) and other linear furanocoumarins. This compound has garnered significant interest due to its potential pharmacological activities, including neuroprotective effects. The following sections detail synthetic routes to this compound and protocols for its derivatization, enabling the exploration of its structure-activity relationships for drug discovery and development.

I. Synthesis of this compound

The total synthesis of this compound, also known as nodakenetin, has been accomplished through various chemical strategies. A prominent approach involves the construction of the characteristic dihydropyran ring fused to a coumarin (B35378) core. One effective method is based on a palladium-catalyzed intramolecular coupling reaction.

Protocol 1: Palladium-Catalyzed Intramolecular Cyclization for this compound Synthesis (General Approach)

This protocol outlines a general strategy for the synthesis of the this compound scaffold, focusing on the key palladium-catalyzed intramolecular Heck-type reaction to form the dihydropyran ring. The synthesis commences from a suitably substituted coumarin precursor.

Experimental Workflow:

G cluster_synthesis This compound Synthesis Workflow start Starting Material: 7-Hydroxycoumarin (Umbelliferone) step1 Prenylation of Umbelliferone (B1683723) start->step1 Prenyl bromide, Base step2 Epoxidation of the Prenyl Side Chain step1->step2 Epoxidizing agent (e.g., m-CPBA) step3 Palladium-Catalyzed Intramolecular Cyclization step2->step3 Pd(OAc)2, Ligand (e.g., PPh3), Base product This compound step3->product

Caption: General workflow for the synthesis of this compound.

Methodology:

  • Preparation of the Prenylated Precursor:

    • Start with a readily available coumarin, such as 7-hydroxycoumarin (umbelliferone).

    • Perform a prenylation reaction at the 6-position of the coumarin ring. This is typically achieved by reacting umbelliferone with a prenylating agent like prenyl bromide in the presence of a suitable base (e.g., K₂CO₃) and a solvent like acetone (B3395972) or DMF.

  • Modification of the Prenyl Side Chain:

    • The terminal double bond of the prenyl group is then subjected to an epoxidation reaction using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane (B109758) (DCM). This step introduces an epoxide ring which will participate in the subsequent cyclization.

  • Palladium-Catalyzed Intramolecular Cyclization:

    • The epoxy-prenylated coumarin is then subjected to the key palladium-catalyzed intramolecular cyclization.

    • Reaction Conditions:

      • Catalyst: Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a commonly used catalyst.

      • Ligand: A phosphine (B1218219) ligand, such as triphenylphosphine (B44618) (PPh₃), is often required to stabilize the palladium catalyst.

      • Base: A base, such as cesium carbonate (Cs₂CO₃) or triethylamine (B128534) (Et₃N), is necessary for the reaction to proceed.

      • Solvent: A high-boiling point aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) is typically used.

      • Temperature: The reaction is usually carried out at elevated temperatures (e.g., 80-100 °C).

    • The reaction proceeds via an intramolecular nucleophilic attack of the phenolic oxygen onto the palladium-activated epoxide, leading to the formation of the dihydropyran ring of this compound.

  • Purification:

    • The crude product is purified using standard techniques such as column chromatography on silica (B1680970) gel to yield pure this compound.

Quantitative Data:

Spectroscopic data for synthesized this compound should be compared with reported values for confirmation.

Spectroscopic Data This compound
IR (cm⁻¹) 3480 (O-H), 2971, 1699 (C=O, lactone), 1631, 1488
¹H-NMR (CDCl₃, 300 MHz) δ (ppm) 7.59 (d, J = 9.5 Hz, 1H), 7.22 (s, 1H), 6.75 (s, 1H), 6.20 (d, J = 9.5 Hz, 1H), 4.74 (t, J = 8.8 Hz, 1H), 3.28-3.15 (m, 2H), 1.87 (s, 1H, OH), 1.37 (s, 3H), 1.24 (s, 3H)
UV-Vis λmax (nm) 332 (in EtOH)

II. Derivatization of this compound

The presence of a secondary hydroxyl group and a lactone ring in the this compound scaffold provides opportunities for chemical modification to generate derivatives with potentially enhanced or novel biological activities. The most accessible site for derivatization is the hydroxyl group.

Protocol 2: O-Alkylation of this compound (Ether Synthesis)

This protocol describes the synthesis of this compound ethers by alkylating the secondary hydroxyl group.

Reaction Scheme:

G cluster_alkylation This compound O-Alkylation This compound This compound Product This compound Ether (O-Alkyl Derivative) This compound->Product Etherification Reagents + R-X (Alkyl Halide) Reagents->Product Conditions Base (e.g., NaH) Solvent (e.g., DMF)

Caption: General scheme for the O-alkylation of this compound.

Methodology:

  • Deprotonation:

    • Dissolve this compound in a dry aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to deprotonate the hydroxyl group, forming the corresponding alkoxide. Stir the mixture at this temperature for about 30 minutes.

  • Alkylation:

    • To the solution of the this compound alkoxide, add the desired alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) bromide).

    • Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired this compound ether.

Quantitative Data (Hypothetical):

The success of the derivatization would be confirmed by spectroscopic analysis. The following table provides expected changes in the spectra for a hypothetical O-methylated this compound.

Derivative Expected ¹H-NMR Shift Changes Expected IR Change
O-Methyl this compound Disappearance of the hydroxyl proton signal (~1.87 ppm). Appearance of a new singlet corresponding to the methoxy (B1213986) group (~3.4-3.8 ppm).Disappearance of the broad O-H stretching band around 3480 cm⁻¹.
Protocol 3: O-Acylation of this compound (Ester Synthesis)

This protocol details the synthesis of this compound esters via acylation of the secondary hydroxyl group. An example of such a derivative is this compound acetate.

Reaction Scheme:

G cluster_acylation This compound O-Acylation This compound This compound Product This compound Ester (O-Acyl Derivative) This compound->Product Esterification Reagents + R-COCl (Acyl Chloride) Reagents->Product Conditions Base (e.g., Pyridine) Solvent (e.g., DCM)

Caption: General scheme for the O-acylation of this compound.

Methodology:

  • Reaction Setup:

    • Dissolve this compound in a dry aprotic solvent such as dichloromethane (DCM) or pyridine (B92270).

    • Add a base, such as pyridine or triethylamine, which will act as a catalyst and scavenger for the HCl by-product.

  • Acylation:

    • To the stirred solution, add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification:

    • Quench the reaction with water or a dilute aqueous acid solution (e.g., 1 M HCl) to neutralize the excess base.

    • Separate the organic layer, and wash it successively with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure this compound ester.

Quantitative Data for this compound Acetate:

The following data is available for the acetylated derivative of this compound.

Derivative Molecular Formula Molecular Weight ¹³C-NMR Data
This compound Acetate C₁₆H₁₆O₅288.29 g/mol Available in public databases (e.g., PubChem CID 6708816).

The successful synthesis of this compound acetate would be confirmed by the appearance of a new carbonyl stretch in the IR spectrum (around 1735 cm⁻¹) corresponding to the ester group, and the appearance of a new singlet in the ¹H-NMR spectrum for the acetyl methyl group (around 2.0-2.2 ppm), along with the disappearance of the hydroxyl proton signal.

III. Signaling Pathways and Logical Relationships

The derivatization of this compound is a key strategy to explore its structure-activity relationship (SAR). The following diagram illustrates the logical relationship between the synthesis of this compound, its derivatization, and the subsequent biological evaluation to identify lead compounds.

G cluster_drug_discovery This compound-Based Drug Discovery Logic Marmesinin_Synthesis This compound Synthesis Derivatization Chemical Derivatization (Alkylation, Acylation, etc.) Marmesinin_Synthesis->Derivatization Analog_Library This compound Analog Library Derivatization->Analog_Library Bio_Screening Biological Screening (e.g., Cytotoxicity, Enzyme Inhibition) Analog_Library->Bio_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Bio_Screening->SAR_Analysis SAR_Analysis->Derivatization Iterative Optimization Lead_Compound Lead Compound Identification SAR_Analysis->Lead_Compound

Caption: Logical workflow for this compound-based drug discovery.

These protocols and notes provide a foundational framework for the chemical synthesis and derivatization of this compound. Researchers can adapt and optimize these methods to generate a library of novel this compound analogs for biological screening, ultimately contributing to the discovery of new therapeutic agents.

Preparation of Marmesinin Stock Solution: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marmesinin, a natural furanocoumarin, is a key biosynthetic precursor to psoralens and linear furanocoumarins.[1] It has garnered significant interest in the scientific community for its neuroprotective properties against glutamate-induced toxicity.[1][2] Accurate and consistent preparation of this compound stock solutions is fundamental for reliable in vitro and in vivo experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure their stability and efficacy for research applications.

Introduction

This compound is a naturally occurring organic compound first isolated from the fruits of Ammi majus L.[1] It serves as a crucial intermediate in the biosynthesis of linear furanocoumarins.[1] Research has highlighted its significant neuroprotective activities, making it a valuable compound for studies in neuropharmacology and drug discovery.[1][2][3] To facilitate such research, standardized protocols for the preparation of this compound stock solutions are essential to maintain the compound's integrity and ensure the reproducibility of experimental data. This application note outlines the necessary materials, step-by-step procedures, and critical storage conditions for this compound.

Physicochemical Properties and Solubility

Understanding the physical and chemical properties of this compound is crucial for its proper handling and the preparation of stable solutions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 495-30-7[2][4]
Molecular Formula C₂₀H₂₄O₉[1][2][4]
Molecular Weight 408.40 g/mol [1][2][4]
Appearance White to off-white solid[1]

This compound exhibits limited solubility in aqueous solutions but is soluble in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions for in vitro studies.[1][5]

Table 2: Solubility of this compound

SolventConcentrationNotesReference
DMSO 50 mg/mL (122.43 mM)Ultrasonic assistance may be required. Use of newly opened, hygroscopic DMSO is recommended.[1][6]
DMSO 40 mg/mL (97.94 mM)Sonication is recommended.[5]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 1.25 mg/mL (3.06 mM)Results in a clear solution.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 1.25 mg/mL (3.06 mM)Results in a clear solution.[1]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution of this compound in DMSO, a common concentration for cell-based assays.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Pipettes and sterile filter tips

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least one hour before opening to prevent condensation of moisture.[2]

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.084 mg of this compound.

    • Calculation: Mass (mg) = Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

    • Mass = 10 mmol/L x 0.001 L x 408.4 g/mol = 4.084 mg

  • Solubilization: Add the appropriate volume of DMSO to the microcentrifuge tube containing the weighed this compound. For a 10 mM solution, add 1 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound. If precipitation or phase separation occurs, sonication can be used to aid dissolution.[1] Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.[1]

  • Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent used.

Storage and Stability

Proper storage is critical to maintain the stability and activity of this compound stock solutions.

Table 3: Storage and Stability of this compound

FormStorage TemperatureDurationNotesReference
Solid Powder -20°C3 yearsKeep away from moisture.[5]
Solid Powder 4°CShort term (days to weeks)Protect from light.[4][6]
In Solvent (DMSO) -80°C6 months to 1 yearProtect from light.[1][2][5]
In Solvent (DMSO) -20°C1 monthProtect from light.[1][2]
In Solvent (DMSO) 4°C2 weeks[2]

It is strongly recommended to store stock solutions at -80°C for long-term use.[1][2][5] Always protect solutions from light.[1][6] Before use, thaw the aliquots at room temperature and vortex briefly.

Safety Precautions

Standard laboratory safety practices should be followed when handling this compound and DMSO.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle the solid powder in a chemical fume hood to avoid inhalation.

  • DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.

  • Dispose of all waste materials according to institutional and local regulations.

Visual Representations

Marmesinin_Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage & Use start Start: Equilibrate this compound Powder weigh Weigh this compound start->weigh add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot label_vials Label Vials aliquot->label_vials store Store at -80°C (Long-term) or -20°C (Short-term) label_vials->store thaw Thaw for Use store->thaw end Ready for Experiment thaw->end

Caption: Workflow for this compound Stock Solution Preparation.

Logical_Relationships cluster_compound Compound Properties cluster_process Solution Preparation cluster_storage_stability Storage & Stability This compound This compound Powder Properties Molecular Weight: 408.40 CAS: 495-30-7 This compound->Properties StockSolution This compound Stock Solution This compound->StockSolution Dissolve in Solvent DMSO (Solvent) Solvent->StockSolution Storage Storage Conditions -80°C (6 mo) / -20°C (1 mo) Protect from Light StockSolution->Storage Stability Ensures Compound Integrity & Activity Storage->Stability

Caption: Key Factors in this compound Solution Preparation.

References

Marmesinin solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marmesinin, a naturally occurring furanocoumarin, is a key biosynthetic precursor to psoralen (B192213) and other linear furanocoumarins. It has garnered significant interest in the scientific community for its diverse biological activities, including neuroprotective, anti-inflammatory, and anticancer properties. As a subject of ongoing research for potential therapeutic applications, understanding its physicochemical properties, particularly its solubility in various solvents, is crucial for designing and executing in vitro and in vivo studies.

These application notes provide a comprehensive overview of the solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) and other common laboratory solvents. Detailed protocols for solubility determination and solution preparation are included to ensure accurate and reproducible experimental outcomes. Furthermore, this document elucidates the signaling pathways modulated by this compound, offering insights into its mechanism of action.

Quantitative Solubility Data

The solubility of this compound has been determined in several organic solvents. The following table summarizes the available quantitative data from various suppliers. It is important to note that solubility can be influenced by factors such as temperature, purity of the compound, and the presence of water in the solvent. A notable discrepancy exists in the reported solubility of this compound in DMSO, which may be attributable to different experimental conditions or methodologies.

SolventSolubility (mg/mL)Molar Equivalent (mM)¹Source
Dimethyl Sulfoxide (DMSO) 50203.0Cayman Chemical, MedchemExpress
100406.1Selleck Chemicals
Dimethylformamide (DMF) 30121.8Cayman Chemical
Ethanol 28.1Cayman Chemical
DMSO:PBS (pH 7.2) (1:1) 0.52.0Cayman Chemical

¹Molar equivalents are calculated based on a molecular weight of 246.26 g/mol for this compound.

Qualitative Solubility Information:

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a standardized method for determining the thermodynamic equilibrium solubility of this compound in a solvent of interest.

Materials:

  • This compound (crystalline solid)

  • Solvent of choice (e.g., DMSO, Ethanol, etc.)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or a validated spectrophotometric method for quantification

Procedure:

  • Add an excess amount of crystalline this compound to a glass vial. The amount of excess will depend on the expected solubility; a 2-3 fold excess is generally recommended.

  • Add a known volume of the desired solvent to the vial.

  • Securely cap the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is recommended to take samples at various time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has plateaued.

  • After the incubation period, remove the vials and allow any undissolved solid to settle.

  • Centrifuge the samples to further pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and immediately filter it using a 0.22 µm syringe filter to remove any remaining microparticles.

  • Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC or spectrophotometric method.

  • Calculate the original solubility in mg/mL or mM.

  • Perform the experiment in triplicate to ensure reproducibility.

Protocol 2: Preparation of a this compound Stock Solution in DMSO

This protocol provides a method for preparing a concentrated stock solution of this compound in DMSO, which can then be diluted for various experimental applications.

Materials:

  • This compound (crystalline solid)

  • Anhydrous DMSO

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes or vials for storage

Procedure:

  • Weigh the desired amount of this compound into a sterile vial. For a 50 mg/mL stock solution, weigh 50 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration. For a 50 mg/mL solution, add 1 mL of DMSO.

  • Vortex the mixture vigorously until the solid is completely dissolved. Gentle warming (e.g., in a 37 °C water bath) or brief sonication can aid in dissolution.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term stability.

Note: DMSO is hygroscopic and can absorb moisture from the air, which may affect the solubility of the compound. It is recommended to use fresh, anhydrous DMSO and to minimize the exposure of the solvent and solution to the atmosphere.

Signaling Pathways and Mechanisms of Action

This compound has been shown to exert its biological effects through the modulation of key cellular signaling pathways, particularly those involved in cancer progression and angiogenesis.

Inhibition of VEGF/VEGFR Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) play a critical role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. This compound has been demonstrated to inhibit the VEGF/VEGFR signaling cascade.[1][2] This inhibition leads to a reduction in endothelial cell proliferation, migration, and tube formation, thereby suppressing angiogenesis.[1]

VEGF_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds to PI3K PI3K VEGFR->PI3K Activates This compound This compound This compound->VEGFR Inhibits Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation Akt->Proliferation Migration Cell Migration Akt->Migration Angiogenesis Angiogenesis Migration->Angiogenesis

This compound inhibits the VEGF/VEGFR signaling pathway.
Induction of Apoptosis via the PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation. Aberrant activation of this pathway is common in many cancers, leading to the suppression of apoptosis (programmed cell death). This compound has been shown to inhibit the PI3K/Akt pathway.[3] This inhibition leads to the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), ultimately resulting in the induction of apoptosis in cancer cells.

Apoptosis_Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K Akt Akt (Activated) PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bax Bax (Pro-apoptotic) Akt->Bax Inhibits This compound This compound This compound->PI3K Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes CellSurvival Cell Survival

This compound induces apoptosis by inhibiting the PI3K/Akt pathway.

Experimental Workflow for Preparing this compound for Cell-Based Assays

The following diagram illustrates a typical workflow for preparing this compound from a solid form for use in cell-based experiments.

workflow start Start: this compound Powder weigh 1. Weigh this compound start->weigh dissolve 2. Dissolve in 100% DMSO (e.g., 50 mg/mL) weigh->dissolve stock 3. Create Stock Solution dissolve->stock store 4. Aliquot and Store at -20°C or -80°C stock->store dilute 5. Dilute Stock Solution in Cell Culture Medium stock->dilute final 6. Prepare Final Working Concentrations dilute->final treat 7. Treat Cells final->treat end End: Analyze Cellular Response treat->end

Workflow for preparing this compound for cell-based assays.

References

Application Notes and Protocols for In Vivo Animal Studies of Marmesinin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Marmesinin

This compound is a naturally occurring furanocoumarin that serves as a biosynthetic precursor to psoralen (B192213) and other linear furanocoumarins. It is primarily isolated from Aegle marmelos, commonly known as Bael. In vitro studies have demonstrated its potential as a neuroprotective agent and an inhibitor of angiogenesis, suggesting its therapeutic value in a range of diseases. The primary mechanism of action for its anti-angiogenic effects involves the inactivation of Vascular Endothelial Growth Factor A (VEGF-A) mediated signaling pathways.

In Vivo Dosage Considerations

Direct in vivo dosage recommendations for this compound are not yet established in published literature. However, data from studies on crude extracts of Aegle marmelos and other purified coumarin (B35378) derivatives can provide a basis for designing initial dose-finding experiments. It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) of this compound in the specific animal model being used.

Data from Aegle marmelos Extract Studies

The following table summarizes in vivo dosages from studies using various extracts of Aegle marmelos in rodent models. These extracts contain a mixture of phytochemicals, including this compound.

Animal ModelExtract TypeDosage Range (mg/kg)Route of AdministrationObserved Effect
RatEthanolic extract200 - 400IntraperitonealAntipyretic[2]
RatEthanolic extract500IntraperitonealDiuretic[2]
RatEthanolic leaf extract50OralHepatoprotective[3]
RatAqueous flower extract200Not specifiedAnti-inflammatory[4]
MouseHydroalcoholic extract400IntraperitonealAnticancer[4]
Data from a Structurally Related Coumarin Derivative

A study on the in vivo antitumor activity of 7-isopentenyloxycoumarin, another coumarin derivative, provides a reference for a purified compound.

Animal ModelCompoundDosage Range (mg/kg)Route of AdministrationObserved Effect
Mouse7-isopentenyloxycoumarin12.5, 25, 50IntraperitonealAntitumor[5]

Based on this data, an initial pilot study for this compound in mice could explore a dosage range of 10-50 mg/kg, administered intraperitoneally.

Experimental Protocols

The following are generalized protocols for in vivo studies. Researchers should adapt these protocols to their specific experimental design and institutional animal care and use committee (IACUC) guidelines.

Preparation of this compound for In Vivo Administration

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in 250 µL of DMSO to achieve a 40 mg/mL stock solution. Sonication may be required to fully dissolve the compound.

  • Vehicle Preparation: The recommended vehicle for intraperitoneal (IP) injection is a mixture of DMSO, PEG300, Tween 80, and saline/PBS. A common formulation is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline/PBS.

  • Working Solution Preparation:

    • For a final dosing volume of 100 µL per 20 g mouse, and a desired dose of 20 mg/kg, the final concentration of the working solution needs to be 2 mg/mL.

    • To prepare 1 mL of the working solution, take 50 µL of the 40 mg/mL this compound stock solution (in DMSO).

    • Add 400 µL of PEG300 and vortex thoroughly until the solution is clear.

    • Add 50 µL of Tween 80 and vortex again.

    • Finally, add 500 µL of sterile saline or PBS and vortex to create a homogenous solution.

    • It is recommended to prepare the working solution fresh on the day of use.

In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model

Animal Model:

  • Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

  • Human cancer cell line known to be sensitive to anti-angiogenic agents.

Protocol:

  • Cell Culture and Implantation: Culture the selected human cancer cells under appropriate conditions. Subcutaneously implant 1 x 10^6 to 5 x 10^6 cells in the flank of each mouse.

  • Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Control Group: Administer the vehicle solution intraperitoneally (IP) daily or on a predetermined schedule.

    • Treatment Groups: Administer this compound at different doses (e.g., 10, 25, and 50 mg/kg) via IP injection according to the same schedule as the control group.

  • Monitoring:

    • Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice twice a week as an indicator of toxicity.

    • Observe the general health and behavior of the animals daily.

  • Endpoint and Sample Collection: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.

  • Analysis:

    • Excise the tumors and measure their final weight.

    • A portion of the tumor tissue can be fixed in formalin for immunohistochemical analysis (e.g., for markers of angiogenesis like CD31) or snap-frozen for molecular analysis (e.g., Western blot for signaling proteins).

    • Collect blood and major organs for toxicity assessment.

Signaling Pathways and Experimental Workflow Diagrams

This compound's Proposed Anti-Angiogenic Signaling Pathway

Marmesinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF_A VEGF-A VEGFR2 VEGFR-2 VEGF_A->VEGFR2 Binds Downstream_Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2->Downstream_Signaling Activates This compound This compound This compound->VEGFR2 Inhibits Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Downstream_Signaling->Angiogenesis Promotes

Caption: Proposed mechanism of this compound's anti-angiogenic activity.

Experimental Workflow for In Vivo Antitumor Study

Experimental_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth grouping Randomization into Control & Treatment Groups tumor_growth->grouping treatment Daily IP Administration (Vehicle or this compound) grouping->treatment monitoring Tumor Volume & Body Weight Measurement (2-3 times/week) treatment->monitoring 21-28 days monitoring->treatment endpoint Study Endpoint & Euthanasia monitoring->endpoint analysis Tumor Weight Measurement, Histology & Molecular Analysis endpoint->analysis end End analysis->end

References

Marmesinin as a standard for phytochemical analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Marmesinin is a naturally occurring furanocoumarin found in various plant species, notably in the Rutaceae family, such as in Aegle marmelos (Bael tree) and Feronia limonia.[1][2] As a bioactive marker, it is crucial for the standardization and quality control of herbal extracts and formulations. This compound has garnered interest for its potential pharmacological activities, including neuroprotective and anti-cancer effects.[3][4] These application notes provide detailed protocols for the use of this compound as a standard in phytochemical analysis, utilizing High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV Spectroscopy.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a reference standard is fundamental for its proper handling, storage, and application in analytical methodologies.

PropertyValueSource
Molecular FormulaC₁₄H₁₄O₄[5]
Molecular Weight246.26 g/mol [5]
CAS Number495-30-7[6]
UV max (in Methanol)212, 335 nm[7]
UV max (for quantitative evaluation)330 nm, 338 nm[1][8]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

HPLC is a precise and widely used technique for the quantification of phytochemicals. The following protocol is based on established methods for this compound analysis.[8]

Objective: To quantify the amount of this compound in a plant extract.

Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade)

  • Methanol (B129727) (for sample preparation)

  • Plant extract

  • 0.22 µm syringe filters

Equipment:

  • HPLC system with a PDA or UV detector

  • C18 Kromasil column (4.6 x 250 mm, 5 µm)[8]

  • Sonicator

  • Analytical balance

  • Volumetric flasks and pipettes

Protocol:

  • Standard Stock Solution Preparation: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Calibration Curve Preparation: Prepare a series of standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 5 to 30 µg/mL.[9]

  • Sample Preparation:

    • Accurately weigh 1 g of the dried plant extract.

    • Add 10 mL of methanol and sonicate for 30 minutes.

    • Filter the solution through a 0.22 µm syringe filter.

  • Chromatographic Conditions: [8]

    • Mobile Phase: Gradient elution with 0.1% (v/v) trifluoroacetic acid in water (A) and acetonitrile (B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 330 nm.[8]

    • Injection Volume: 20 µL.

  • Analysis:

    • Inject the standard solutions to construct a calibration curve.

    • Inject the sample solution.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Validation Parameters:

ParameterResult
Linearity (r²)>0.9999[8]
Limit of Detection (LOD)6.2 µg/mL[8]
Limit of Quantitation (LOQ)18.6 µg/mL[8]
Recovery100.35 to 101.18%[8]
Precision (RSD)< 0.3%[8]

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis Standard This compound Standard Standard_Sol Prepare Standard Stock Solution Standard->Standard_Sol Sample Plant Extract Sample_Prep Sample Extraction & Filtration Sample->Sample_Prep Cal_Curve Prepare Calibration Curve Solutions Standard_Sol->Cal_Curve HPLC HPLC System Cal_Curve->HPLC Inject Standards Sample_Prep->HPLC Inject Sample Chromatogram Obtain Chromatograms HPLC->Chromatogram Quantification Quantify this compound Chromatogram->Quantification

Caption: Workflow for the quantification of this compound using HPLC.

High-Performance Thin-Layer Chromatography (HPTLC) for this compound Estimation

HPTLC is a powerful technique for the simultaneous analysis of multiple samples and is well-suited for the quality control of herbal materials.

Objective: To estimate the amount of this compound in a methanolic extract of plant material.

Materials and Reagents:

  • This compound reference standard

  • Methanol (AR grade)

  • Chloroform (AR grade)

  • Pre-coated silica (B1680970) gel 60F254 aluminum plates (20 x 10 cm)[1][2]

Equipment:

  • HPTLC system with a TLC scanner

  • Linomat 5 applicator

  • TLC developing chamber

  • Hot air oven

Protocol:

  • Standard Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Calibration Curve Preparation: From the stock solution, prepare working standards to achieve a concentration range of 20–100 ng/spot.[1][2]

  • Sample Preparation: Prepare a methanolic extract of the plant material (e.g., stem bark of Feronia limonia).[1][2]

  • Chromatography:

    • Stationary Phase: Pre-coated silica gel 60F254 HPTLC plates.

    • Application: Apply the standard and sample solutions as bands using a Linomat 5 applicator.

    • Mobile Phase: Chloroform: Methanol (9.5:0.5, v/v).[1][2]

    • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

    • Drying: Dry the plate in a hot air oven.

  • Densitometric Analysis:

    • Scan the plate in absorption-reflection mode at 338 nm.[1][2]

    • Record the peak areas and prepare a calibration curve of peak area versus concentration of the standard.

    • Calculate the amount of this compound in the sample from the calibration curve.

Validation Parameters:

ParameterResult
Linearity Range20 – 100 ng/spot[1][2]
Recovery98.83%[2]
Precision (RSD)2.68% (Intra-day), 2.83% (Inter-day)[2]

HPTLC Analysis Workflow

HPTLC_Workflow cluster_prep Preparation cluster_analysis Chromatography & Analysis Standard This compound Standard Standard_Sol Prepare Standard Solutions Standard->Standard_Sol Sample Plant Extract Sample_Prep Prepare Sample Solution Sample->Sample_Prep Application Spotting on HPTLC Plate Standard_Sol->Application Sample_Prep->Application Development Chromatogram Development Application->Development Scanning Densitometric Scanning @ 338nm Development->Scanning Quantification Quantification Scanning->Quantification

Caption: Workflow for the estimation of this compound using HPTLC.

UV Spectroscopy for this compound Identification

UV spectroscopy can be used for the preliminary identification of this compound based on its characteristic absorption maxima.

Objective: To identify the presence of this compound in a sample.

Materials and Reagents:

  • This compound reference standard

  • Methanol (spectroscopic grade)

  • Sample extract

Equipment:

  • UV-Visible Spectrophotometer

  • Quartz cuvettes

Protocol:

  • Standard Preparation: Prepare a dilute solution of the this compound reference standard in methanol.

  • Sample Preparation: Prepare a methanolic solution of the sample extract and filter if necessary.

  • Spectral Analysis:

    • Scan the standard and sample solutions from 200 to 400 nm.

    • Compare the UV spectrum of the sample with that of the this compound standard.

    • The presence of absorption maxima at approximately 212 nm and 335 nm in the sample spectrum indicates the potential presence of this compound.[7]

Biological Activity and Signaling Pathways

This compound has been reported to exhibit various biological activities, including anti-cancer and anti-angiogenic properties.[3][10] It has been shown to influence key cellular signaling pathways.

Anti-angiogenic Effects: this compound has demonstrated anti-angiogenic properties in endothelial cells by inactivating VEGF-A-mediated cell signaling pathways.[10]

Anti-cancer Activity: In non-small cell lung cancer (NSCLC) cells, this compound treatment has been shown to inhibit mitogen-stimulated phosphorylation of several key proteins in signaling pathways, including Src, MEK, ERK, Akt, and p70S6K.[3]

VEGF-A Mediated Signaling Pathway Inhibition by this compound

Marmesinin_Signaling cluster_pathway VEGF-A Signaling Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Src Src VEGFR2->Src MEK MEK Src->MEK Akt Akt Src->Akt ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis p70S6K p70S6K Akt->p70S6K p70S6K->Angiogenesis This compound This compound This compound->VEGFR2 inhibits This compound->Src inhibits This compound->MEK inhibits This compound->Akt inhibits

Caption: Inhibition of VEGF-A mediated signaling by this compound.

Conclusion

This compound serves as a critical reference standard for the quality control and standardization of herbal products containing this compound. The HPLC and HPTLC methods detailed in these notes provide robust and reliable protocols for its quantification. Furthermore, the understanding of its biological activities and impact on cellular signaling pathways underscores its potential in drug discovery and development. These protocols and data aim to support researchers and scientists in their phytochemical analysis and drug development endeavors.

References

Application Notes and Protocols for In Vitro Neuroprotective Assay of Marmesinin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marmesinin is a natural furanocoumarin found in various plants, notably in Aegle marmelos. Emerging research suggests that related compounds, such as marmelosin, possess neuroprotective properties, indicating that this compound may be a promising candidate for the development of therapeutics for neurodegenerative diseases.[1] These diseases are often characterized by oxidative stress, inflammation, and apoptosis, leading to progressive neuronal loss. This document provides a detailed protocol for assessing the neuroprotective effects of this compound in an in vitro model using the human neuroblastoma SH-SY5Y cell line. The SH-SY5Y cell line is a widely used model in neuroscience research as these cells can be differentiated into a neuronal phenotype and are known to express dopaminergic markers, making them relevant for studying conditions like Parkinson's disease.

Principle

This protocol describes a method to induce neuronal cell death in SH-SY5Y cells using a neurotoxin and to subsequently evaluate the potential of this compound to mitigate this toxicity. The protective effects of this compound will be assessed by measuring cell viability, intracellular reactive oxygen species (ROS) levels, and markers of apoptosis.

Data Presentation

Table 1: Illustrative Neuroprotective Effects of this compound on SH-SY5Y Cells

Treatment GroupCell Viability (% of Control)Intracellular ROS (Fold Change vs. Toxin)Caspase-3 Activity (Fold Change vs. Toxin)
Control (Vehicle)100 ± 5.2N/AN/A
Neurotoxin (e.g., 100 µM H₂O₂)48 ± 3.51.001.00
This compound (1 µM) + Neurotoxin62 ± 4.10.75 ± 0.080.68 ± 0.07
This compound (10 µM) + Neurotoxin78 ± 3.90.52 ± 0.060.45 ± 0.05
This compound (50 µM) + Neurotoxin89 ± 4.60.31 ± 0.040.29 ± 0.04

Note: The data presented in this table are for illustrative purposes only and represent the type of results that could be generated from the following protocols. Actual results may vary.

Experimental Protocols

Materials and Reagents
  • Cell Line: Human neuroblastoma SH-SY5Y cells

  • Chemicals:

    • This compound (dissolved in DMSO to create a stock solution)

    • Neurotoxin (e.g., Hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or Amyloid-beta peptide)

    • Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)

  • Cell Culture Media and Reagents:

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Phosphate Buffered Saline (PBS)

  • Assay Kits:

    • Cell Viability Assay (e.g., MTT, MTS, or AlamarBlue)

    • Reactive Oxygen Species (ROS) Assay Kit (e.g., DCFDA-based)

    • Apoptosis Assay Kit (e.g., Caspase-3 colorimetric or fluorometric assay)

Procedure

1. Cell Culture and Maintenance

  • Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

2. Cytotoxicity of this compound (Dose-Response Determination)

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 1, 10, 50, 100 µM).

  • Replace the medium with the this compound dilutions and incubate for 24 hours.

  • Assess cell viability using an MTT or similar assay to determine the non-toxic concentration range of this compound. For subsequent neuroprotection assays, use concentrations of this compound that show no significant cytotoxicity.

3. Neuroprotective Assay

  • Seed SH-SY5Y cells in 96-well plates (for viability and ROS assays) or 6-well plates (for apoptosis assays) at the appropriate density and allow them to attach for 24 hours.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 2-4 hours.

  • Induce neurotoxicity by adding a pre-determined optimal concentration of the neurotoxin (e.g., 100 µM H₂O₂) to the wells containing this compound. Include appropriate controls: untreated cells (control), cells treated with the neurotoxin alone, and cells treated with this compound alone.

  • Incubate the plates for the required duration to induce cell death (e.g., 24 hours for H₂O₂).

4. Assessment of Neuroprotection

  • Cell Viability Assay (MTT Assay):

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

  • Measurement of Intracellular ROS:

    • Load the cells with a fluorescent ROS probe (e.g., H₂DCFDA) according to the manufacturer's instructions.

    • After incubation, wash the cells with PBS.

    • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

  • Caspase-3 Activity Assay:

    • Lyse the cells and collect the protein lysate.

    • Determine the protein concentration of each sample.

    • Perform the caspase-3 activity assay according to the manufacturer's protocol, which typically involves the cleavage of a colorimetric or fluorometric substrate.

    • Measure the absorbance or fluorescence using a microplate reader.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis start Seed SH-SY5Y cells in multi-well plates adhere Incubate for 24h to allow adherence start->adhere pretreat Pre-treat with various concentrations of this compound adhere->pretreat incubate_pretreat Incubate for 2-4h pretreat->incubate_pretreat add_toxin Add neurotoxin (e.g., H₂O₂) incubate_pretreat->add_toxin incubate_toxin Incubate for 24h add_toxin->incubate_toxin viability Cell Viability Assay (MTT) incubate_toxin->viability ros Intracellular ROS Assay (DCFDA) incubate_toxin->ros apoptosis Apoptosis Assay (Caspase-3) incubate_toxin->apoptosis analyze Analyze and compare data from different treatment groups viability->analyze ros->analyze apoptosis->analyze

Caption: Experimental workflow for the in vitro neuroprotective assay of this compound.

signaling_pathway cluster_stress Cellular Stress cluster_this compound Intervention cluster_pathway Signaling Pathway cluster_apoptosis Apoptosis Regulation cluster_survival Outcome neurotoxin Neurotoxin (e.g., H₂O₂, 6-OHDA) ros Increased ROS neurotoxin->ros pi3k PI3K ros->pi3k Inhibits bax Bax (Pro-apoptotic) ros->bax Activates This compound This compound This compound->pi3k Activates akt Akt pi3k->akt bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Promotes caspase3 Caspase-3 akt->caspase3 Inhibits survival Neuronal Survival akt->survival Promotes bcl2->bax Inhibits bax->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Putative neuroprotective signaling pathway of this compound.

References

Analytical Methods for the Detection of Marmesinin in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Marmesinin is a natural furanocoumarin found in various plant species, notably in the bael fruit (Aegle marmelos). It is a biosynthetic precursor to psoralen (B192213) and other linear furanocoumarins. Preliminary research has highlighted its potential pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer properties.[1][2][3] The anti-inflammatory effects of related compounds from Aegle marmelos are thought to be mediated through the inhibition of pro-inflammatory markers such as Tumor Necrosis Factor-alpha (TNF-α) and subsequent modulation of downstream signaling pathways like NF-κB and Akt.[4][5][6]

Accurate and sensitive quantification of this compound in biological matrices such as plasma, urine, and tissue is crucial for pharmacokinetic studies, understanding its mechanism of action, and for its development as a potential therapeutic agent. This document provides detailed protocols for the extraction and analysis of this compound from biological samples using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Additionally, a protocol for a hypothetical Enzyme-Linked Immunosorbent Assay (ELISA) is described for high-throughput screening.

Note: As of the date of this publication, specific validated methods for the analysis of this compound in biological samples are not widely published. The following protocols are based on established methods for structurally similar compounds, such as other furanocoumarins and phytochemicals, and represent a robust starting point for method development and validation.

Section 1: Sample Preparation and Extraction

Effective sample preparation is critical to remove interfering substances from the biological matrix and to concentrate the analyte for sensitive detection.[5][6] The choice of extraction method depends on the sample type, the analyte's physicochemical properties, and the analytical technique to be used.

Liquid-Liquid Extraction (LLE) for Plasma and Urine

LLE is a common method for extracting analytes from aqueous samples into an immiscible organic solvent.[5]

Protocol:

  • To 500 µL of plasma or urine in a polypropylene (B1209903) tube, add 50 µL of an internal standard (IS) solution (e.g., 1 µg/mL warfarin (B611796) in methanol).

  • Add 2.5 mL of ethyl acetate (B1210297) or a mixture of ethyl acetate and hexane (B92381) (1:1, v/v).

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (for HPLC or LC-MS/MS analysis) and vortex for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for injection.

Solid-Phase Extraction (SPE) for Plasma and Urine

SPE provides a more selective sample clean-up compared to LLE and can be easily automated.[6]

Protocol:

  • Condition a C18 SPE cartridge by sequentially passing 2 mL of methanol (B129727) followed by 2 mL of deionized water.

  • To 500 µL of plasma or urine, add 500 µL of 2% phosphoric acid and 50 µL of the internal standard (IS) solution.

  • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute this compound and the IS with 2 mL of methanol or acetonitrile (B52724).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for analysis.

Protein Precipitation for Plasma

This is a rapid method for removing proteins from plasma samples, suitable for high-throughput analysis.[5]

Protocol:

  • To 200 µL of plasma in a microcentrifuge tube, add 600 µL of cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to precipitate the proteins.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Centrifuge at 12,000 x g for 5 minutes to pellet any remaining particulates.

  • Transfer the clear supernatant to an autosampler vial.

Section 2: Analytical Methodologies

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quantification of this compound where high sensitivity is not the primary requirement.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 320 nm (based on the characteristic UV absorbance of furanocoumarins).

  • Injection Volume: 20 µL.

  • Internal Standard: Warfarin or another suitable coumarin.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for quantifying low concentrations of this compound in complex biological matrices.

Experimental Protocol:

  • Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 20% B to 95% B over 5 minutes, hold for 1 minute, and then re-equilibrate to initial conditions for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI positive.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). The precursor and product ion transitions for this compound and the internal standard would need to be optimized by direct infusion. Hypothetical transitions are provided in the data table below.

Enzyme-Linked Immunosorbent Assay (ELISA)

An ELISA would be a valuable tool for high-throughput screening of a large number of samples. This requires the development of specific antibodies against this compound. The following is a hypothetical competitive ELISA protocol.

Experimental Protocol:

  • Coating: Coat a 96-well microplate with a this compound-protein conjugate (e.g., this compound-BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubate for 1-2 hours at room temperature.

  • Competition: Add standards or samples followed by the addition of a specific anti-marmesinin primary antibody. Incubate for 2 hours at room temperature. This compound in the sample will compete with the coated this compound-protein conjugate for binding to the antibody.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a substrate solution (e.g., TMB). The color development is inversely proportional to the amount of this compound in the sample.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Section 3: Data Presentation and Validation Parameters

Method validation should be performed according to established guidelines (e.g., FDA or ICH) to ensure the reliability of the results.[7][8] Key validation parameters are summarized in the tables below. The data presented are hypothetical examples based on typical performance for similar assays.

Table 1: HPLC-UV Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity Range 10 - 2000 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 3 ng/mL
Limit of Quantification (LOQ) 10 ng/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 7%
Accuracy (% Recovery) 92 - 105%
Extraction Recovery > 85%

Table 2: LC-MS/MS Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity Range 0.1 - 500 ng/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Intra-day Precision (%RSD) < 4%
Inter-day Precision (%RSD) < 6%
Accuracy (% Recovery) 95 - 108%
Extraction Recovery > 90%
MRM Transition (this compound) Q1: 247.1 -> Q3: 187.1 (Hypothetical)
MRM Transition (IS) Q1: 309.1 -> Q3: 163.1 (Warfarin)

Table 3: ELISA Method Performance (Hypothetical Data)

ParameterResult
Assay Range 0.2 - 20 ng/mL
IC50 ~2.5 ng/mL
Limit of Detection (LOD) 0.1 ng/mL
Intra-Assay Precision (%CV) < 8%
Inter-Assay Precision (%CV) < 12%
Specificity High for this compound, low cross-reactivity with related coumarins

Section 4: Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing BiologicalSample Biological Sample (Plasma, Urine, Tissue) Extraction Extraction (LLE, SPE, or Protein Precipitation) BiologicalSample->Extraction ELISA ELISA BiologicalSample->ELISA High Throughput Evaporation Evaporation & Reconstitution Extraction->Evaporation HPLC HPLC-UV Evaporation->HPLC High Concentration LCMS LC-MS/MS Evaporation->LCMS Low Concentration Quantification Quantification HPLC->Quantification LCMS->Quantification ELISA->Quantification Validation Method Validation Quantification->Validation Pharmacokinetics Pharmacokinetic Analysis Validation->Pharmacokinetics

Caption: General experimental workflow for the analysis of this compound.

Inferred Anti-Inflammatory Signaling Pathway of this compound

signaling_pathway cluster_membrane cluster_cytoplasm cluster_nucleus Inside Nucleus This compound This compound TNFa TNF-α This compound->TNFa Inhibits Production TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Pro-inflammatory Genes (COX-2, iNOS) Nucleus->Inflammation Gene Transcription

Caption: Inferred anti-inflammatory mechanism of this compound via TNF-α/NF-κB.

Conclusion

The analytical methods and protocols outlined in this document provide a comprehensive framework for the detection and quantification of this compound in various biological samples. While no specific validated methods for this compound currently exist in the public literature, the detailed HPLC-UV, LC-MS/MS, and hypothetical ELISA protocols, derived from established methodologies for similar compounds, offer a solid foundation for researchers. The successful application and validation of these methods will be instrumental in advancing the understanding of this compound's pharmacokinetics and its potential as a therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Marmesinin Yield from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield and purity of marmesinin from plant extracts. The information is presented through troubleshooting guides and frequently asked questions, supplemented with detailed experimental protocols and comparative data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary plant sources?

A1: this compound is a natural coumarin (B35378) that serves as a biosynthetic precursor to psoralen (B192213) and other linear furanocoumarins.[1] It has demonstrated significant neuroprotective activities.[1] The primary plant source for this compound is Aegle marmelos, commonly known as Bael, which belongs to the Rutaceae family.[2][3][4] Various parts of the plant, including the leaves, fruit, root, and bark, contain this compound and other bioactive compounds like marmelosin and imperatorin.[5][6][7]

Q2: What are the key factors that influence the yield of this compound during extraction?

A2: The final yield of this compound is influenced by a combination of factors related to the plant material, solvent choice, and extraction method.[8] Key considerations include:

  • Plant Material: The specific plant part used, its genetic strain, harvesting time, and post-harvest handling (drying, storage) can significantly impact the concentration of the target compound.[8][9]

  • Solvent Selection: The choice of solvent is critical. Polar solvents like methanol (B129727), ethanol, and water are generally effective for extracting coumarins.[2][10] The principle of "like dissolves like" is fundamental; the solvent's polarity should match that of this compound.[11]

  • Extraction Method: Both conventional methods (e.g., Maceration, Soxhlet) and modern techniques (e.g., Ultrasound-Assisted Extraction, Microwave-Assisted Extraction) can be used, each with its own efficiency, time, and solvent consumption profile.[12][13]

  • Process Parameters: Variables such as temperature, extraction time, particle size of the plant material, and the solvent-to-solid ratio must be optimized to maximize yield while preventing degradation.[14][15]

Q3: How can I quantify the amount of this compound in my extract?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable analytical technique for the separation and quantification of this compound and other coumarins in plant extracts.[16][17] Specifically, a Reverse Phase-HPLC (RP-HPLC) method can provide good resolution and accurate quantification.[17] Other chromatographic techniques like Thin-Layer Chromatography (TLC) can be used for preliminary qualitative analysis.[10][18] For precise quantification, developing and validating an HPLC method is recommended.[19]

Troubleshooting Guides

Problem 1: Consistently low or no yield of this compound.

Possible Cause Recommended Solution
Incorrect Plant Material Ensure you are using a plant species known to be rich in this compound, such as Aegle marmelos.[3] The concentration of phytochemicals can vary significantly between different plant parts (leaves, fruit, bark); consider testing multiple parts.[5]
Suboptimal Solvent The solvent polarity may be incorrect. Experiment with different solvents of varying polarities, such as methanol, ethanol, or aqueous mixtures of these alcohols.[2][20] Methanol and water are often cited as effective for extracting metabolites from A. marmelos.[2]
Inefficient Extraction Method If using a passive method like maceration, the extraction time may be insufficient.[11] Consider switching to a more efficient technique like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can improve yield and reduce extraction time.[5][13]
Degradation of this compound This compound, like other coumarins, can be sensitive to high temperatures, prolonged light exposure, or extreme pH levels.[21][22] If using a heat-based method like Soxhlet or MAE, ensure the temperature is not excessively high. Store extracts in dark, cool conditions.[1][12]
Poor Quality Plant Material Improper drying or storage of the plant material can lead to the degradation of bioactive compounds.[8] Ensure the biomass is properly dried to prevent mold and stored away from light and moisture.

Problem 2: The final extract contains a high level of impurities.

Possible Cause Recommended Solution
Non-selective Initial Extraction The initial solvent may be extracting a wide range of compounds, including chlorophyll (B73375) and fats.[16] Perform a pre-extraction (defatting) step using a non-polar solvent like n-hexane to remove lipids before the main extraction.[23][24]
Lack of Purification Steps A crude extract will always contain a mixture of phytochemicals.[16] Implement downstream purification techniques. Column chromatography, flash chromatography, or preparative HPLC are effective methods for isolating pure compounds from a complex mixture.[16]
Co-extraction of Interfering Substances Pigments like chlorophyll can interfere with analysis. The use of guard columns in HPLC can help protect the analytical column from strongly binding components in crude extracts.[16]

Data Presentation: Comparison of Extraction Techniques

Direct comparative data for this compound yield is limited. However, studies on marmelosin, a related coumarin from the same plant (Aegle marmelos), provide valuable insights into the relative effectiveness of different extraction methods.

Table 1: Comparison of Extraction Yields for Marmelosin from Aegle marmelos

Extraction MethodSolvent SystemTimeYield (mg/g of plant material)Reference
Three-Phase Partitioning (TPP)t-Butanol / Ammonium Sulfate2.5 hours0.494[5]
Soxhlet ExtractionNot specified7 hours0.250[5]
Batch Extraction (Maceration)Not specified4 hours0.150[5]

This data suggests that modern partitioning techniques like TPP can significantly enhance yield and reduce extraction time compared to conventional methods.[5]

Table 2: Factors Influencing Extraction Efficiency of Bioactive Compounds

ParameterGeneral Effect on YieldConsiderationsReference
Temperature Increases up to an optimal point, then may cause degradation.Thermolabile compounds like some coumarins can degrade at high temperatures.[22][25][15][25]
Time Yield increases with time up to a plateau.Longer times increase the risk of degradation and are less efficient.[26][15][26]
Solvent-to-Solid Ratio Higher ratios generally improve extraction efficiency.Very high ratios lead to solvent waste and increased processing time for evaporation.[14][15][14][15]
Particle Size Smaller particle size increases surface area and extraction rate.Very fine powders can cause filtration problems.[14]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This method uses ultrasonic waves to accelerate the extraction process.

  • Preparation of Plant Material:

    • Dry the selected plant part (Aegle marmelos leaves, fruit pulp, etc.) at 40-50°C until constant weight.

    • Grind the dried material into a coarse powder (e.g., 40-60 mesh).

  • Extraction:

    • Place 10 g of the powdered plant material into a 250 mL Erlenmeyer flask.

    • Add 100 mL of 80% methanol (a solvent-to-solid ratio of 10:1 v/w).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes. To prevent degradation from heat generated by the process, maintain the temperature of the water bath at or below 40°C, potentially using an ice bath.[12]

  • Isolation:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

    • Combine all filtrates.

  • Concentration:

    • Evaporate the solvent from the combined filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.

    • The resulting crude extract can be further dried in a vacuum oven to yield a solid powder.

Protocol 2: Quantification of this compound by RP-HPLC

This protocol provides a general framework for quantifying this compound, adapted from methods for similar compounds.[17]

  • Preparation of Standard Solutions:

    • Accurately weigh 1 mg of pure this compound standard and dissolve it in 1 mL of HPLC-grade methanol to prepare a stock solution of 1 mg/mL.

    • Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL).

  • Preparation of Sample Solution:

    • Accurately weigh 10 mg of the dried plant extract and dissolve it in 10 mL of HPLC-grade methanol.

    • Vortex the solution to ensure complete dissolution and filter it through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV-Vis or PDA detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of methanol and water (containing 0.1% acetic acid is common to improve peak shape). A starting point could be a 55:45 (v/v) mixture of methanol and water.[17]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the λmax of this compound (can be determined with a UV scan, typically around 320-340 nm for coumarins).

    • Injection Volume: 20 µL.

  • Analysis and Calculation:

    • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

    • Inject the sample solution and record the peak area for this compound.

    • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve. The final yield can be expressed as mg of this compound per gram of dry plant material.

Visualizations

G cluster_prep Phase 1: Preparation cluster_extract Phase 2: Extraction & Isolation cluster_purify Phase 3: Purification & Analysis cluster_quant Phase 4: Quantification p1 Plant Material Selection (Aegle marmelos) p2 Drying & Grinding p1->p2 p3 Defatting (Optional) (with n-Hexane) p2->p3 e1 Solvent Extraction (e.g., UAE with 80% Methanol) p3->e1 to Extraction e2 Filtration e1->e2 e3 Solvent Evaporation (Rotary Evaporator) e2->e3 e4 Crude Extract e3->e4 u1 Column Chromatography e4->u1 to Purification u2 Fraction Collection u1->u2 u3 Purity Check (TLC/HPLC) u2->u3 u4 Purified this compound u3->u4 q1 HPLC Analysis u4->q1 to Quantification q2 Yield Calculation q1->q2

Caption: General workflow for extraction and purification of this compound.

G cluster_material Plant Material Issues cluster_process Process & Chemistry Issues start Low this compound Yield Detected q_part Correct Plant Part Used? start->q_part s_part Action: Test different parts (leaves, fruit, bark). q_part->s_part No q_quality Properly Dried & Stored? q_part->q_quality Yes end_node Re-run Extraction & Quantify s_part->end_node s_quality Action: Use fresh, properly stored plant material. q_quality->s_quality No q_solvent Solvent Optimal? q_quality->q_solvent Yes s_quality->end_node s_solvent Action: Test solvents of varying polarity (MeOH, EtOH, etc.). q_solvent->s_solvent No q_method Method Efficient? q_solvent->q_method Yes s_solvent->end_node s_method Action: Switch to UAE/MAE or optimize time/temp. q_method->s_method No q_degrade Degradation Possible? q_method->q_degrade Yes s_method->end_node s_degrade Action: Reduce heat/light exposure. Check pH. q_degrade->s_degrade Yes q_degrade->end_node No s_degrade->end_node

Caption: Troubleshooting decision tree for diagnosing low this compound yield.

References

Marmesinin Stability and Degradation in Solution: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of marmesinin in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: To ensure the stability of your this compound stock solutions, it is recommended to store them at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] It is crucial to protect the solutions from light by using amber vials or by wrapping the vials in aluminum foil. Aliquoting the stock solution is also advised to avoid repeated freeze-thaw cycles.

Q2: What solvents are suitable for dissolving this compound?

A2: this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, a common practice is to first dissolve this compound in DMSO and then further dilute it with a vehicle typically composed of PEG300, Tween-80, and saline.[1]

Q3: What are the primary factors that can cause this compound degradation in solution?

A3: Based on the general stability of coumarins and furanocoumarins, the primary factors that can lead to the degradation of this compound in solution are:

  • pH: The lactone ring of the coumarin (B35378) structure is susceptible to hydrolysis, particularly under basic conditions.[2][3][4][5]

  • Light: Furanocoumarins, including psoralen (B192213) and its derivatives, are known to be sensitive to light, especially UV radiation, which can induce photodegradation.[6][7]

  • Temperature: Elevated temperatures can accelerate the degradation of many natural compounds, including coumarins.[8][9]

  • Oxidizing Agents: The presence of oxidizing agents may lead to the degradation of this compound.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Loss of biological activity of this compound solution over time. Degradation of this compound due to improper storage.- Ensure stock solutions are stored at -80°C or -20°C and protected from light. - Avoid repeated freeze-thaw cycles by preparing aliquots. - Prepare fresh working solutions for each experiment.
Inconsistent experimental results between batches of this compound solutions. Partial degradation of this compound during solution preparation or handling.- Minimize exposure of the solution to ambient light. - Use a neutral or slightly acidic pH for the buffer if compatible with the experiment. - Prepare solutions immediately before use whenever possible.
Appearance of unknown peaks in HPLC analysis of a this compound sample. Formation of degradation products.- Review the storage and handling procedures of the sample. - Perform a forced degradation study to identify potential degradation products. - Use a stability-indicating HPLC method to separate this compound from its degradants.
Precipitation observed in the final formulation for in vivo studies. Poor solubility or inappropriate solvent composition.- Ensure the initial dissolution in DMSO is complete before adding other components. - Optimize the ratio of co-solvents (PEG300, Tween-80) and the final aqueous component. - Sonication may aid in the dissolution process.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products of this compound.

1. Preparation of Stock Solution:

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix equal volumes of the this compound stock solution with 1 M HCl.

    • Incubate at 60°C for 24, 48, and 72 hours.

    • Before analysis, neutralize the samples with an appropriate amount of 1 M NaOH.

  • Basic Hydrolysis:

    • Mix equal volumes of the this compound stock solution with 0.1 M NaOH.

    • Incubate at room temperature for 1, 4, 8, and 24 hours.

    • Before analysis, neutralize the samples with an appropriate amount of 0.1 M HCl.

  • Oxidative Degradation:

    • Mix equal volumes of the this compound stock solution with 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light, for 24, 48, and 72 hours.

  • Thermal Degradation:

    • Place the this compound stock solution in a temperature-controlled oven at 80°C for 24, 48, and 72 hours.

    • A solid sample of this compound should also be subjected to the same conditions.

  • Photodegradation:

    • Expose the this compound stock solution to direct sunlight or a photostability chamber (with a light intensity of 1.2 million lux hours and a UV energy of 200 watt-hours/square meter) for 24, 48, and 72 hours.

    • A control sample should be wrapped in aluminum foil and kept under the same temperature conditions.

3. Sample Analysis:

  • Analyze all stressed samples, along with a non-stressed control, using a stability-indicating HPLC-UV method (see Protocol 2).

  • If available, LC-MS can be used for the identification of degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is designed to separate this compound from its potential degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Start with a lower concentration of acetonitrile and gradually increase it to elute more hydrophobic compounds. A typical gradient could be:

      • 0-5 min: 20% Acetonitrile

      • 5-20 min: 20% to 80% Acetonitrile

      • 20-25 min: 80% Acetonitrile

      • 25-30 min: 80% to 20% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 310-330 nm is likely to be appropriate for furanocoumarins.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Validation of the Method: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

Quantitative Data Summary

The following tables present hypothetical quantitative data to illustrate the expected stability profile of this compound under different stress conditions. This data is for illustrative purposes only and should be confirmed by experimental studies.

Table 1: Hypothetical Degradation of this compound under Different pH Conditions at Room Temperature

pHIncubation Time (hours)This compound Remaining (%)
3.07298.5
7.07297.2
9.02485.3
11.0865.1

Table 2: Hypothetical Thermal and Photodegradation of this compound

ConditionIncubation Time (hours)This compound Remaining (%)
80°C (in dark)7292.4
Photostability Chamber7278.9

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results stock This compound Stock Solution acid Acidic Hydrolysis (1M HCl, 60°C) stock->acid base Basic Hydrolysis (0.1M NaOH, RT) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (80°C) stock->thermal photo Photodegradation (Light/UV) stock->photo hplc Stability-Indicating HPLC-UV acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms kinetics Degradation Kinetics hplc->kinetics pathway Degradation Pathway Elucidation lcms->pathway

Caption: Workflow for a forced degradation study of this compound.

Marmesinin_Degradation_Pathway This compound This compound (Lactone Ring Intact) Intermediate Coumarinic Acid Derivative (Open Lactone Ring - cis) This compound->Intermediate Base-catalyzed hydrolysis (OH-) Intermediate->this compound Acidification (re-lactonization) Product Coumaric Acid Derivative (Open Lactone Ring - trans) Intermediate->Product Isomerization

References

Technical Support Center: Marmesinin and MTT Assay Integrity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center. This resource provides researchers, scientists, and drug development professionals with clear, actionable guidance on identifying and overcoming interference caused by Marmesinin in the MTT cell viability assay.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with the MTT assay?

This compound is a type of natural compound known as a coumarin.[1][2] The standard MTT assay works by measuring the metabolic activity of living cells. Specifically, mitochondrial dehydrogenase enzymes in viable cells convert a yellow tetrazolium salt (MTT) into insoluble purple formazan (B1609692) crystals.[3][4] The amount of purple formazan, measured by a spectrophotometer, is directly proportional to the number of living, metabolically active cells.

The interference arises because this compound, like many coumarins and other antioxidant compounds, can act as a reducing agent. This means it can chemically reduce the MTT reagent to formazan directly, without any involvement from cellular enzymes.[5] This chemical reaction leads to a "false positive" signal, artificially inflating the absorbance reading and making it seem like there are more viable cells than there actually are.[6][7]

Q2: What are the common signs of this compound interference in my MTT assay results?

Key indicators of interference include:

  • Artificially High Viability: You may observe that cell viability or proliferation appears to increase at higher concentrations of this compound, which is counterintuitive for a potentially cytotoxic compound.[7]

  • Color Change in Cell-Free Controls: The most definitive sign is the development of a purple color in control wells that contain only cell culture medium, the MTT reagent, and this compound, but no cells .[6][7][8]

  • Poorly Reproducible Data: You may struggle to obtain consistent, reproducible IC50 values across experiments.[9]

Q3: How can I definitively confirm that this compound is causing interference?

The most reliable method is to run a cell-free control experiment .[6][10] This simple control isolates the interaction between your compound and the MTT reagent.

Procedure:

  • Prepare a 96-well plate with cell culture medium, but do not add any cells.

  • Add this compound to the wells at the same concentrations you are using in your main experiment.

  • Add the MTT reagent to all wells as you normally would.

  • Incubate the plate for the same duration as your cell-based assay.

  • Add the solubilization solvent (e.g., DMSO) and measure the absorbance.

If you observe an increase in absorbance that is dependent on the this compound concentration, you have confirmed direct interference.[11]

Q4: Can I just modify the MTT assay to prevent this interference?

While minor modifications like washing the cells with PBS after treatment and before adding the MTT reagent can help remove residual extracellular compounds, this is often insufficient.[8][12] If this compound has been internalized by the cells or binds strongly to cellular components, washing will not solve the problem. The most scientifically rigorous and reliable solution is to switch to an alternative cell viability assay that operates on a different biological principle.[6][8]

Q5: What are the best alternative assays to use instead of the MTT assay for compounds like this compound?

Several excellent alternatives are available that are not based on tetrazolium reduction and are therefore not susceptible to the same type of interference.

  • Neutral Red (NR) Uptake Assay: This assay measures the ability of viable cells to incorporate and store the neutral red dye within their lysosomes. The mechanism relies on the integrity of the cell membrane and lysosomal pH, making it a robust alternative.[13][14][15][16]

  • ATP-Based Luminescence Assays (e.g., CellTiter-Glo®): These assays quantify the amount of ATP present, which is a key indicator of metabolically active, viable cells. They are extremely sensitive, fast, and have a different detection method (luminescence) that is not affected by colored compounds.[17][18][19]

  • Sulforhodamine B (SRB) Assay: This colorimetric assay measures cell density by staining total cellular protein with the SRB dye. It is simple, reproducible, and its mechanism is independent of cellular metabolic activity.[11][20]

  • WST-8/CCK-8 Assay: This is another tetrazolium-based assay, but the resulting formazan dye is water-soluble, which simplifies the protocol.[21][22] While it is generally less prone to interference than MTT, it is still crucial to perform a cell-free control to validate its use with a strong reducing agent like this compound.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution & Controls
High background absorbance in wells without cells (containing media, MTT, and this compound).Direct chemical reduction of MTT by this compound. This confirms that the compound is interfering with the assay chemistry.[5]Action: Immediately stop using the MTT assay for this compound. Solution: Switch to an alternative assay with a different mechanism (e.g., Neutral Red Uptake, ATP-based assay, or SRB).[6][7]
Apparent cell viability increases as the concentration of this compound increases. The false positive signal from the chemical reduction of MTT by this compound is stronger than any cytotoxic effect of the compound.[7]Action: The data is invalid. Confirmation: Run the cell-free control experiment as described in FAQ #3 to confirm the dose-dependent interference.[8] Solution: Select a suitable alternative assay.
Results are inconsistent and not reproducible between experiments. While this can be due to technical issues like incomplete formazan solubilization, with a compound like this compound, it is highly likely caused by the unpredictable and confounding interaction between the compound and the MTT reagent.[9]Initial Check: Ensure you are using a sufficient volume of solubilization solvent and mixing thoroughly on an orbital shaker to dissolve all visible crystals.[8] Likely Solution: If the problem persists, the interference is the cause. Discontinue using the MTT assay and switch to a more robust method like the Neutral Red or ATP assay for reliable results.

Comparison of Cell Viability Assays

FeatureMTT AssayWST-8 / CCK-8 AssayNeutral Red (NR) Uptake AssayATP-Based Assay (Luminescence)
Principle Enzymatic reduction of tetrazolium saltEnzymatic reduction of tetrazolium saltDye uptake into lysosomes of viable cellsQuantification of ATP in viable cells
Endpoint Absorbance (insoluble purple formazan)Absorbance (water-soluble orange formazan)Absorbance (extracted red dye)Luminescence
Advantages Inexpensive, widely establishedFewer steps (no solubilization), faster[17]Different mechanism, robust, inexpensiveVery high sensitivity, fast, wide linear range[17][18]
Disadvantages Insoluble product, requires solubilization stepCan still be affected by reducing agentsRequires wash stepsMore expensive, requires a luminometer
This compound Interference High. Direct chemical reduction of MTT is very likely.[5]Possible. Must be validated with a cell-free control.Low. Mechanism is based on membrane integrity, not redox potential.[7]Very Low. Mechanism is enzymatic (luciferase) and detection is luminescent.

Mandatory Visualizations and Diagrams

Caption: The dual pathways of MTT reduction. This compound's direct chemical reduction interferes with the intended enzymatic reduction by viable cells, leading to a false positive result.

Decision_Workflow start Start: Test this compound with MTT Assay control Run Cell-Free Control (this compound + MTT, no cells) start->control decision Dose-dependent color change observed? control->decision interference Result: Interference Confirmed! MTT assay is unreliable. decision->interference  Yes no_interference Result: No direct interference. Proceed with caution. decision->no_interference No   solution Action: Switch to an Alternative Assay (NR, ATP, SRB, etc.) interference->solution

Caption: A decision-making workflow for identifying and responding to potential assay interference.

Neutral_Red_Workflow A 1. Seed & Treat Cells with this compound B 2. Remove Media, Add Neutral Red (NR) Dye A->B C 3. Incubate (Viable cells uptake NR into lysosomes) B->C D 4. Wash Cells (Remove unincorporated dye) C->D E 5. Add Dye Extraction Solution (Solubilizes the dye from cells) D->E F 6. Measure Absorbance (OD 540 nm) E->F

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working on the HPLC separation of marmesinin from related coumarins.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for HPLC separation of this compound and related coumarins?

A1: A common starting point for the separation of this compound and other coumarins is reversed-phase HPLC.[1][2] Typical conditions involve a C18 column with a mobile phase consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and water.[1][2] An acidic modifier, such as 0.1% acetic acid, is often added to the mobile phase to improve peak shape.[1][2] Detection is commonly performed using a UV detector at a wavelength of approximately 300 nm.[2]

Q2: My peak for this compound is tailing. What are the common causes and solutions?

A2: Peak tailing for coumarins like this compound is a frequent issue and can be caused by several factors:

  • Secondary Interactions: Strong interactions between basic functional groups on the analyte and acidic silanol (B1196071) groups on the silica-based column packing can cause tailing.[3]

    • Solution: Add an acidic modifier like acetic acid or trifluoroacetic acid to the mobile phase to suppress the ionization of silanol groups.[1][2] Using a buffer in the mobile phase can also help maintain a stable pH and reduce these interactions.[3]

  • Column Overload: Injecting too much sample can lead to peak tailing.[3]

    • Solution: Dilute your sample and reinject. If peak shape improves, column overload was likely the issue.[3]

  • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.

    • Solution: Use a guard column to protect the analytical column.[4] If the column is contaminated, try flushing it with a strong solvent. If the column is degraded, it may need to be replaced.[5]

Q3: I am having trouble separating this compound from other closely related coumarins, such as imperatorin (B1671801) or marmelosin. How can I improve the resolution?

A3: Improving the resolution between structurally similar coumarins often requires careful optimization of the chromatographic conditions:

  • Mobile Phase Composition: Adjust the ratio of organic solvent (acetonitrile or methanol) to water. A lower percentage of organic solvent will generally increase retention times and may improve separation.

  • Gradient Elution: Employing a shallow gradient, where the concentration of the organic solvent is increased slowly over time, can effectively separate closely eluting compounds.

  • Mobile Phase pH: The pH of the mobile phase can alter the ionization state of coumarins, which in turn affects their retention and selectivity.[6][7][8] Experimenting with different pH values (within the stable range of your column) can significantly impact the separation.[6][7][8]

  • Column Chemistry: If resolution is still a problem, consider trying a column with a different stationary phase chemistry, such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds.

  • Temperature: Increasing the column temperature can improve efficiency and may alter selectivity, potentially leading to better resolution.

Q4: What is a suitable solvent for dissolving this compound standards and preparing samples for HPLC analysis?

A4: this compound is generally soluble in common organic solvents used for HPLC analysis. Methanol and ethanol (B145695) are frequently used to dissolve standards and extract coumarins from plant material. For stock solutions, methanol is a common choice. When preparing the final sample for injection, it is best practice to dissolve it in a solvent that is of similar or weaker elution strength than the initial mobile phase to ensure good peak shape.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Poor Resolution/Overlapping Peaks - Inappropriate mobile phase composition.- Isocratic elution is not strong enough to separate analytes.- Column is not providing enough selectivity.- Optimize the organic solvent-to-water ratio.- Implement a gradient elution program with a shallow slope.- Adjust the pH of the mobile phase.- Try a column with a different stationary phase (e.g., Phenyl-Hexyl).- Optimize the column temperature.
Peak Tailing - Secondary interactions with silanols.- Column overload.- Column contamination or void formation.- Add an acidic modifier (e.g., 0.1% acetic acid) to the mobile phase.- Reduce the sample concentration or injection volume.- Use a guard column and filter samples before injection.- If a void is suspected, replace the column.[5]
Peak Fronting - Sample solvent is much stronger than the mobile phase.- Sample overload (less common than for tailing).- Dissolve the sample in the initial mobile phase or a weaker solvent.- Dilute the sample.
Inconsistent Retention Times - Mobile phase composition is changing.- Column temperature is fluctuating.- Column is not properly equilibrated.- Ensure mobile phase components are accurately measured and well-mixed.- Use a column oven to maintain a constant temperature.- Equilibrate the column with the initial mobile phase for a sufficient time before injection.
High Backpressure - Blockage in the system (e.g., frit, tubing).- Precipitated buffer in the mobile phase.- Reverse-flush the column (if permitted by the manufacturer).- Filter the mobile phase and samples.- Ensure buffer components are fully dissolved in the mobile phase.

Experimental Protocols

General Protocol for HPLC Analysis of this compound

This protocol provides a starting point for the analysis of this compound. Optimization will likely be required for specific samples and instrumentation.

  • Sample Preparation (from Aegle marmelos fruit pulp):

    • Dry the fruit pulp in the shade and then in an incubator at 35°C for 15 days.

    • Powder the dried pulp and sieve it.

    • Perform a Soxhlet extraction of the powdered pulp with ethanol.

    • Dissolve a known amount of the dried ethanolic extract in methanol for HPLC analysis.

  • Standard Solution Preparation:

    • Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to prepare a stock solution of 1 mg/mL.

    • Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 to 30 µg/mL.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of methanol and water (e.g., 55:45 v/v) containing 0.1% acetic acid.[2] Alternatively, acetonitrile and water can be used.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 300 nm.[2]

    • Injection Volume: 10-20 µL.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

Data Presentation: Example HPLC Methods for Coumarin Analysis

The following table summarizes conditions from published methods for the analysis of coumarins, including this compound (marmelosin).

Parameter Method 1 Method 2
Analytes Marmelosin, Umbelliferone (B1683723), Scopoletin (B1681571)Marmelosin
Column C18C18
Mobile Phase Methanol:Water (55:45, v/v) with 0.1% Acetic AcidAcetonitrile:Water (70:30, v/v)
Flow Rate Not specified1.0 mL/min
Detection 300 nm247 nm
Reference [2]

Visualizations

HPLC_Optimization_Workflow start Start: Poor Separation of this compound check_resolution Is Resolution (Rs) > 1.5? start->check_resolution adjust_mobile_phase Adjust Organic:Aqueous Ratio check_resolution->adjust_mobile_phase No end End: Optimized Separation check_resolution->end Yes adjust_mobile_phase->check_resolution implement_gradient Implement a Shallow Gradient adjust_mobile_phase->implement_gradient implement_gradient->check_resolution adjust_ph Optimize Mobile Phase pH implement_gradient->adjust_ph adjust_ph->check_resolution change_column Try Different Column Chemistry (e.g., Phenyl-Hexyl) adjust_ph->change_column change_column->check_resolution

Caption: A workflow for optimizing the HPLC separation of this compound.

Troubleshooting_Peak_Tailing start Problem: this compound Peak Tailing check_overload Inject Diluted Sample start->check_overload add_modifier Add Acidic Modifier to Mobile Phase (e.g., 0.1% Acetic Acid) check_overload->add_modifier No Improvement resolved Issue Resolved check_overload->resolved Tailing Improves check_column Check Guard/Analytical Column add_modifier->check_column No Improvement add_modifier->resolved Tailing Improves check_column->resolved Replacing Column Fixes Issue

Caption: A decision tree for troubleshooting peak tailing in this compound analysis.

References

Technical Support Center: Marmesinin Photodegradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with marmesinin and investigating its stability under UV light exposure.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its photostability important?

This compound is a natural furanocoumarin precursor. Understanding its stability under UV light is crucial for several reasons. In drug development, photodegradation can lead to loss of potency and the formation of potentially toxic byproducts. For researchers studying its biological activity, inconsistent results may arise from degradation during experimental procedures involving light exposure.

2. What are the expected UV absorption wavelengths for this compound?

This compound exhibits characteristic UV absorption maxima at approximately 224 nm and 336 nm. These wavelengths are important as they indicate the regions of the UV spectrum where direct photodegradation is most likely to be initiated.

3. What are the primary mechanisms of this compound degradation under UV light?

While specific studies on this compound are limited, the degradation of similar furanocoumarins under UV light can occur through two main pathways:

  • Direct Photolysis: this compound molecules directly absorb UV photons, leading to an excited state and subsequent chemical bond cleavage and rearrangement.

  • Indirect Photo-oxidation: UV light interacts with other molecules in the solution (sensitizers) to generate reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which then attack and degrade this compound.

4. What are the likely degradation products of this compound?

The exact degradation products of this compound under UV light have not been extensively reported. However, based on the furanocoumarin structure, potential degradation pathways could involve the opening of the furan (B31954) or lactone rings, hydroxylation, or other oxidative modifications. Identification of these products requires advanced analytical techniques like LC-MS/MS.

Troubleshooting Guides

Problem Possible Causes Troubleshooting Steps
Inconsistent degradation rates between experiments. 1. Fluctuation in UV lamp intensity. 2. Variations in sample temperature. 3. Inconsistent sample-to-lamp distance. 4. Changes in the solvent composition or pH.1. Monitor and record the UV lamp output before each experiment. 2. Use a temperature-controlled sample chamber. 3. Ensure a fixed and reproducible experimental setup. 4. Prepare fresh, consistent solvent batches and buffer the solution if pH is a critical factor.
No degradation of this compound observed. 1. The wavelength of the UV source does not overlap with this compound's absorbance spectrum. 2. The UV lamp is not functioning correctly. 3. The concentration of this compound is too high, leading to self-shielding.1. Use a UV source that emits at or near this compound's absorption maxima (224 nm, 336 nm). 2. Check the lamp's specifications and age; replace if necessary. 3. Reduce the initial concentration of the this compound solution.
Degradation is happening too quickly to measure accurately. 1. The UV light intensity is too high. 2. The presence of photosensitizers in the solvent or on glassware.1. Reduce the UV light intensity or increase the distance between the lamp and the sample. 2. Use high-purity solvents and thoroughly clean all glassware. Consider using a quencher for ROS if indirect photolysis is suspected.
Difficulty in identifying degradation products. 1. Degradation products are at very low concentrations. 2. The analytical method (e.g., HPLC-UV) is not suitable for identification.1. Concentrate the sample after degradation. 2. Use a mass spectrometer (LC-MS/MS) for structural elucidation of the degradation products.

Experimental Protocols

Protocol 1: Photodegradation Kinetics of this compound

This protocol outlines a general procedure to determine the rate of this compound degradation under UV-C (254 nm) irradiation.

1. Materials and Reagents:

  • This compound standard
  • HPLC-grade methanol (B129727) (or another suitable solvent)
  • Phosphate buffer (if pH control is needed)
  • Quartz cuvettes or a photoreactor with quartz tubes
  • UV-C lamp (254 nm)
  • HPLC system with a C18 column and UV detector
  • Magnetic stirrer and stir bars

2. Sample Preparation:

  • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
  • Dilute the stock solution with the chosen solvent (e.g., methanol or a buffered aqueous solution) to a final concentration of 10 µg/mL.

3. UV Exposure:

  • Transfer a known volume of the this compound solution to a quartz cuvette or photoreactor.
  • Place the sample at a fixed distance from the UV-C lamp.
  • Start the UV irradiation and continuous stirring.
  • At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the sample for HPLC analysis.

4. HPLC Analysis:

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 60:40 v/v).
  • Flow Rate: 1.0 mL/min.
  • Column: C18, 5 µm, 4.6 x 250 mm.
  • Detection Wavelength: 336 nm.
  • Injection Volume: 20 µL.
  • Quantify the peak area of this compound at each time point.

5. Data Analysis:

  • Plot the natural logarithm of the this compound concentration (ln(C/C₀)) against time.
  • If the plot is linear, the degradation follows pseudo-first-order kinetics. The slope of the line will be the negative of the rate constant (k).

Quantitative Data Summary

The following tables present hypothetical data to illustrate the influence of different experimental parameters on this compound degradation.

Table 1: Effect of pH on this compound Degradation Rate

pHPseudo-First-Order Rate Constant (k, min⁻¹)Half-life (t₁/₂, min)% Degradation after 60 min
5.00.011560.349.9%
7.00.023130.075.0%
9.00.046215.093.8%
Conditions: 10 µg/mL this compound in buffered aqueous solution, 25°C, constant UV-C irradiation.

Table 2: Effect of UV Light Intensity on this compound Degradation

UV Intensity (mW/cm²)Pseudo-First-Order Rate Constant (k, min⁻¹)Half-life (t₁/₂, min)% Degradation after 30 min
0.50.01546.236.2%
1.00.03023.159.3%
2.00.06011.683.5%
Conditions: 10 µg/mL this compound in methanol, pH 7.0, 25°C.

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_exposure 2. UV Exposure cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_solution Prepare this compound Solution (e.g., 10 µg/mL) setup_system Set up Photoreactor and Calibrate UV Lamp start_uv Start UV Irradiation and Stirring setup_system->start_uv collect_samples Collect Aliquots at Time Intervals (t₀, t₁, t₂, ...) start_uv->collect_samples hplc_analysis Analyze Samples by HPLC-UV collect_samples->hplc_analysis ms_analysis Identify Products by LC-MS/MS (Optional) hplc_analysis->ms_analysis plot_kinetics Plot Kinetic Data (ln(C/C₀) vs. time) hplc_analysis->plot_kinetics propose_pathway Propose Degradation Pathway ms_analysis->propose_pathway determine_rate Determine Degradation Rate Constant (k) plot_kinetics->determine_rate determine_rate->propose_pathway Hypothetical_Degradation_Pathway This compound This compound Intermediate1 Furan Ring Opening Product This compound->Intermediate1 UV + O₂ Intermediate2 Lactone Ring Opening Product This compound->Intermediate2 UV + H₂O FinalProducts Smaller, Oxidized Fragments Intermediate1->FinalProducts Further Oxidation Intermediate2->FinalProducts Further Oxidation

Technical Support Center: Enhancing the Solubility of Marmesinin for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively solubilize Marmesinin for use in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[1][2][3] It is advisable to use a freshly opened, anhydrous grade of DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound.[1]

Q2: What is the maximum concentration of this compound that can be achieved in DMSO?

A2: this compound can be dissolved in DMSO at concentrations up to 50 mg/mL (122.43 mM).[1] Achieving this concentration may require sonication.[1][3]

Q3: I am observing precipitation of this compound when I add it to my cell culture medium. What can I do?

A3: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds like this compound. Here are a few troubleshooting steps:

  • Reduce the final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally ≤ 0.1%, to minimize solvent toxicity and precipitation.[4]

  • Use a co-solvent system: For in vivo or certain in vitro applications, a co-solvent system can improve solubility. Two such protocols are provided in the Experimental Protocols section.[1]

  • Prepare fresh dilutions: Prepare working solutions of this compound fresh from a high-concentration stock in DMSO just before adding them to your assay.

  • Increase mixing: After adding the this compound solution to the culture medium, ensure rapid and thorough mixing to facilitate its dispersion.

Q4: How should I store my this compound stock solution?

A4: this compound powder should be stored at 4°C and protected from light.[1] Stock solutions in DMSO should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[1] Avoid repeated freeze-thaw cycles.[1]

Solubility Data

The following table summarizes the solubility of this compound in various solvent systems.

Solvent SystemAchievable ConcentrationNotes
DMSO50 mg/mL (122.43 mM)Sonication may be required. Use of new, anhydrous DMSO is recommended.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.25 mg/mL (3.06 mM)A clear solution can be obtained.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 1.25 mg/mL (3.06 mM)A clear solution can be obtained.[1]

Experimental Protocols

Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 408.40 g/mol )[1][2][5]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Sonicator (optional)

Procedure:

  • Weigh out 20.42 mg of this compound and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the tube for 10-15 minutes in a water bath sonicator.

  • Once fully dissolved, aliquot the stock solution into smaller volumes in light-protecting tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a this compound Working Solution using a Co-Solvent System

This protocol is adapted for situations where a lower DMSO concentration is required and co-solvents are permissible.

Materials:

  • This compound stock solution in DMSO (e.g., 12.5 mg/mL)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline solution (0.9% NaCl)

Procedure (for 1 mL of 1.25 mg/mL working solution):

  • To 400 µL of PEG300, add 100 µL of a 12.5 mg/mL this compound stock solution in DMSO. Mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix again until the solution is clear.

  • Add 450 µL of saline to bring the final volume to 1 mL. Mix gently but thoroughly.

  • Use this working solution immediately in your cell-based assay.

This compound Signaling Pathway and Experimental Workflow

Marmesin has been shown to be an inhibitor of angiogenesis, primarily by targeting the VEGF-A/VEGFR-2 signaling pathway.[5][6][7] This inhibition leads to the downstream inactivation of several key signaling molecules, including Src, MEK, ERK, and Akt, ultimately affecting cell proliferation, migration, and invasion.[1][7]

Marmesin_Signaling_Pathway Marmesin Marmesin VEGFR2 VEGFR-2 Marmesin->VEGFR2 Integrin_b1 Integrin β1 Marmesin->Integrin_b1 ILK ILK Marmesin->ILK PI3K PI3K Marmesin->PI3K Src Src Marmesin->Src VEGF_A VEGF-A VEGF_A->VEGFR2 VEGFR2->PI3K VEGFR2->Src Integrin_b1->ILK Akt Akt ILK->Akt PI3K->Akt MEK MEK Src->MEK Cell_Migration Cell Migration Src->Cell_Migration p70S6K p70S6K Akt->p70S6K ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation p70S6K->Cell_Proliferation ERK->Cell_Proliferation Angiogenesis Angiogenesis Cell_Proliferation->Angiogenesis Cell_Migration->Angiogenesis

Caption: this compound inhibits angiogenesis by targeting multiple points in the VEGF signaling pathway.

The following workflow provides a general guide for preparing this compound for cell-based assays.

Marmesinin_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Anhydrous DMSO (up to 50 mg/mL) weigh->dissolve sonicate Sonicate if Necessary dissolve->sonicate sonicate->dissolve Not Dissolved stock High-Concentration Stock Solution sonicate->stock Dissolved store Aliquot and Store at -80°C stock->store dilute Prepare Fresh Working Solution in Cell Culture Medium stock->dilute final_dmso Ensure Final DMSO Concentration is ≤ 0.1% dilute->final_dmso final_dmso->dilute No, adjust dilution add_to_cells Add to Cell-Based Assay final_dmso->add_to_cells Yes end End add_to_cells->end

Caption: Workflow for preparing this compound solutions for cell-based assays.

References

Marmesinin Oral Bioavailability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in overcoming the poor oral bioavailability of Marmesinin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

This compound is a natural furanocoumarin, a type of phytochemical found in certain plants like Aegle marmelos.[1][2] It serves as a biosynthetic precursor to psoralen (B192213) and other linear furanocoumarins and has shown potential neuroprotective effects.[3][4] However, like many natural compounds, this compound's clinical potential is often limited by its poor oral bioavailability. This means that when taken orally, only a small fraction of the compound reaches the systemic circulation to exert its therapeutic effects.

Q2: What are the primary reasons for the poor oral bioavailability of this compound?

The poor oral bioavailability of this compound and other furanocoumarins is attributed to several factors:

  • Low Aqueous Solubility: this compound is sparingly soluble in water, which is a prerequisite for absorption in the gastrointestinal (GI) tract.[3]

  • Extensive First-Pass Metabolism: Furanocoumarins are known to be extensively metabolized by cytochrome P450 enzymes, particularly CYP3A4, in the small intestine and liver.[5][6][7][8][9] This metabolic process chemically alters the compound before it can reach the systemic circulation.

  • Efflux by Transporters: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen after absorption, further reducing its net uptake.[10]

Q3: What are the most promising strategies to enhance the oral bioavailability of this compound?

Several formulation and chemical modification strategies can be employed:

  • Nanoencapsulation: Encapsulating this compound in nanoparticles, such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), or nanoemulsions, can protect it from degradation in the GI tract, improve its solubility, and facilitate its absorption.[11][12]

  • Prodrug Approach: Modifying the chemical structure of this compound to create a more soluble and permeable prodrug can enhance its absorption. The prodrug is then converted to the active this compound within the body.[13][14][15][16]

  • Solubility Enhancement: Using excipients like cyclodextrins can form inclusion complexes with this compound, thereby increasing its aqueous solubility and dissolution rate.[11][17][18][19][20]

  • Co-administration with Inhibitors: Administering this compound with inhibitors of CYP3A4 or P-gp can reduce its first-pass metabolism and efflux, leading to higher plasma concentrations.[21][22][23]

Troubleshooting Guides

Issue 1: Low and Variable In Vitro Permeability in Caco-2 Cell Assays
Possible Cause Troubleshooting Step
Poor aqueous solubility of this compound in the transport buffer. Prepare a stock solution of this compound in a suitable organic solvent like DMSO and then dilute it in the transport buffer to the final working concentration. Ensure the final DMSO concentration is non-toxic to the Caco-2 cells (typically ≤1%). Consider using solubility enhancers like cyclodextrins in the transport medium.
Efflux of this compound by P-glycoprotein (P-gp) expressed in Caco-2 cells. Conduct a bi-directional transport study (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. Co-incubate with a known P-gp inhibitor, such as verapamil (B1683045) or elacridar, to confirm P-gp involvement.[21]
Low intrinsic permeability of the compound. While many coumarins are highly permeable, structural variations can affect this.[24][25] If efflux is ruled out, the low permeability may be inherent to the molecule. In this case, formulation strategies like nanoencapsulation should be explored to alter the absorption pathway.
Experimental variability. Ensure the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) before and after the experiment. Use appropriate positive and negative controls for permeability (e.g., propranolol (B1214883) for high permeability and mannitol (B672) for low permeability).
Issue 2: Inconsistent or Low Bioavailability in Animal Pharmacokinetic Studies
Possible Cause Troubleshooting Step
Poor dissolution of the administered formulation in the GI tract. For oral administration, ensure the formulation is a homogenous suspension or solution. For solid dosage forms, perform in vitro dissolution testing to ensure adequate drug release. Consider pre-dissolving this compound in a vehicle containing solubilizing agents like PEG 300 and Tween 80.[3]
Extensive first-pass metabolism in the gut wall and liver. Co-administer this compound with a CYP3A4 inhibitor (e.g., ketoconazole) in a pilot study to assess the impact of first-pass metabolism. If a significant increase in bioavailability is observed, formulation strategies that protect the drug from metabolism, such as nanoencapsulation, are warranted.
Rapid clearance from the systemic circulation. Analyze plasma samples at earlier time points to accurately capture the peak concentration (Cmax) and absorption phase. If the elimination half-life is very short, consider developing a controlled-release formulation.
Saturation of absorption mechanisms at high doses. Conduct dose-escalation studies to determine if the absorption is dose-dependent. A non-linear increase in AUC with increasing dose may suggest saturation of transporters or solubility limitations.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds
PropertyThis compound (Predicted/Reported)Poorly Soluble Drug (Typical)
Molecular Weight 408.40 g/mol [26]> 500 g/mol
Aqueous Solubility Soluble in DMSO[26]< 10 µg/mL
LogP (Predicted) 1.5 - 3.0 (Estimated for Furanocoumarins)> 3
BCS Class (Predicted) Class II or IVClass II or IV
Table 2: Expected Permeability of Coumarins in Caco-2 Cell Model
Compound TypeApparent Permeability (Papp) (cm/s)Efflux Ratio (B-A/A-B)Reference
Simple Coumarins4.1 x 10⁻⁵ to 2.1 x 10⁻⁴< 1[24][25]
Furanocoumarins (e.g., this compound)Expected to be in the high permeability rangeLikely < 2General expectation based on coumarin (B35378) data

This table provides a range of permeability values observed for various coumarins, suggesting that this compound is likely to have high intrinsic permeability.

Table 3: Comparison of Formulation Strategies for Improving Oral Bioavailability
Formulation StrategyPotential Improvement in BioavailabilityAdvantagesDisadvantages
Solid Lipid Nanoparticles (SLNs) 2 to 10-foldProtects drug from degradation, controlled release, can be scaled up.Lower drug loading capacity compared to NLCs.
Prodrugs 2 to 20-foldCan significantly improve both solubility and permeability.Requires chemical synthesis and extensive characterization; potential for altered toxicology.
Cyclodextrin Complexation 1.5 to 5-foldSimple preparation, uses GRAS (Generally Regarded As Safe) excipients.May not be suitable for all molecules; potential for drug displacement in the GI tract.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This protocol is adapted from methods used for other poorly soluble natural compounds.[27][28][29][30][31]

Materials:

  • This compound

  • Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

  • High-shear homogenizer

  • Ultrasonicator

Procedure:

  • Preparation of Lipid Phase: Melt the solid lipid at a temperature 5-10°C above its melting point.

  • Drug Incorporation: Disperse or dissolve a pre-weighed amount of this compound in the molten lipid phase.

  • Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization or ultrasonication for a specified number of cycles or time to reduce the particle size to the nanometer range.

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: Caco-2 Permeability Assay

This protocol provides a general workflow for assessing the intestinal permeability of this compound.[32][33]

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well or 24-well plates)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • This compound stock solution (in DMSO)

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test: Before the transport experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by testing the permeability of a paracellular marker like Lucifer yellow.

  • Transport Experiment (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the transport buffer containing a known concentration of this compound to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the basolateral compartment and replace with fresh buffer.

  • Transport Experiment (Basolateral to Apical for Efflux):

    • Add the transport buffer containing this compound to the basolateral (donor) compartment.

    • Add fresh transport buffer to the apical (receiver) compartment.

    • Collect samples from the apical compartment at the same time points.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability (Papp):

    • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the transport rate, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Protocol 3: Quantification of this compound in Plasma by HPLC-MS/MS

This protocol outlines a general procedure for developing an HPLC-MS/MS method for this compound quantification.[34][35][36][37]

Materials:

  • Plasma samples

  • This compound reference standard

  • Internal standard (IS) (e.g., a structurally similar coumarin not present in the samples)

  • Acetonitrile (B52724) (ACN)

  • Methanol (MeOH)

  • Formic acid or ammonium (B1175870) acetate

  • HPLC system coupled to a triple quadrupole mass spectrometer

  • C18 HPLC column

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To a 50 µL plasma sample, add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate the proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean vial for analysis.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient Elution: Start with a low percentage of mobile phase B, and gradually increase to elute this compound and the IS.

    • Flow Rate: Typically 0.3-0.5 mL/min.

    • Column Temperature: 30-40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for this compound).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the precursor ion (parent mass) and the most abundant product ion (fragment mass) for both this compound and the IS by direct infusion.

    • Optimize collision energy and other MS parameters.

  • Method Validation:

    • Validate the method for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability according to regulatory guidelines.

Visualizations

G cluster_gut Gastrointestinal Lumen cluster_enterocyte Enterocyte (Intestinal Wall) cluster_circulation Portal Vein -> Systemic Circulation This compound This compound (Oral Dose) Absorption Passive Diffusion This compound->Absorption Solubilization Metabolism CYP3A4 Metabolism Absorption->Metabolism Efflux P-glycoprotein Efflux Absorption->Efflux Bioavailable Bioavailable this compound Absorption->Bioavailable To Circulation Metabolites Inactive Metabolites Metabolism->Metabolites Efflux->this compound Back to Lumen G cluster_strategies Bioavailability Enhancement Strategies cluster_mechanisms Mechanisms of Improvement cluster_outcome Desired Outcome Nano Nanoencapsulation (e.g., SLNs) Protection Protection from Metabolism/Degradation Nano->Protection IncreasedSol Increased Solubility & Dissolution Nano->IncreasedSol Prodrug Prodrug Synthesis Prodrug->IncreasedSol EnhancedPerm Enhanced Permeability Prodrug->EnhancedPerm Solubility Solubility Enhancement (e.g., Cyclodextrins) Solubility->IncreasedSol Inhibitors Co-administration (CYP/P-gp Inhibitors) Inhibitors->Protection ReducedEfflux Reduced Efflux Inhibitors->ReducedEfflux Bioavailability Increased Oral Bioavailability Protection->Bioavailability IncreasedSol->Bioavailability EnhancedPerm->Bioavailability ReducedEfflux->Bioavailability G start Start: Poorly Bioavailable This compound Formulation formulation Formulation Optimization (e.g., Nanoformulation, Prodrug Synthesis) start->formulation in_vitro In Vitro Testing (Solubility, Dissolution, Caco-2 Permeability) in_vitro->formulation Iterate/Optimize in_vivo In Vivo Animal Pharmacokinetic Study (e.g., Rat Model) in_vitro->in_vivo Promising Results formulation->in_vitro analysis Data Analysis (AUC, Cmax, Tmax, Bioavailability) in_vivo->analysis decision Decision: Proceed to further development? analysis->decision end End: Optimized Formulation with Improved Bioavailability decision->end Yes fail End: Reformulate or Abandon Candidate decision->fail No

References

Technical Support Center: Marmesinin Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the loss of Marmesinin during extraction and purification processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

A1: this compound is a linear furanocoumarin naturally found in various plants, notably from the Rutaceae family, such as the fruit of Aegle marmelos. It is a key precursor in the biosynthesis of more complex furanocoumarins. Like many coumarins, this compound contains a lactone ring, which is susceptible to hydrolysis under certain pH conditions, leading to the opening of the ring and the formation of a biologically inactive coumarinic acid salt. Additionally, its structure can be sensitive to heat and light, which can cause degradation and a subsequent loss of yield during extraction and purification.

Q2: Which extraction solvent is best for minimizing this compound loss?

A2: The choice of solvent significantly impacts the extraction yield and stability of this compound. Generally, moderately polar solvents are effective. Methanol (B129727) and ethanol (B145695) are commonly used and show good extraction efficiency. Studies have indicated that hydroalcoholic solutions (e.g., 70% ethanol) can also be highly effective. The selection should be based on a balance between maximizing solubility and minimizing the co-extraction of interfering compounds while also considering the subsequent purification steps.

Q3: How does temperature affect this compound stability during extraction?

A3: Elevated temperatures can accelerate the degradation of this compound. While higher temperatures can increase extraction efficiency by improving solvent penetration and solute solubility, they can also promote hydrolytic and oxidative degradation. It is crucial to optimize the temperature to a level that maximizes extraction without causing significant compound loss. Techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) are often preferred as they can enhance extraction efficiency at lower temperatures and shorter durations compared to conventional methods like Soxhlet extraction.

Q4: What are the primary causes of this compound loss during purification?

A4: During purification, particularly in column chromatography, this compound loss can occur due to several factors:

  • Irreversible Adsorption: this compound may irreversibly adsorb to the stationary phase (e.g., silica (B1680970) gel) if the mobile phase is not optimized.

  • pH-Induced Degradation: The use of acidic or basic modifiers in the mobile phase can lead to the degradation of this compound, primarily through the hydrolysis of its lactone ring.

  • Oxidation: Prolonged exposure to air and light during fractionation and solvent evaporation can lead to oxidative degradation.

  • Co-elution: If not properly separated, this compound can be lost in fractions containing other closely related compounds.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low this compound yield in crude extract Inappropriate Solvent: The solvent may not be optimal for solubilizing this compound from the plant matrix.Test a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, and their aqueous mixtures). An optimal solvent for Aegle marmelos has been found to be 70% ethanol.
Degradation during Extraction: High temperatures or prolonged extraction times may be degrading the compound.Employ low-temperature extraction methods like ultrasound-assisted extraction (UAE). Optimize extraction time and temperature to find a balance between yield and stability. Protect the extraction vessel from light by wrapping it in aluminum foil.
Incomplete Extraction: The solvent may not have sufficiently penetrated the plant material.Ensure the plant material is finely powdered to increase the surface area for extraction. Increase the solvent-to-solid ratio or the extraction time/cycles.
This compound degradation during solvent evaporation High Temperature: Using high heat during solvent removal with a rotary evaporator can cause thermal degradation.Evaporate the solvent under reduced pressure at a lower temperature (e.g., < 40°C).
Poor separation during column chromatography Inappropriate Mobile Phase: The solvent system may not have the correct polarity to effectively separate this compound from other compounds.Perform thin-layer chromatography (TLC) first to identify an optimal solvent system that provides good separation (Rf value between 0.3-0.4). A common mobile phase is a gradient of hexane (B92381) and ethyl acetate.
Stationary Phase Activity: Highly active silica gel can cause irreversible adsorption or degradation of this compound.Deactivate the silica gel by adding a small percentage of water before packing the column. Alternatively, consider using a different stationary phase like Sephadex LH-20.
Loss of this compound in purified fractions pH-Related Degradation: Traces of acid or base in the solvents or on the glassware can cause hydrolysis of the lactone ring.Use high-purity, neutral solvents for chromatography. Ensure all glassware is thoroughly cleaned and neutralized.
Photo-oxidation: this compound is sensitive to light, and prolonged exposure during fractionation can lead to degradation.Use amber glass collection tubes or wrap the tubes in aluminum foil. Minimize the exposure of the fractions to ambient light.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

  • Preparation: Dry the plant material (e.g., Aegle marmelos fruit pulp) at 40-50°C and grind it into a fine powder (40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.

    • Add 100 mL of 70% ethanol (solvent-to-solid ratio of 10:1 v/w).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 35°C.

  • Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

  • Storage: Store the crude extract at -20°C in an amber vial to prevent degradation.

Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: An HPLC system equipped with a UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B). A typical gradient might be: 0-20 min, 20-80% A; 20-25 min, 80% A; 25-30 min, 80-20% A.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 330 nm.

  • Temperature: 25°C.

  • Standard Preparation: Prepare a stock solution of pure this compound standard in methanol (1 mg/mL). From this, prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to create a calibration curve.

  • Sample Preparation: Dissolve a known amount of the crude extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantification: Calculate the concentration of this compound in the sample by comparing the peak area to the calibration curve.

Data Presentation

Table 1: Effect of Extraction Method on this compound Yield

Extraction Method Temperature (°C) Time Solvent Yield of this compound (mg/g of dry weight)
Maceration2572 hMethanol1.85
Soxhlet Extraction708 hMethanol2.10
Ultrasound-Assisted Extraction (UAE)3530 min70% Ethanol3.25
Microwave-Assisted Extraction (MAE)605 min70% Ethanol3.10

Note: Data is compiled for illustrative purposes based on trends reported in scientific literature.

Visualizations

G cluster_extraction Extraction Phase cluster_purification Purification Phase cluster_analysis QC/Analysis Start Powdered Plant Material Solvent Add Optimized Solvent (e.g., 70% Ethanol) Start->Solvent UAE Ultrasound-Assisted Extraction (Low Temp, Short Time) Solvent->UAE Filter Filtration UAE->Filter Evap Low-Temp Evaporation (< 40°C) Filter->Evap Crude Crude Extract Evap->Crude TLC TLC for Mobile Phase Optimization Crude->TLC Column Column Chromatography (Deactivated Silica) TLC->Column Fractions Collect Fractions (Protect from Light) Column->Fractions Analysis TLC/HPLC Analysis of Fractions Fractions->Analysis Combine Combine Pure Fractions Analysis->Combine FinalEvap Final Evaporation Combine->FinalEvap Pure Pure this compound FinalEvap->Pure HPLC HPLC Quantification Pure->HPLC

Caption: Workflow for minimizing this compound loss.

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions LowYield Low this compound Yield Degradation Compound Degradation LowYield->Degradation is caused by Extraction Incomplete Extraction LowYield->Extraction is caused by Adsorption Purification Loss LowYield->Adsorption is caused by Optimize Optimize Temp & Time (e.g., UAE) Degradation->Optimize is solved by Protect Protect from Light/Air Degradation->Protect is solved by Solvent Select Optimal Solvent Extraction->Solvent is solved by Grind Fine Grinding of Material Extraction->Grind is solved by Chromatography Optimize Chromatography (Mobile Phase, Stationary Phase) Adsorption->Chromatography is solved by

Caption: Troubleshooting logic for low this compound yield.

Technical Support Center: LC-MS/MS Analysis of Marmesinin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the LC-MS/MS analysis of Marmesinin. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound. These components can include proteins, lipids, salts, and other endogenous substances. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can compromise the accuracy, precision, and sensitivity of the quantitative analysis.[1][3]

Q2: What are the common causes of matrix effects in this compound analysis?

A: The primary causes of matrix effects include:

  • Competition for Ionization: Co-eluting matrix components can compete with this compound for the available charge in the ion source, leading to ion suppression.

  • Ion Source Contamination: Accumulation of non-volatile matrix components in the ion source can lead to inconsistent ionization and signal variability.

  • Changes in Droplet Formation/Evaporation: High concentrations of matrix components can alter the physical properties of the ESI droplets, such as viscosity and surface tension, affecting the efficiency of analyte ion formation.[2]

  • Co-precipitation: Non-volatile matrix components can cause the co-precipitation of this compound within the ESI droplet, preventing its efficient ionization.[2]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of this compound solution is infused into the LC eluent after the analytical column. A blank matrix sample is then injected. Any dip or rise in the baseline signal at the retention time of interfering components indicates ion suppression or enhancement, respectively.

  • Post-Extraction Spike Method: This is a quantitative method and is considered the "gold standard".[4] It involves comparing the peak area of this compound in a standard solution to the peak area of this compound spiked into a blank matrix sample that has already undergone the extraction procedure. The ratio of these peak areas, known as the matrix factor (MF), provides a quantitative measure of the matrix effect. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[4]

Q4: What are the acceptable limits for matrix effects in a validated bioanalytical method?

A: While specific limits can vary by regulatory agency, a common expectation is that the matrix factor's coefficient of variation (CV) across different lots of blank matrix should be within a certain range, often ≤15%. This ensures that the matrix effect is consistent and predictable.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the LC-MS/MS analysis of this compound.

Observed Problem Potential Cause Recommended Solution(s)
Low this compound signal intensity and poor sensitivity. Ion Suppression: Co-eluting matrix components are suppressing the ionization of this compound.1. Improve Sample Preparation: Implement a more rigorous cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.[3] 2. Optimize Chromatography: Adjust the LC gradient, mobile phase composition, or column chemistry to better separate this compound from matrix interferences. 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
Inconsistent and irreproducible results between samples. Variable Matrix Effects: The composition of the matrix varies between different samples or lots, causing inconsistent ion suppression or enhancement.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, allowing for accurate correction. 2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.
High signal intensity and positive bias in quantification. Ion Enhancement: Co-eluting matrix components are enhancing the ionization of this compound.1. Optimize Chromatography: As with ion suppression, improving the chromatographic separation is key to resolving this compound from the enhancing components. 2. Modify Sample Preparation: Investigate different SPE sorbents or LLE solvents to selectively remove the interfering substances.
Gradual decrease in signal intensity over a run sequence. Ion Source Contamination: Buildup of non-volatile matrix components on the ion source optics.1. Implement a Diverter Valve: Divert the LC flow to waste during the early and late parts of the chromatogram when highly retained, non-volatile matrix components may elute. 2. Clean the Ion Source: Perform regular cleaning of the ion source components as per the manufacturer's recommendations. 3. Improve Sample Cleanup: More effective sample preparation will reduce the amount of non-volatile material entering the MS.[3]

Quantitative Data on Matrix Effects

While specific quantitative data for this compound is limited in the public domain, the following table summarizes typical matrix effect values observed for related compounds (furanocoumarins) and in common bioanalytical scenarios. This data can serve as a general benchmark.

Analyte/Compound Class Matrix Sample Preparation Matrix Effect Observed Reference
16 FuranocoumarinsOrange Essential OilDilutionSlight Enhancement (<130%)[5][6]
Mescaline & MetabolitesHuman PlasmaProtein PrecipitationMinor (≤ 7.58%)[7]
EnalaprilPlasmaNot Specified~30-35% Ion Suppression (Positive Polarity)[8]
EnalaprilatPlasmaNot Specified~10% Ion Enhancement (Negative Polarity)[8]

Experimental Protocols

Protocol: Evaluation of Matrix Effect using the Post-Extraction Spike Method

This protocol outlines the steps to quantitatively assess the matrix effect for this compound.

  • Prepare Solutions:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the final mobile phase composition at a known concentration (e.g., mid-QC level).

    • Set B (Post-Extraction Spike):

      • Obtain at least six different lots of blank biological matrix (e.g., human plasma).

      • Process these blank samples using your established extraction procedure (e.g., protein precipitation, LLE, or SPE).

      • After the final extraction step, spike the resulting blank extracts with this compound to the same final concentration as Set A .

  • LC-MS/MS Analysis:

    • Inject and analyze multiple replicates (e.g., n=3-5) of Set A and all samples from Set B using your validated LC-MS/MS method for this compound.

  • Calculation of Matrix Factor (MF):

    • Calculate the mean peak area for this compound from Set A (AreaNeat).

    • For each sample in Set B , calculate the mean peak area (AreaPost-Spike).

    • Calculate the Matrix Factor for each lot of the biological matrix using the following formula: MF = AreaPost-Spike / AreaNeat

  • Interpretation:

    • MF = 1: No matrix effect.

    • MF < 1: Ion suppression.

    • MF > 1: Ion enhancement.

    • Calculate the mean MF and the coefficient of variation (%CV) across the different matrix lots. A %CV ≤ 15% is generally considered acceptable.

Visualizations

Workflow for Troubleshooting Matrix Effects

node_start Start: Inconsistent or Inaccurate this compound Results node_check_me Assess Matrix Effect (Post-Extraction Spike Method) node_start->node_check_me node_me_present Matrix Effect Present? (MF deviates from 1) node_check_me->node_me_present node_no_me No Significant Matrix Effect (Investigate other causes: e.g., instrument, sample stability) node_me_present->node_no_me No node_optimize_sp Optimize Sample Preparation (e.g., SPE, LLE) node_me_present->node_optimize_sp Yes node_optimize_lc Optimize Chromatography (e.g., gradient, column) node_optimize_sp->node_optimize_lc node_use_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) node_optimize_lc->node_use_is node_reassess_me Re-assess Matrix Effect node_use_is->node_reassess_me node_me_mitigated Matrix Effect Mitigated? (MF ~1, CV ≤ 15%) node_reassess_me->node_me_mitigated node_end End: Method Suitable for Analysis node_me_mitigated->node_end Yes node_loop Further Optimization Required node_me_mitigated->node_loop No node_loop->node_optimize_sp

Caption: A logical workflow for identifying and mitigating matrix effects.

Decision Tree for Sample Preparation Method Selection

node_start Start: New this compound Assay in Biological Matrix node_complexity Matrix Complexity? node_start->node_complexity node_ppt Protein Precipitation (PPT) node_complexity->node_ppt Low (e.g., Urine) node_lle Liquid-Liquid Extraction (LLE) node_complexity->node_lle Moderate (e.g., Plasma) node_spe Solid-Phase Extraction (SPE) node_complexity->node_spe High / Difficult Analytes node_check_me Evaluate Matrix Effect and Recovery node_ppt->node_check_me node_lle->node_check_me node_spe->node_check_me node_acceptable Acceptable? node_check_me->node_acceptable node_end Proceed to Validation node_acceptable->node_end Yes node_reoptimize Re-optimize or Change Method node_acceptable->node_reoptimize No node_reoptimize->node_complexity

Caption: A decision tree to guide the selection of a sample preparation method.

References

Marmesinin Stability in Long-Term Storage: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of investigational compounds like marmesinin is critical for obtaining reliable and reproducible experimental results. This technical support center provides a comprehensive guide to understanding and maintaining the stability of this compound during long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored in a well-sealed container, protected from light and moisture. For optimal long-term stability, storage at low temperatures is recommended.

Q2: How should I store this compound in solution?

A2: this compound solutions are less stable than the solid powder and require more stringent storage conditions. It is advisable to prepare fresh solutions for immediate use. If storage is necessary, solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation. Protect all solutions from light.

Q3: What solvents are recommended for dissolving this compound for storage?

A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating stock solutions of this compound. Ensure the use of anhydrous, high-purity DMSO, as the presence of water can promote hydrolysis.

Q4: I've been storing my this compound solution at -20°C for several months. Is it still viable?

A4: Based on supplier recommendations, this compound solutions stored at -20°C are typically considered stable for up to one month. For longer-term storage, -80°C is recommended. To ensure the integrity of your compound, it is advisable to perform a quality control check, such as HPLC analysis, to assess its purity before use.

Q5: My this compound powder has changed color. What should I do?

A5: A change in color or physical appearance of the solid powder can be an indication of degradation. It is strongly recommended to analyze the purity of the compound using a suitable analytical method, such as HPLC, before proceeding with any experiments.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Inconsistent experimental results Degradation of this compound stock solution due to improper storage (e.g., repeated freeze-thaw cycles, extended storage at -20°C, light exposure).1. Prepare fresh stock solutions from solid powder. 2. Aliquot stock solutions into single-use volumes and store at -80°C. 3. Always protect solutions from light. 4. Perform a purity check of the stock solution using HPLC.
Loss of biological activity Chemical degradation of this compound leading to inactive byproducts.1. Verify the purity of the this compound being used. 2. Review storage and handling procedures to minimize degradation. 3. Consider performing a forced degradation study to understand the stability profile of this compound under your experimental conditions.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) Formation of degradation products.1. Conduct a forced degradation study to identify potential degradation products. 2. Develop and validate a stability-indicating analytical method to separate and quantify this compound from its degradants.
Precipitation in stock solution upon thawing Poor solubility or compound degradation.1. Gently warm the solution and vortex to redissolve the precipitate. If it does not redissolve, it may be a degradation product. 2. Confirm the solubility of this compound in the chosen solvent at the stored concentration.

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for this compound

FormStorage TemperatureRecommended DurationKey Considerations
Solid Powder -20°CUp to 3 years[1]Protect from light and moisture.[1]
In Solvent (e.g., DMSO) -80°CUp to 1 year[1]Aliquot to avoid freeze-thaw cycles; protect from light.
-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles; protect from light.
-20°CUp to 1 monthFor short-term storage only; protect from light.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[2][3][4]

Objective: To identify the potential degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC system with a UV detector or mass spectrometer

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Transfer an aliquot of the stock solution to a vial and heat in an oven at 80°C for 48 hours. For solid-state thermal degradation, place this compound powder in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose an aliquot of the stock solution in a photostability chamber to UV and visible light according to ICH guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: After the specified time points, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC method.

Table 2: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 N HCl60°C24 hours
Base Hydrolysis 0.1 N NaOH60°C24 hours
Oxidation 3% H₂O₂Room Temperature24 hours
Thermal (Solution) Methanol80°C48 hours
Thermal (Solid) N/A80°C48 hours
Photolytic UV/Visible LightAs per ICH guidelinesAs per ICH guidelines
Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the λmax of this compound.

  • Injection Volume: 10 µL.

Method Development and Validation:

  • Method Development: Analyze the stressed samples from the forced degradation study. Optimize the mobile phase composition and gradient to achieve adequate separation between the parent this compound peak and any degradation product peaks.

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[5][6][7] Specificity is demonstrated by the ability of the method to resolve the main peak from all degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock_prep Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) stock_prep->acid Expose to Stress base Base Hydrolysis (0.1 N NaOH, 60°C) stock_prep->base Expose to Stress oxidation Oxidation (3% H₂O₂) stock_prep->oxidation Expose to Stress thermal Thermal Degradation (80°C) stock_prep->thermal Expose to Stress photo Photolytic Degradation (UV/Vis Light) stock_prep->photo Expose to Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Stability-Indicating HPLC Analysis sampling->hplc data Data Interpretation (Identify Degradants) hplc->data

Caption: Workflow for a forced degradation study of this compound.

signaling_pathway cluster_storage Storage Conditions cluster_degradation Degradation Pathways temp Temperature (-20°C vs -80°C) light Light Exposure hydrolysis Hydrolysis temp->hydrolysis oxidation Oxidation temp->oxidation moisture Moisture/Humidity light->hydrolysis light->oxidation photodegradation Photodegradation light->photodegradation solvent Solvent Purity moisture->hydrolysis freeze_thaw Freeze-Thaw Cycles solvent->hydrolysis solvent->oxidation freeze_thaw->hydrolysis degraded Degradation Products (Inactive/Altered Activity) This compound This compound (Stable) This compound->degraded Degradation

Caption: Factors influencing the degradation of this compound.

References

Cell viability issues with high concentrations of Marmesinin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cell viability issues encountered when working with high concentrations of Marmesinin.

Troubleshooting Guides

This section addresses specific problems that may arise during your experiments with this compound.

Issue: Unexpectedly Low Cell Viability or High Cytotoxicity at Low Concentrations

Question: I'm observing significant cell death at this compound concentrations lower than what is reported in the literature. What could be the cause?

Answer: Several factors could contribute to this discrepancy. Consider the following possibilities and solutions:

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.

    • Solution: Ensure the final concentration of the solvent in your cell culture medium is minimal and consistent across all experiments. It is advisable to run a vehicle control (media with the same concentration of solvent used to deliver the drug) to assess the impact of the solvent on cell viability.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. Your cell line may be particularly sensitive to this compound.

    • Solution: Perform a dose-response experiment with a wide range of this compound concentrations to determine the specific IC50 value for your cell line.

  • Compound Purity and Stability: The purity and stability of your this compound stock can affect its potency.

    • Solution: Use a high-purity grade of this compound and store it according to the manufacturer's instructions, protected from light and moisture. Prepare fresh dilutions from a concentrated stock for each experiment.

Issue: Inconsistent or Irreproducible Cell Viability Results

Question: My cell viability assay results with this compound are not consistent between experiments. What should I check?

Answer: Inconsistent results are often due to variations in experimental conditions. Here are some key areas to review:

  • Cell Seeding Density: Variations in the initial number of cells seeded can significantly impact the outcome of viability assays.

  • Solution: Optimize and standardize your cell seeding protocol to ensure a consistent cell number in each well.

  • Incubation Time: The duration of exposure to this compound will influence its cytotoxic effect.

  • Solution: Maintain a consistent incubation time for all experiments. Time-course experiments can also help determine the optimal endpoint for your specific cell line and experimental question.

  • Assay Protocol Variations: Minor deviations in the cell viability assay protocol can lead to significant differences in results.

  • Solution: Strictly adhere to a standardized and validated protocol for your chosen viability assay (e.g., MTT, XTT). Ensure consistent incubation times with the assay reagent and complete solubilization of formazan (B1609692) crystals in MTT assays.

Issue: Compound Precipitation in Culture Medium

Question: I've noticed that this compound precipitates out of the cell culture medium, especially at higher concentrations. How can I prevent this?

Answer: this compound, like many natural compounds, may have limited solubility in aqueous solutions. Precipitation can lead to inaccurate dosing and unreliable results.

  • Solubilization Method: The method used to dissolve and dilute this compound is critical.

    • Solution: Prepare a high-concentration stock solution of this compound in an appropriate organic solvent like DMSO. For the final working concentration, perform a serial dilution of the stock in pre-warmed (37°C) culture medium. Add the compound dropwise while gently swirling the medium to facilitate mixing and prevent rapid precipitation.

  • Final Concentration: The final concentration of this compound may exceed its solubility limit in the culture medium.

    • Solution: If precipitation persists, you may need to work with lower concentrations of this compound. It is also advisable to visually inspect your culture plates under a microscope for any signs of precipitation before and during the experiment.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound-induced cell death at high concentrations?

A1: At high concentrations, this compound induces apoptosis (programmed cell death) in cancer cells. The primary known mechanism involves the suppression of the PI3K/Akt signaling pathway.[1] This pathway is crucial for cell survival and proliferation. By inhibiting this pathway, this compound leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the activation of the caspase cascade, ultimately resulting in cell death.

Q2: What are the typical IC50 values for this compound in cancer cell lines?

A2: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line. For instance, in the human leukemia cell line U937, the IC50 has been reported to be 40 µM.[1] In contrast, a higher IC50 of 125 µM was observed in normal human monocytes, suggesting a degree of selectivity for cancer cells.[1] It is crucial to determine the IC50 value empirically for your specific cell line of interest.

Q3: How does this compound affect the cell cycle?

A3: this compound has been shown to induce G2/M cell cycle arrest in leukemia cells.[1] This means that it halts the cell division process at the G2 or M phase, preventing the cells from proliferating.

Q4: Can this compound affect normal (non-cancerous) cells?

A4: Studies have shown that this compound exhibits lower cytotoxicity towards normal cells compared to cancer cells. For example, the IC50 for normal human monocytes was found to be significantly higher than for a leukemia cell line, indicating a wider therapeutic window.[1] However, it is always recommended to assess the cytotoxicity of this compound on a relevant normal cell line in parallel with your cancer cell line experiments.

Q5: What is the best way to prepare a this compound solution for cell culture experiments?

A5: Due to its limited aqueous solubility, it is recommended to prepare a high-concentration stock solution of this compound in a sterile, organic solvent such as DMSO. This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For experiments, the stock solution should be serially diluted in pre-warmed cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should be kept low (typically below 0.5%) and a vehicle control should always be included in the experimental design.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound in different cell types.

Cell LineCell TypeIC50 Value (µM)
U937Human Leukemia40[1]
Normal Human MonocytesNormal Blood Cells125[1]

Experimental Protocols

MTT Cell Viability Assay

This protocol provides a general guideline for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Optimization for specific cell lines and experimental conditions is recommended.

Materials:

  • This compound stock solution (in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution.

    • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.

    • Include wells with untreated cells (negative control) and cells treated with the vehicle (solvent control).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Marmesinin_Signaling_Pathway This compound-Induced Apoptotic Signaling Pathway This compound High Concentration This compound PI3K PI3K This compound->PI3K Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Promotes (indirectly) Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Disrupts Membrane Potential CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Experimental_Workflow Experimental Workflow for Assessing this compound Cytotoxicity cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Select appropriate cell line) Cell_Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Marmesinin_Prep 2. This compound Stock (Dissolve in DMSO) Treatment 4. This compound Treatment (Dose-response and time-course) Marmesinin_Prep->Treatment Cell_Seeding->Treatment Viability_Assay 5. Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Data_Acquisition 6. Data Acquisition (Microplate reader) Viability_Assay->Data_Acquisition Data_Analysis 7. Data Analysis (Calculate % viability, IC50) Data_Acquisition->Data_Analysis

Caption: Workflow for assessing this compound cytotoxicity.

Troubleshooting_Flowchart Troubleshooting Cell Viability Issues with this compound Start Start: Inconsistent or Unexpected Cell Viability Results Check_Solvent Is the solvent control showing toxicity? Start->Check_Solvent Reduce_Solvent Reduce final solvent concentration. Check_Solvent->Reduce_Solvent Yes Check_Precipitation Is this compound precipitating in the media? Check_Solvent->Check_Precipitation No Reduce_Solvent->Check_Precipitation Optimize_Solubilization Optimize solubilization (e.g., serial dilution in warmed media). Check_Precipitation->Optimize_Solubilization Yes Check_Protocol Are experimental protocols (seeding density, incubation time, assay steps) consistent? Check_Precipitation->Check_Protocol No Optimize_Solubilization->Check_Protocol Standardize_Protocol Standardize all experimental protocols. Check_Protocol->Standardize_Protocol No Consider_Sensitivity Consider inherent cell line sensitivity. Determine IC50 for your specific line. Check_Protocol->Consider_Sensitivity Yes End Consistent Results Standardize_Protocol->End Consider_Sensitivity->End

Caption: Troubleshooting flowchart for this compound experiments.

References

Validation & Comparative

A Comparative Analysis of the Neuroprotective Effects of Marmesinin and Imperatorin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective properties of two naturally occurring furanocoumarins, Marmesinin and Imperatorin. While research into Imperatorin's neuroprotective capacity is well-documented, the exploration of this compound's potential is an emerging field. This document summarizes the current experimental evidence for both compounds, offering a valuable resource for identifying promising candidates for further investigation in the context of neurodegenerative diseases.

Executive Summary

Imperatorin exhibits robust neuroprotective effects through multiple mechanisms, including potent antioxidant, anti-inflammatory, and anti-apoptotic activities. These effects are mediated by well-characterized signaling pathways such as Nrf2 and PI3K/Akt. In contrast, direct research on this compound's neuroprotective role is limited. However, studies on the closely related compound, Marmelosin, and extracts from Aegle marmelos (a primary source of this compound) strongly suggest its potential as a neuroprotective agent, primarily through the modulation of the PI3K/Akt pathway and general antioxidant and anti-inflammatory actions.

Comparative Data on Neuroprotective Effects

The following table summarizes the key findings from experimental studies on this compound (and its analogue Marmelosin) and Imperatorin.

FeatureThis compound / MarmelosinImperatorin
Primary Neuroprotective Mechanisms Antioxidant, Anti-inflammatory, Anti-apoptotic[1]Antioxidant, Anti-inflammatory, Anti-apoptotic[1][2][3]
Proven In Vitro Models Glutamate-induced toxicity[4]Cobalt Chloride (CoCl2)-induced chemical hypoxia, Oxygen-glucose deprivation/reperfusion (OGD-R), Lipopolysaccharide (LPS)-induced microglial activation[2][5][6]
Proven In Vivo Models 6-hydroxydopamine (6-OHDA)-induced Parkinson's disease model (rats)[1]1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced Parkinson's disease (mice), Middle cerebral artery occlusion (MCAO) for ischemic stroke (mice), Two-vessel occlusion (2VO) for vascular dementia (rats)[1][3][6][7]
Key Signaling Pathways PI3K/Akt[1]Nrf2, PI3K/Akt, MAPK, NF-κB[1][2][6]
Effective Concentrations/Dosages 20 and 40 mg/kg (in vivo, Marmelosin)[1]7.5 µmol/L (in vitro), 5 mg/kg (in vivo, PD model), 2.5, 5, and 10 mg/kg (in vivo, VD model)[1][2][7]

Detailed Experimental Protocols

In Vitro Neuroprotection Assay against Glutamate-Induced Toxicity (SH-SY5Y cells)

This protocol is based on the established methods for assessing neuroprotection against excitotoxicity.

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 96-well plates. After 24 hours, the culture medium is replaced with a serum-free medium containing the test compound (this compound or Imperatorin) at various concentrations for a pre-incubation period of 2 hours.

  • Induction of Neurotoxicity: Following pre-incubation, glutamate (B1630785) is added to a final concentration of 10 mM and incubated for 24 hours.

  • Assessment of Cell Viability: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm using a microplate reader. The results are expressed as a percentage of the control group.

In Vivo Neuroprotection Assay in a 6-OHDA-Induced Model of Parkinson's Disease (Rats)

This protocol is adapted from studies evaluating the neuroprotective effects of furanocoumarins in rodent models of Parkinson's disease[1].

  • Animal Model: Male Wistar rats are unilaterally injected with 6-hydroxydopamine (6-OHDA) into the substantia nigra of the midbrain to induce dopaminergic neuron degeneration.

  • Drug Administration: The test compound (this compound/Marmelosin or Imperatorin) is administered orally or via intraperitoneal injection daily for a specified period (e.g., 30 consecutive days) following the 6-OHDA lesioning[1].

  • Behavioral Assessment: Motor coordination and cognitive function are assessed using tests such as the open field test and locomotor activity monitoring.

  • Histopathological and Biochemical Analysis: At the end of the treatment period, animals are euthanized, and brain tissues are collected. The substantia nigra and striatum are analyzed for:

    • The number of dopaminergic neurons (e.g., tyrosine hydroxylase immunohistochemistry).

    • Levels of apoptosis markers (e.g., Bax, Bcl-2, cleaved caspase-3) via Western blotting.

    • Expression of signaling pathway proteins (e.g., p-Akt, PI3K) via Western blotting.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways implicated in the neuroprotective effects of this compound/Marmelosin and Imperatorin, as well as a general experimental workflow for assessing neuroprotection.

G cluster_M This compound / Marmelosin M_node This compound / Marmelosin M_PI3K PI3K M_node->M_PI3K Activates M_Akt Akt M_PI3K->M_Akt Activates M_Bcl2 Bcl-2 (Anti-apoptotic) M_Akt->M_Bcl2 Upregulates M_Bax Bax (Pro-apoptotic) M_Akt->M_Bax Downregulates M_Caspase3 Caspase-3 M_Bcl2->M_Caspase3 Inhibits M_Bax->M_Caspase3 Activates M_Apoptosis Apoptosis M_Caspase3->M_Apoptosis Induces M_Neuron Neuronal Survival M_Apoptosis->M_Neuron Inhibits

Caption: this compound/Marmelosin Neuroprotective Pathway

G cluster_I Imperatorin I_node Imperatorin I_PI3K PI3K I_node->I_PI3K Activates I_Nrf2 Nrf2 I_node->I_Nrf2 I_NFkB NF-κB I_node->I_NFkB Inhibits I_Akt Akt I_PI3K->I_Akt Activates I_Akt->I_Nrf2 Activates I_Apoptosis Apoptosis I_Akt->I_Apoptosis Inhibits I_ARE ARE I_Nrf2->I_ARE Translocates to nucleus and binds I_Antioxidant Antioxidant Enzymes (HO-1, NQO-1) I_ARE->I_Antioxidant Induces expression I_ROS Oxidative Stress I_Antioxidant->I_ROS Reduces I_ROS->I_Apoptosis Induces I_Inflammation Pro-inflammatory Cytokines I_NFkB->I_Inflammation Induces I_Inflammation->I_Apoptosis Induces I_Neuron Neuronal Survival I_Apoptosis->I_Neuron Inhibits

Caption: Imperatorin's Multi-target Neuroprotective Pathways

G start Start: Cell Culture / Animal Model treatment Treatment with this compound or Imperatorin start->treatment induction Induction of Neurotoxicity (e.g., 6-OHDA, Glutamate) treatment->induction assessment Behavioral, Biochemical, and Histological Assessment induction->assessment data_analysis Data Analysis and Interpretation assessment->data_analysis conclusion Conclusion on Neuroprotective Efficacy data_analysis->conclusion

Caption: General Experimental Workflow for Neuroprotection Studies

Conclusion

Imperatorin stands out as a well-researched furanocoumarin with demonstrated neuroprotective efficacy across various in vitro and in vivo models of neurodegenerative diseases. Its ability to modulate multiple key signaling pathways, including Nrf2, PI3K/Akt, and NF-κB, underscores its potential as a multi-target therapeutic agent.

While the direct evidence for this compound's neuroprotective effects is still in its nascent stages, the available data, particularly from studies on Marmelosin, is promising. The shared furanocoumarin structure with Imperatorin and the implication of the PI3K/Akt pathway suggest a similar, though perhaps less multifaceted, mechanism of action.

For researchers and drug development professionals, Imperatorin represents a more immediate candidate for translational studies. However, the preliminary findings for this compound warrant further investigation to fully elucidate its neuroprotective mechanisms and therapeutic potential. Future studies should focus on direct, head-to-head comparisons of these two compounds in standardized models of neurodegeneration to definitively assess their relative efficacy.

References

Validating the in vivo Anti-inflammatory Effects of Marmelosin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The compound of interest for this guide is Marmelosin, a furanocoumarin found in the medicinal plant Aegle marmelos. Initial searches for "Marmesinin" did not yield relevant results, suggesting a likely misspelling. This guide will focus on the available scientific data for Marmelosin and its natural source, Aegle marmelos, to provide a comprehensive overview of its anti-inflammatory properties.

This guide provides a comparative analysis of the in vivo and in vitro anti-inflammatory effects of Marmelosin and its source plant extracts against established anti-inflammatory drugs. The data presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

I. Acute Inflammation Model: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity. Carrageenan injection into the rodent paw induces a biphasic inflammatory response characterized by the release of histamine, serotonin, bradykinin, and prostaglandins, leading to edema formation.

Comparative Efficacy of Aegle marmelos Extract and Indomethacin

While in vivo studies on purified Marmelosin are limited, extracts from Aegle marmelos have demonstrated significant anti-inflammatory effects in this model. The following table summarizes the comparative efficacy of an aqueous root bark extract of Aegle marmelos against the non-steroidal anti-inflammatory drug (NSAID), Indomethacin.

TreatmentDosePercent Inhibition of Paw EdemaReference
Aegle marmelos (Aqueous Root Bark Extract)100 mg/kg, p.o.35.7%[1]
Aegle marmelos (Aqueous Root Bark Extract)Not Specified46%[2]
Indomethacin10 mg/kg, p.o.51.5%[1]
IndomethacinNot Specified52.7%[2]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol outlines the key steps for assessing the anti-inflammatory activity of a test compound using the carrageenan-induced paw edema model.[3][4]

1. Animals:

  • Male Wistar albino rats (150-280g) are typically used.[2]

  • Animals are housed under standard laboratory conditions with free access to food and water.

  • A period of acclimatization is required before the experiment.

2. Grouping and Dosing:

  • Animals are randomly divided into at least three groups:

    • Control Group: Receives the vehicle (e.g., saline or 1% Carboxymethyl cellulose).[5]

    • Standard Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, p.o.).[4]

    • Test Group(s): Receives the test compound (e.g., Aegle marmelos extract) at various doses.

  • The test compound and standard drug are administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.[2][3]

3. Induction of Inflammation:

  • A 1% suspension of lambda carrageenan in saline is prepared.[3]

  • 0.1 mL of the carrageenan suspension is injected into the sub-plantar region of the right hind paw of each rat.[3]

4. Measurement of Paw Edema:

  • Paw volume is measured using a plethysmometer immediately before carrageenan injection (basal volume) and at specified time intervals after (e.g., 1, 2, 3, 4, and 5 hours).[3]

5. Data Analysis:

  • The degree of edema is calculated as the difference between the paw volume at each time point and the basal volume.

  • The percentage inhibition of edema is calculated using the following formula:

    • % Inhibition = [(Control Edema - Test Edema) / Control Edema] x 100

Experimental Workflow for Carrageenan-Induced Paw Edema

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimatization Animal Acclimatization grouping Random Grouping (Control, Standard, Test) acclimatization->grouping dosing Compound Administration (p.o. or i.p.) grouping->dosing induction Carrageenan Injection (Sub-plantar) dosing->induction measurement Paw Volume Measurement (Plethysmometer) induction->measurement calc_edema Calculate Edema Volume measurement->calc_edema calc_inhibition Calculate % Inhibition calc_edema->calc_inhibition

Caption: Workflow of the carrageenan-induced paw edema assay.

II. Systemic Inflammation Model: Lipopolysaccharide (LPS)-Induced Inflammation

Comparative Effects of Marmelosin and Dexamethasone on Inflammatory Markers

The following table compares the known effects of Marmelosin (in vitro) with the established in vivo effects of Dexamethasone, a potent corticosteroid, in the context of LPS-induced inflammation.

Inflammatory MarkerEffect of Marmelosin (in vitro)Effect of Dexamethasone (in vivo)Reference
TNF-α Significant reduction in release (~3.4-fold)Significantly lowered serum levels[6][7]
IL-6 Data not available from searchesSignificantly lowered serum levels[7]
Nitric Oxide (NO) Significant reduction in release (~3.9-fold)Reduced plasma nitrate/nitrite levels[6][8]
NF-κB Inhibition of transcription factor (~2.7-fold)Diminished NF-κB-DNA binding[6][8]

Experimental Protocol: LPS-Induced Systemic Inflammation in Mice

This protocol provides a general framework for studying the effects of a test compound on LPS-induced systemic inflammation.[7][8]

1. Animals:

  • Male C57BL/6J or other appropriate mouse strains are used.

  • Animals are housed under standard laboratory conditions.

2. Grouping and Dosing:

  • Animals are randomly assigned to groups:

    • Control Group: Receives vehicle.

    • LPS Group: Receives LPS.

    • Standard Group: Receives a standard drug (e.g., Dexamethasone, 1-5 mg/kg, i.p. or p.o.).[7][8]

    • Test Group(s): Receives the test compound at various doses.

  • Treatment is typically administered before or shortly after the LPS challenge.

3. Induction of Inflammation:

  • LPS from E. coli is dissolved in sterile saline.

  • A single intraperitoneal (i.p.) injection of LPS (e.g., 4-10 mg/kg) is administered.[7][8]

4. Sample Collection and Analysis:

  • At a predetermined time point (e.g., 4-6 hours) after LPS injection, blood and tissues (e.g., liver, lungs) are collected.

  • Serum Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are measured using ELISA kits.

  • Tissue Analysis:

    • Myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration, can be measured.

    • Expression of inflammatory proteins (e.g., iNOS, COX-2) can be determined by Western blotting or immunohistochemistry.

    • Gene expression of inflammatory mediators can be quantified by RT-PCR.

This compound's Inferred Anti-inflammatory Signaling Pathway

Based on in vitro findings, Marmelosin is suggested to exert its anti-inflammatory effects by targeting the TNF-α mediated NF-κB signaling pathway.[6][9]

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, iNOS, etc.) NFkB->ProInflammatory_Genes Inflammation Inflammation ProInflammatory_Genes->Inflammation This compound This compound This compound->NFkB

Caption: Postulated mechanism of Marmelosin's anti-inflammatory action.

III. Conclusion

The available evidence suggests that Marmelosin and extracts from its source plant, Aegle marmelos, possess significant anti-inflammatory properties. In vivo studies using Aegle marmelos extracts demonstrate efficacy in the carrageenan-induced paw edema model, comparable to the standard NSAID Indomethacin. While direct in vivo data for purified Marmelosin is limited, in vitro studies strongly indicate that it mitigates the inflammatory response by inhibiting key mediators such as TNF-α, NO, and the transcription factor NF-κB.

Further in vivo studies using purified Marmelosin are warranted to fully elucidate its therapeutic potential and to establish a clear dose-response relationship in various models of inflammation. The data presented in this guide provides a strong rationale for continued research into Marmelosin as a novel anti-inflammatory agent.

References

A Comparative Guide to HPLC and UV-Vis Spectrophotometry for the Quantification of Marmesinin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, for the quantitative analysis of Marmesinin. The information presented is based on established analytical methodologies and performance data to assist researchers in selecting the most appropriate method for their specific needs.

Introduction

This compound, a furocoumarin found predominantly in plants of the Aegle marmelos species, is recognized for its various pharmacological activities. Accurate and reliable quantification of this compound is crucial for quality control of herbal materials, formulation development, and pharmacokinetic studies. Both HPLC and UV-Vis spectrophotometry are viable methods for this purpose, each with its own set of advantages and limitations. This guide offers a side-by-side comparison of these two methods, supported by experimental protocols and performance data.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

The following protocol is based on a validated Reverse Phase-HPLC (RP-HPLC) method for the quantification of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: An Agilent-1220 LC Infinity system or equivalent, equipped with a UV-VIS detector.

  • Column: Agilent TC-C18 (4.6 mm × 250 mm, 5 µm).

  • Mobile Phase: A mixture of Acetonitrile and Water in a 70:30 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 247 nm.

  • Injection Volume: 20 µL.

  • Run Time: Approximately 20 minutes.

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to achieve concentrations ranging from 1 µg/mL to 30 µg/mL.

  • Sample Preparation: Extract the processed fruit pulp or formulation with a suitable solvent like ethanol. The resulting solution should be sonicated and filtered. Dilute the filtered solution to a suitable concentration for analysis.

UV-Vis Spectrophotometric Method

The following is a general protocol for the quantification of this compound using a UV-Vis spectrophotometer.

1. Instrumentation:

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer with a spectral bandwidth of 1 nm and a pair of 10 mm matched quartz cells.

2. Preparation of Standard and Sample Solutions:

  • Solvent Selection: Methanol is a suitable solvent as it is transparent in the UV region and effectively dissolves this compound.

  • Determination of λmax: Scan a dilute solution of this compound in methanol across the UV range (200-400 nm) to determine the wavelength of maximum absorbance (λmax). Based on HPLC methods, the λmax is expected to be around 247 nm.

  • Standard Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 100 µg/mL.

  • Working Standard Solutions: From the stock solution, prepare a series of dilutions in methanol to obtain concentrations in a linear range (e.g., 2-12 µg/mL).

  • Sample Preparation: Extract the sample containing this compound with methanol, filter the extract, and dilute it to a concentration that falls within the linear range of the calibration curve.

Data Presentation: Performance Comparison

The performance of HPLC and UV-Vis methods for this compound quantification can be compared based on several key validation parameters. The following table summarizes typical performance data for each method.

Parameter HPLC Method UV-Vis Spectrophotometric Method Description
Specificity/Selectivity HighLow to ModerateHPLC provides high specificity by separating this compound from other components in a mixture.[1] UV-Vis is less specific as other compounds in the sample may absorb at the same wavelength.
Linearity (R²) > 0.998> 0.999Indicates the direct proportionality of the instrument's response to the analyte concentration over a given range.[1]
Range 1 - 30 µg/mL2 - 12 µg/mL (Typical)The concentration interval over which the method is precise, accurate, and linear.
Accuracy (% Recovery) 98.8% - 102.9%[2]98% - 102% (Typical)The closeness of the measured value to the true value.[3]
Precision (% RSD) < 2%[2]< 2%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
Limit of Detection (LOD) 0.1 µg/mL~0.5 µg/mL (Estimated)The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) 1 µg/mL~1.5 µg/mL (Estimated)The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates the logical workflow for the cross-validation of HPLC and UV-Vis methods for this compound quantification.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_uv UV-Vis Analysis cluster_quant Quantification cluster_validation Cross-Validation Sample Test Sample Containing this compound Extraction Extraction with a Suitable Solvent Sample->Extraction Filtration Filtration Extraction->Filtration Dilution Dilution to Working Concentrations Filtration->Dilution HPLC_Injection Injection into HPLC System Dilution->HPLC_Injection Abs_Measurement Absorbance Measurement at λmax Dilution->Abs_Measurement Chrom_Separation Chromatographic Separation HPLC_Injection->Chrom_Separation UV_Detection_HPLC UV Detection at 247 nm Chrom_Separation->UV_Detection_HPLC Peak_Area Peak Area Measurement UV_Detection_HPLC->Peak_Area Conc_HPLC Calculate Concentration (HPLC) Peak_Area->Conc_HPLC UV_Scan Scan for λmax UV_Scan->Abs_Measurement Conc_UV Calculate Concentration (UV-Vis) Abs_Measurement->Conc_UV Cal_Curve_HPLC HPLC Calibration Curve Cal_Curve_HPLC->Conc_HPLC Data_Comparison Compare Concentration Results Conc_HPLC->Data_Comparison Cal_Curve_UV UV-Vis Calibration Curve Cal_Curve_UV->Conc_UV Conc_UV->Data_Comparison Statistical_Analysis Statistical Analysis (e.g., t-test, F-test) Data_Comparison->Statistical_Analysis Method_Validation Method Validation Assessment Statistical_Analysis->Method_Validation

Caption: Workflow for the cross-validation of HPLC and UV-Vis analytical methods.

Conclusion

Both HPLC and UV-Vis spectrophotometry are effective for the quantification of this compound. The choice between the two methods will depend on the specific requirements of the analysis.

  • HPLC is the superior method when high specificity and sensitivity are required, particularly for the analysis of complex mixtures where interfering substances may be present. Its ability to separate this compound from other compounds makes it the gold standard for regulatory purposes and in research where precise quantification is paramount.

  • UV-Vis spectrophotometry offers a simpler, faster, and more cost-effective alternative for routine analysis of relatively pure samples. While it is less specific than HPLC, it can be a valuable tool for rapid screening and in-process quality control where the sample matrix is well-defined and free from interfering components.

Ultimately, a cross-validation of both methods, as outlined in the workflow, is recommended to ensure the accuracy and reliability of the analytical results, providing a comprehensive understanding of the sample's this compound content.

References

A Comparative Guide to the Biological Activities of Marmesinin and Synthetic Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the natural coumarin (B35378), marmesinin, and a range of synthetic coumarin derivatives. The information is compiled from various studies to offer an objective overview supported by experimental data.

Comparative Analysis of Biological Activities

Coumarins, a class of benzopyrone compounds, are widely recognized for their diverse pharmacological properties.[1][2] While naturally occurring coumarins like this compound exhibit significant biological effects, synthetic chemistry has enabled the development of a vast array of derivatives with enhanced or novel activities.[3][4] This guide compares their anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Both this compound and synthetic coumarins demonstrate notable anticancer activities through various mechanisms.[1][5][6] this compound has been shown to induce apoptosis and inhibit the proliferation of esophageal cancer cells by suppressing the PI3K/Akt signaling pathway.[7][8] It also exhibits anti-angiogenic properties and interacts with oncoproteins like HSULF-2.[9][10]

Synthetic coumarin derivatives, on the other hand, have been engineered to target a wider range of cancer-related pathways.[1][11][12] These include the inhibition of carbonic anhydrase, microtubule polymerization, and targeting the PI3K/Akt/mTOR signaling pathway.[1] Some synthetic derivatives also show the ability to overcome multidrug resistance in cancer cells.[1]

Anti-inflammatory Activity

Coumarins are known to possess anti-inflammatory properties, often linked to their antioxidant capabilities.[3][13] They can inhibit key enzymes in the inflammatory cascade, such as lipoxygenase and cyclooxygenase.[3][13] While the anti-inflammatory potential of this compound is reported, specific quantitative data is not as readily available as for some synthetic derivatives.[14] Synthetic coumarins have been developed that show significant inhibition of protein denaturation, a key process in inflammation.[15]

Antimicrobial Activity

The coumarin scaffold is a promising backbone for the development of new antimicrobial agents.[16][17] Various synthetic coumarin derivatives have been reported to exhibit potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[18][19][20] The structure-activity relationship of these synthetic compounds has been studied to optimize their antimicrobial efficacy.[16] For instance, the introduction of specific substituents like trifluoromethyl and hydroxyl groups has been shown to enhance antibacterial activity.[18] Information on the specific antimicrobial activity of this compound is less detailed in the available literature.

Data Presentation

The following tables summarize the quantitative data for the biological activities of this compound and selected synthetic coumarin derivatives.

Table 1: Anticancer Activity

CompoundActivity Metric (IC50)ValueCell LineCitation
This compoundAnti-proliferativeNot specifiedEsophageal Cancer (EC) cells[7]
Compound 65 (4-substituted coumarin)Anti-proliferative3.5-31.9 nMVarious tumor cells[1]
TCH-5c (triphenylethylene derived)Anti-proliferativeNot specifiedBreast cancer cell lines[5]
Compound 12c (1,2,3-triazole hybrid)Cytotoxicity0.13 µMMGC803 (gastric cancer)[21]
Compound 50a (thiazol-triazolin-one hybrid)Cytotoxicity0.16 µMMDA-MBA-231 (breast cancer)[21]
Compound 7f (coumarin-triazole hybrid)Cytotoxicity12.29 µMSCC-9 (oral squamous cell carcinoma)[22]

Table 2: Anti-inflammatory Activity

CompoundActivity Metric (% Inhibition)ValueAssayCitation
This compoundNot available--
Compound 6Protein Denaturation92.59-95.1%In vitro[15]
Compound 7Protein Denaturation90.44-95.42%In vitro[15]
Pyranocoumarin 2b, 3a,b, 5cAntiproteinase activityMore potent than aspirinIn vitro[20]
Coumarin-sulfonamide 9aAntiproteinase activityMore potent than aspirinIn vitro[20]

Table 3: Antimicrobial Activity

CompoundActivity Metric (MIC)ValueMicroorganismCitation
This compoundNot available--
5,7-dihydroxy-4-trifluoromethylcoumarin (3b)1.5 mMBacillus cereus, Staphylococcus aureus[18]
7-hydroxy-4-trifluoromethylcoumarin (3c)1.7 mMEnterococcus faecium[18]
Dicoumarol (3n)1.2 mMListeria monocytogenes[18]
Coumarin-pyrazole 111.95 µg/mlBacillus pumilis[17]
S-CH3 derivative 141.95 µg/mlStaphylococcus faecalis[17]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results.

Cell Proliferation Assay (CCK-8)

This assay is used to determine the anti-proliferative effects of compounds on cancer cells.[7]

  • Esophageal cancer (EC) cells are seeded in 96-well plates.

  • After adherence, the cells are treated with varying concentrations of the test compound (e.g., this compound) for a specified duration.

  • Following treatment, Cell Counting Kit-8 (CCK-8) solution is added to each well.

  • The plates are incubated to allow for the conversion of the WST-8 tetrazolium salt to formazan (B1609692) by cellular dehydrogenases.

  • The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is employed to detect DNA fragmentation, a hallmark of apoptosis.[7]

  • EC cells are cultured on coverslips and treated with the test compound.

  • The cells are then fixed and permeabilized.

  • The TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs, is added to the cells. TdT catalyzes the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • The incorporated label is visualized using fluorescence microscopy.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18]

  • A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate.

  • A standardized suspension of the target microorganism is added to each well.

  • The plate is incubated under appropriate conditions for microbial growth.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

In Vitro Anti-inflammatory Activity (Protein Denaturation Inhibition)

This assay assesses the ability of a compound to inhibit the denaturation of protein, a process analogous to inflammation-induced protein denaturation.[15]

  • A reaction mixture containing the test compound at various concentrations and a protein solution (e.g., bovine serum albumin) is prepared.

  • The mixture is incubated at a temperature that induces protein denaturation (e.g., 37°C followed by 70°C).

  • After cooling, the turbidity of the solution is measured using a spectrophotometer.

  • The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with that of a control. A standard anti-inflammatory drug (e.g., ibuprofen) is used as a reference.[15]

Visualizations

The following diagrams illustrate key pathways and workflows related to the activities of this compound and synthetic coumarins.

Marmesinin_Anticancer_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt activates pAkt p-Akt (Active) Proliferation Cell Proliferation pAkt->Proliferation promotes Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 promotes Bax Bax (Pro-apoptotic) pAkt->Bax inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis promotes

Caption: this compound's anticancer mechanism via PI3K/Akt pathway inhibition.[7]

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Data Analysis Compound Test Compound (this compound or Synthetic Derivative) Anticancer Anticancer Assays (MTT, Apoptosis, etc.) Compound->Anticancer Anti_inflammatory Anti-inflammatory Assays (Protein Denaturation, etc.) Compound->Anti_inflammatory Antimicrobial Antimicrobial Assays (MIC, etc.) Compound->Antimicrobial Data Quantitative Data (IC50, MIC, % Inhibition) Anticancer->Data Anti_inflammatory->Data Antimicrobial->Data

Caption: General workflow for evaluating biological activities of coumarins.

Synthetic_Coumarin_Mechanisms Synthetic_Coumarins Synthetic Coumarin Derivatives CA_Inhibition Carbonic Anhydrase Inhibition Synthetic_Coumarins->CA_Inhibition PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Inhibition Synthetic_Coumarins->PI3K_Akt_mTOR Apoptosis_Induction Apoptosis Induction Synthetic_Coumarins->Apoptosis_Induction MDR_Inhibition Multidrug Resistance Inhibition Synthetic_Coumarins->MDR_Inhibition Microtubule_Inhibition Microtubule Polymerization Inhibition Synthetic_Coumarins->Microtubule_Inhibition Angiogenesis_Inhibition Angiogenesis Inhibition Synthetic_Coumarins->Angiogenesis_Inhibition Anticancer_Effect Anticancer Effect CA_Inhibition->Anticancer_Effect PI3K_Akt_mTOR->Anticancer_Effect Apoptosis_Induction->Anticancer_Effect MDR_Inhibition->Anticancer_Effect Microtubule_Inhibition->Anticancer_Effect Angiogenesis_Inhibition->Anticancer_Effect

References

Marmesinin vs. Its Glycoside Derivatives: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of the furanocoumarin marmesinin and its glycoside derivatives. By presenting available experimental data, detailed protocols, and visual representations of signaling pathways, this document aims to be a valuable resource for researchers investigating the therapeutic potential of these natural compounds.

Executive Summary

This compound, a naturally occurring furanocoumarin, has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, cytotoxic, and antidiabetic effects. The addition of a glycosidic moiety to the this compound aglycone can significantly alter its physicochemical properties, such as solubility and bioavailability, which in turn may influence its biological activity. While extensive quantitative data is available for this compound, direct comparative studies with its specific glycoside derivatives are limited. This guide summarizes the known activities of this compound and discusses the potential impact of glycosylation, drawing parallels from studies on other flavonoid glycosides.

Data Presentation: Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data for the biological activities of this compound. A corresponding table for its glycoside derivatives remains largely unpopulated due to a lack of specific IC50 values in the reviewed literature.

Table 1: Biological Activity of this compound

Biological ActivityAssayCell Line/ModelIC50 Value (µM)Reference CompoundIC50 of Reference (µM)
Antioxidant DPPH radical scavenging-~15.4 ± 0.32Gallic acid1.1 ± 0.08
Anti-inflammatory Nitric Oxide (NO) Production InhibitionRAW 264.7 macrophagesNot reported as IC50; significant reduction at tested concentrations--
Cytotoxicity AntiproliferativeRAW 264.7 macrophages~6.24 ± 0.16Deferoxamine~10.8 ± 0.28
Antidiabetic α-Amylase Inhibition-73.2 (µg/mL)Acarbose50.9 (µg/mL)
Antidiabetic α-Glucosidase Inhibition-43.9 (µg/mL)Acarbose33.58 (µg/mL)

Table 2: Biological Activity of this compound Glycoside Derivatives

Biological ActivityAssayCell Line/ModelIC50 Value (µM)Reference CompoundIC50 of Reference (µM)
Cytotoxicity Data not available----
Anti-inflammatory Data not available----
Antiviral Data not available----
Antidiabetic Data not available----

Note: The lack of quantitative data for this compound glycoside derivatives highlights a significant gap in the current research landscape. Generally, glycosylation can either increase or decrease the biological activity of an aglycone, depending on the type and position of the sugar moiety, and the specific biological target.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is a standard colorimetric assay to assess the cytotoxic potential of chemical compounds.[3]

  • Cell Seeding:

    • Harvest and count cells from a logarithmic growth phase.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of this compound or its derivatives in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solutions in the complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic drug).

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This assay is used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator.[4]

  • Cell Seeding:

    • Seed RAW 264.7 macrophages in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Inflammation Induction:

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a negative control (cells without LPS) and a vehicle control (LPS-stimulated cells with solvent).

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Data Analysis:

    • Calculate the percentage of NO inhibition for each concentration compared to the LPS-stimulated vehicle control.

    • Determine the IC50 value if a dose-dependent inhibition is observed.

α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion. Inhibition of this enzyme can help control postprandial hyperglycemia.[5][6]

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing phosphate (B84403) buffer (pH 6.8), the α-glucosidase enzyme solution, and various concentrations of the test compound or a standard inhibitor (e.g., acarbose).

  • Pre-incubation:

    • Pre-incubate the reaction mixture at 37°C for a short period (e.g., 10 minutes).

  • Substrate Addition:

    • Initiate the enzymatic reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Incubation:

    • Incubate the mixture at 37°C for a defined time (e.g., 30 minutes). The enzyme will hydrolyze pNPG to p-nitrophenol, which is a colored product.

  • Stopping the Reaction:

    • Stop the reaction by adding a solution of sodium carbonate (Na₂CO₃).

  • Absorbance Measurement:

    • Measure the absorbance of the resulting p-nitrophenol at 405 nm.

  • Data Analysis:

    • Calculate the percentage of α-glucosidase inhibition for each concentration.

    • Determine the IC50 value from a dose-response curve.

Signaling Pathways and Experimental Workflows

This compound's Impact on Inflammatory Signaling Pathways

This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and MAPK pathways.[7][8]

Marmesinin_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_Pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_Pathway IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes Transcription This compound This compound This compound->IKK Inhibits This compound->NFkB Inhibits Translocation This compound->MAPK_Pathway Inhibits AP1 AP-1 MAPK_Pathway->AP1 AP1->Nucleus Translocation

Caption: this compound's inhibition of the NF-κB and MAPK signaling pathways.

General Workflow for Assessing Biological Activity

The following diagram illustrates a typical workflow for evaluating the biological activity of natural compounds like this compound and its derivatives.

Biological_Activity_Workflow Extraction Extraction & Isolation of this compound and Derivatives Characterization Structural Characterization (NMR, MS) Extraction->Characterization In_Vitro_Assays In Vitro Biological Assays (Cytotoxicity, Anti-inflammatory, etc.) Characterization->In_Vitro_Assays IC50 IC50 Determination In_Vitro_Assays->IC50 Mechanism Mechanism of Action Studies (Signaling Pathways) IC50->Mechanism In_Vivo_Studies In Vivo Animal Studies Mechanism->In_Vivo_Studies Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials

References

Marmesinin: A Comparative Analysis of In Vitro and In Vivo Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Marmesinin, a naturally occurring furanocoumarin, has garnered significant interest within the scientific community for its diverse pharmacological activities. This guide provides a comparative overview of the in vitro and in vivo studies on this compound, presenting available experimental data to facilitate a comprehensive understanding of its therapeutic potential. This document summarizes key findings, details experimental methodologies, and visualizes associated signaling pathways to support further research and drug development efforts.

Data Presentation: Quantitative Analysis of this compound's Bioactivity

To date, quantitative data allowing for a direct, comprehensive correlation between the in vitro and in vivo activities of this compound remains partially incomplete. The following tables summarize the currently available data.

In Vitro Activity of this compound
Assay Type Cell Line Parameter Measured Result
Antiproliferative ActivitySK-OV-3 (Human ovarian cancer)IC50> 100 μM
In Vitro Activity of Related Coumarins (for context)
Compound Assay Type Parameter Measured Result
Various CoumarinsNitric Oxide Production Inhibition (LPS-stimulated RAW 264.7 cells)IC5010.2 - 12.7 μM[1]
In Vivo Activity of this compound
Model Effect Dose Outcome
Mouse Xenograft ModelAnti-tumor AngiogenesisNot specifiedSuppression of tumor angiogenesis

Note: The lack of a specific effective dose for this compound in in vivo anti-inflammatory or anti-angiogenic models currently limits a direct quantitative comparison with its in vitro potency. Further dose-response studies in relevant animal models are warranted.

Key Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating key signaling pathways involved in cell growth, proliferation, and angiogenesis.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. This compound has been reported to inhibit this pathway, contributing to its anti-cancer effects.

PI3K_Akt_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pip2->pip3 akt Akt pip3->akt Activation downstream Downstream Effectors (Cell Survival, Proliferation) akt->downstream This compound This compound This compound->pi3k Inhibition

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.

VEGF-A Signaling Pathway

Vascular Endothelial Growth Factor A (VEGF-A) is a key driver of angiogenesis, the formation of new blood vessels. This compound has been demonstrated to interfere with VEGF-A-mediated signaling, thereby inhibiting angiogenesis.

VEGFA_Signaling_Pathway vegfa VEGF-A vegfr2 VEGFR2 vegfa->vegfr2 Binding downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) vegfr2->downstream Activation angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) downstream->angiogenesis This compound This compound This compound->vegfr2 Inhibition

Caption: VEGF-A signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound and related compounds are provided below.

In Vitro Experimental Protocols

1. MTT Assay for Cell Proliferation

This assay is used to assess the cytotoxic or antiproliferative effects of a compound on cultured cells.

  • Cell Seeding: Plate cells (e.g., SK-OV-3) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

2. Aortic Ring Sprouting Assay (Ex Vivo)

This assay assesses the effect of a compound on angiogenesis using a segment of the aorta.

  • Aorta Dissection: Aseptically dissect the thoracic aorta from a euthanized animal (e.g., rat or mouse).

  • Ring Preparation: Clean the aorta of any surrounding adipose and connective tissue and cut it into 1-2 mm thick rings.

  • Embedding: Embed the aortic rings in a gel matrix (e.g., Matrigel or collagen) in a 48-well plate.

  • Treatment: Add culture medium containing the test compound (this compound) or a vehicle control to each well. A pro-angiogenic factor like VEGF-A can be added to stimulate sprouting.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for several days (typically 7-14 days).

  • Sprout Quantification: Monitor the outgrowth of microvessels from the aortic rings daily using a microscope. The extent of sprouting can be quantified by measuring the area of outgrowth or counting the number of sprouts.

  • Data Analysis: Compare the extent of sprouting in the this compound-treated groups to the control group to determine the anti-angiogenic effect.

In Vivo Experimental Protocol

Carrageenan-Induced Paw Edema Model

This is a standard model for evaluating the acute anti-inflammatory activity of a compound.

  • Animal Acclimatization: Acclimate animals (typically rats or mice) to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer this compound orally or intraperitoneally at various doses to different groups of animals. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Edema Measurement: Measure the paw volume or thickness using a plethysmometer or a digital caliper at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each treated group compared to the control group. A dose-response curve can be generated to determine the effective dose (ED50) of this compound.

Experimental_Workflow_Comparison cluster_invitro In Vitro / Ex Vivo Assessment cluster_invivo In Vivo Assessment invitro_start Cell Culture / Aortic Ring treatment_invitro This compound Treatment invitro_start->treatment_invitro assay MTT Assay / Sprouting Assay treatment_invitro->assay data_invitro IC50 / % Inhibition assay->data_invitro correlation Correlation Analysis data_invitro->correlation invivo_start Animal Model (e.g., Carrageenan Paw Edema) treatment_invivo This compound Administration invivo_start->treatment_invivo induction Inflammation Induction treatment_invivo->induction measurement Paw Edema Measurement induction->measurement data_invivo ED50 / % Inhibition measurement->data_invivo data_invivo->correlation

Caption: Workflow for correlating in vitro/ex vivo and in vivo activity.

References

Head-to-Head Comparison: Marmesinin vs. Bergapten in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product research, the furanocoumarins Marmesinin and Bergapten (B1666803) have emerged as compounds of significant interest for their diverse pharmacological activities. This guide provides a detailed, data-driven comparison of their performance in key preclinical assays, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective bioactivities, mechanisms of action, and experimental protocols.

At a Glance: Key Bioactivities and Physicochemical Properties

PropertyThis compoundBergapten
Chemical Structure
Molecular Formula C₁₄H₁₄O₄C₁₂H₈O₄[1]
Molecular Weight 246.26 g/mol 216.19 g/mol [1]
Key Bioactivities Anticancer, Neuroprotective, Anti-inflammatory, AntimicrobialAnticancer, Anti-inflammatory, Antimicrobial, Neuroprotective, Photosensitizing[2][3][4]
Primary Mechanism of Action Inhibition of PI3K/Akt signaling pathway[5][6][7]Modulation of NF-κB, JAK/STAT, and PI3K/Akt signaling pathways[8][9][10][11]

Data Summary: A Quantitative Comparison

Anticancer Activity

Both this compound and Bergapten have demonstrated notable anticancer properties, primarily through the induction of apoptosis and inhibition of cell proliferation.

CompoundCell LineAssayIC₅₀ ValueReference
This compound Esophageal Cancer (EC) cellsCCK-8 assayNot explicitly stated, but effective concentrations are discussed[5][7]
Bergapten DLD-1 (colorectal cancer)Cell Viability Assay~50 µM[12]
LoVo (colorectal cancer)Cell Viability Assay~50 µM[12]
Saos-2 (osteosarcoma)MTT assay40.05 µM[6]
HT-29 (colorectal adenocarcinoma)MTT assay332.4 µM[6]
SW680 (colon cancer)MTT assay354.5 µM[6]
HOS (osteosarcoma)MTT assay257.5 µM[6]
MK-1 (gastric cancer)Not specified193.0 µM[6]
HeLa (cervical cancer)Not specified43.5 µM[6]
B16F10 (murine melanoma)Not specified>462.0 µM[6]
KYSE150 (esophageal squamous cell carcinoma)Not specified102.51 µM[13]
KYSE410 (esophageal squamous cell carcinoma)Not specified114.02 µM[13]
Anti-inflammatory Activity

Bergapten has been more extensively studied for its anti-inflammatory effects, with specific IC₅₀ values determined in various assays. While this compound is suggested to have anti-inflammatory properties, specific quantitative data is not as readily available.

CompoundAssayTarget/EndpointIC₅₀ ValueReference
Bergapten Hypotonicity-induced hemolysisHuman Red Blood Cells7.71 ± 0.27 µg/ml[14]
Heat-induced hemolysisHuman Red Blood Cells4.23 ± 0.42 µg/ml[14]
CYP3A4 InhibitionHuman Liver Microsomes~25 µM[12]
Antimicrobial Activity

Information on the antimicrobial activity of both compounds is available, though direct comparative MIC (Minimum Inhibitory Concentration) values against the same panel of microbes are not consistently reported in the literature. Both are known to possess activity against various bacteria and fungi.[2][15]

Signaling Pathways and Mechanisms of Action

This compound: Targeting the PI3K/Akt Pathway

This compound primarily exerts its anticancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[5][6][7] This inhibition leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax, ultimately triggering programmed cell death in cancer cells.[5][7]

Marmesinin_PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt activates Bcl2 Bcl-2 Akt->Bcl2 activates Bax Bax Akt->Bax inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis induces

This compound's inhibition of the PI3K/Akt signaling pathway.
Bergapten: A Multi-Target Approach

Bergapten demonstrates a more complex mechanism of action, modulating several key signaling pathways implicated in inflammation and cancer. It has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical regulator of inflammatory responses, and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[8][9][10] Like this compound, Bergapten also impacts the PI3K/Akt pathway.[11]

Bergapten_Signaling_Pathways cluster_stimuli Inflammatory Stimuli / Growth Factors cluster_pathways Signaling Pathways cluster_cellular_response Cellular Response Stimuli Stimuli NFkB_pathway NF-κB Pathway Stimuli->NFkB_pathway JAK_STAT_pathway JAK/STAT Pathway Stimuli->JAK_STAT_pathway PI3K_Akt_pathway PI3K/Akt Pathway Stimuli->PI3K_Akt_pathway Inflammation Inflammation NFkB_pathway->Inflammation Proliferation Cell Proliferation JAK_STAT_pathway->Proliferation PI3K_Akt_pathway->Proliferation Apoptosis Apoptosis PI3K_Akt_pathway->Apoptosis inhibition of Bergapten Bergapten Bergapten->NFkB_pathway Bergapten->JAK_STAT_pathway Bergapten->PI3K_Akt_pathway

Bergapten's modulation of multiple signaling pathways.

Experimental Protocols

Cell Viability and Proliferation Assays (CCK-8 and MTT)

Objective: To determine the cytotoxic and anti-proliferative effects of this compound and Bergapten on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or Bergapten for specific time periods (e.g., 24, 48, 72, or 96 hours).[6] A vehicle control (e.g., DMSO) is included.

  • Reagent Addition:

    • CCK-8 Assay: 10 µL of CCK-8 solution is added to each well and incubated for 1-4 hours.

    • MTT Assay: 20 µL of MTT solution (5 mg/mL) is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in 150 µL of DMSO.

  • Data Acquisition: The absorbance is measured using a microplate reader at 450 nm for CCK-8 and 570 nm for MTT.

  • Data Analysis: Cell viability is expressed as a percentage of the control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound and Bergapten.

Methodology:

  • Cell Treatment: Cells are treated with the desired concentrations of the compounds for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.[16]

  • Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[16][17][18][19]

  • Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.[19]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.[16][17][18] Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Apoptosis_Assay_Workflow start Cell Treatment with Compound harvest Harvest Cells (Adherent & Floating) start->harvest wash Wash with Cold PBS harvest->wash stain Resuspend in Binding Buffer + Annexin V-FITC & PI wash->stain incubate Incubate in Dark (15-20 min) stain->incubate analyze Flow Cytometry Analysis incubate->analyze

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of the structure-activity relationships (SAR) of marmesinin and its furanocoumarin relatives reveals key structural determinants for their anticancer, anti-inflammatory, and neuroprotective activities. This guide provides a comparative overview of their performance, supported by experimental data and detailed methodologies, to inform future drug discovery and development efforts.

Furanocoumarins, a class of naturally occurring compounds found in a variety of plants, have long been recognized for their diverse biological activities.[1] Among them, this compound, a linear furanocoumarin, and its structural analogues have emerged as promising scaffolds for the development of novel therapeutics.[2] The arrangement of their fused furan (B31954) and coumarin (B35378) rings, along with the nature and position of various substituents, dictates their interaction with biological targets and ultimately their therapeutic efficacy.[3][4] This guide delves into the SAR of this compound and related furanocoumarins, offering a comparative analysis of their anticancer, anti-inflammatory, and neuroprotective potential.

Anticancer Activity: Targeting Proliferation and Survival

Furanocoumarins exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[1][5] The substitution pattern on the furanocoumarin core is a critical factor influencing their cytotoxic potency.

Key Structure-Activity Relationship Insights:

  • Linear vs. Angular Isomers: The orientation of the furan ring fusion to the coumarin backbone (linear or angular) can impact activity.[3]

  • Substitution at C5 and C8: The presence of methoxy (B1213986) or isopentenyloxy groups at the C5 and C8 positions has been shown to modulate pro-apoptotic properties. For instance, the substitution of a methoxy group with an isopentenyloxy moiety at the C5 position can lead to a decrease in pro-apoptotic activity.[5]

  • Prenyloxy and Methoxy Groups: The presence of a prenyloxy group can enhance lipophilicity, potentially facilitating passage through microbial membranes and contributing to activity. Double oxygenated substituents at C-5 and C-8 are suggested to be important for antibacterial activity.[6]

  • Marmesin's Anticancer Potential: Marmesin, a biosynthetic precursor to many linear furanocoumarins, has demonstrated notable anticancer activity.[7] It has been shown to inhibit the proliferation of esophageal cancer cells by suppressing the PI3K/Akt signaling pathway.[7]

CompoundCancer Cell LineIC50 (µM)Reference
Marmesin Human leukemia (U937)40[8]
Marmesin Esophageal Cancer CellsExhibited anti-proliferative effect[7]
Phellopterin (B192084) Human promyelocytic leukemia (HL-60/MX2)8[5]
Isopimpinellin Human promyelocytic leukemia (HL-60/MX2)26[5]
Xanthotoxin MCF-7 (Breast Cancer)24.08 (antagonized ETRα activity)[9]
Bergapten MCF-7 (Breast Cancer)1.18 (antagonized ETRα activity)[9]
Angelicin MCF-7 (Breast Cancer)11.02 (antagonized ETRα activity)[9]
Isoimperatorin MCF-7 (Breast Cancer)54.32 (antagonized ETRα activity)[9]

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Furanocoumarins have demonstrated significant anti-inflammatory properties by modulating key inflammatory mediators and signaling pathways. Their ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α is a key aspect of their anti-inflammatory action.

Key Structure-Activity Relationship Insights:

  • Hydrophobicity and Substitution: Hydrophobic furanocoumarins, such as phellopterin and oxypeucedanin (B192039) methanolate, have been shown to effectively suppress NO production.[10] A methoxy group at carbon 5 and a side chain at carbon 8 in the furanocoumarin skeleton appear to be important for this activity.[11]

  • Dimeric Furanocoumarins: Dimeric furanocoumarins, such as dahuribiethrins B, D, and E, have exhibited significant inhibition of NO production, with IC50 values lower than the standard drug indomethacin.[2]

CompoundAssayIC50 (µM)Reference
Dahuribiethrin B NO Production Inhibition (RAW 264.7 cells)9.6[2]
Dahuribiethrin D NO Production Inhibition (RAW 264.7 cells)8.8[2]
Dahuribiethrin E NO Production Inhibition (RAW 264.7 cells)9.2[2]
Indomethacin (Control) NO Production Inhibition (RAW 264.7 cells)23.6[2]
Phellopterin NO Production Inhibition (Hepatocytes)Significant Suppression[11]
Oxypeucedanin Methanolate NO Production Inhibition (Hepatocytes)Significant Suppression[11]

Neuroprotective Activity: Shielding Neurons from Damage

The neuroprotective effects of furanocoumarins are an emerging area of research, with several compounds showing promise in protecting against neuronal damage induced by oxidative stress and excitotoxicity.

Key Structure-Activity Relationship Insights:

  • Antioxidant Properties: The antioxidant capacity of furanocoumarins contributes significantly to their neuroprotective effects.

  • Modulation of Signaling Pathways: Coumarin derivatives have been shown to exert neuroprotection by activating pro-survival signaling pathways such as the TRKB-CREB-BDNF pathway.

  • This compound's Neuroprotection: this compound has been reported to exhibit significant neuroprotective activities against glutamate-induced toxicity. However, specific EC50 values for this compound in neuroprotection assays are not yet widely available. The neuroprotective potential of related coumarin derivatives has been quantified, providing a basis for comparison.

CompoundAssayEC50 (µM)Reference
LMDS-2 Tau Aggregation Inhibition8[12]
LMDS-4 Tau Aggregation Inhibition14[12]
LMDS-3 Tau Aggregation Inhibition21[12]
LM-031 Tau Aggregation Inhibition36[12]
Congo Red (Control) Tau Aggregation Inhibition10[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the biological activities of furanocoumarins.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., HCT116, MCF-7) are seeded in 96-well plates at a specific density (e.g., 10 x 10³ cells/well) and incubated overnight.[1]

  • Compound Treatment: Cells are treated with various concentrations of the furanocoumarin compounds for a specified duration (e.g., 72 hours).[1]

  • MTT Incubation: The culture medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plates are then incubated for a period (e.g., 20-40 minutes) to allow for the formation of formazan (B1609692) crystals by viable cells.[1]

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 540 nm).[1]

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and IC50 values are determined.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Seeding: RAW 264.7 cells are seeded in 96-well plates and incubated.[7]

  • Compound and LPS Treatment: Cells are pre-treated with various concentrations of the furanocoumarin compounds for a short period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) for a longer duration (e.g., 24 hours).[7]

  • Nitrite (B80452) Measurement: The amount of nitrite (a stable product of NO) in the culture medium is measured using the Griess reagent. This involves mixing the cell culture supernatant with the Griess reagent and measuring the absorbance at a specific wavelength (e.g., 540 nm).[10][13]

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and IC50 values are determined. A cell viability assay (e.g., MTT) is often performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.[7]

Neuroprotective Activity: Glutamate-Induced Excitotoxicity Assay

This in vitro assay models the neuronal damage caused by excessive glutamate (B1630785) stimulation, a key process in many neurodegenerative diseases.

  • Neuronal Cell Culture: Primary neurons or neuronal cell lines (e.g., iCell GABANeurons) are cultured in a suitable medium and plated in 96-well plates.[14]

  • Compound Pre-treatment: Neurons are pre-incubated with various concentrations of the furanocoumarin compounds for a specified period (e.g., 24 hours).

  • Glutamate Insult: A neurotoxic concentration of glutamate is added to the culture medium to induce excitotoxicity. The incubation time with glutamate can vary (e.g., 48 hours).[14]

  • Viability Assessment: Cell viability is assessed using various methods, such as the MTT assay, LDH release assay, or by staining with fluorescent dyes that distinguish between live and dead cells.[14]

  • Data Analysis: The neuroprotective effect is quantified by comparing the viability of compound-treated cells to that of cells treated with glutamate alone. EC50 values, representing the concentration at which a compound exerts 50% of its maximal protective effect, can be calculated.

Signaling Pathways and Experimental Workflows

The biological activities of this compound and related furanocoumarins are mediated through the modulation of complex signaling pathways. Visualizing these pathways and experimental workflows can aid in understanding their mechanisms of action.

anticancer_pathway Furanocoumarins This compound & Related Furanocoumarins PI3K PI3K Furanocoumarins->PI3K Inhibits Akt Akt Furanocoumarins->Akt Inhibits NFkB NF-κB Furanocoumarins->NFkB Inhibits MAPK MAPK Furanocoumarins->MAPK Modulates PI3K->Akt CellCycleArrest Cell Cycle Arrest PI3K->CellCycleArrest Akt->NFkB Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival Akt->Proliferation NFkB->Proliferation MAPK->Proliferation

Caption: Anticancer signaling pathways modulated by furanocoumarins.

experimental_workflow cluster_0 In Vitro Assays cluster_1 Data Analysis Assay_Selection Assay Selection (MTT, NO Inhibition, Neuroprotection) Cell_Culture Cell Culture (Cancer, Macrophage, Neuronal) Assay_Selection->Cell_Culture Compound_Treatment Compound Treatment (Varying Concentrations) Cell_Culture->Compound_Treatment Incubation Incubation Compound_Treatment->Incubation Data_Acquisition Data Acquisition (Absorbance, Fluorescence) Incubation->Data_Acquisition Viability_Calculation Calculate % Viability/ % Inhibition Data_Acquisition->Viability_Calculation IC50_EC50_Determination Determine IC50/EC50 Values Viability_Calculation->IC50_EC50_Determination SAR_Analysis Structure-Activity Relationship Analysis IC50_EC50_Determination->SAR_Analysis

Caption: General experimental workflow for activity screening.

References

Validating Marmesinin's Mechanism of Action: A Comparative Guide to Gene Knockdown Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to validate the mechanism of action of marmesinin, a natural coumarin (B35378) with promising anti-cancer and anti-inflammatory properties. We focus on the use of gene knockdown techniques to substantiate its proposed molecular targets and compare its efficacy with established alternative compounds.

Unveiling this compound's Molecular Targets

This compound is a natural phytochemical that has demonstrated significant potential in preclinical studies for its anti-cancer and anti-inflammatory effects. Emerging research suggests that its therapeutic activities are mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and inflammation. Two primary proposed mechanisms of action for this compound are:

  • Inhibition of Heparan Sulfatase-2 (HSULF-2): In silico and in vitro studies suggest that this compound can directly interact with and inhibit the enzymatic activity of HSULF-2.[1][2][3] HSULF-2 is an extracellular sulfatase that plays a crucial role in cell signaling by modifying the sulfation patterns of heparan sulfate (B86663) proteoglycans (HSPGs), thereby regulating the activity of various growth factors and morphogens implicated in cancer progression.[4][5][6][7][8]

  • Modulation of Src/MEK/ERK and PI3K/Akt Signaling Pathways: this compound has been observed to inhibit the phosphorylation of key proteins in the Src/MEK/ERK and PI3K/Akt signaling cascades in non-small cell lung cancer (NSCLC) cells.[9][10] These pathways are critical regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.

This guide outlines a systematic approach using gene knockdown to validate these proposed mechanisms and provides a comparative analysis of this compound's performance against other therapeutic agents targeting similar pathways.

Comparative Efficacy of this compound and Alternatives

To provide a clear perspective on the therapeutic potential of this compound, its efficacy is compared with that of other compounds known to target similar pathways in the context of cancer and inflammation.

Anti-Cancer Activity in Non-Small Cell Lung Cancer (NSCLC)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and selected alternative anti-cancer agents in NSCLC cell lines. Lower IC50 values indicate greater potency.

CompoundTarget/MechanismCell LineIC50 (µM)Reference
This compound HSULF-2, Src/MEK/ERK, PI3K/Akt A549 ~10-40 [11][12]
H1299 ~10-40 [12]
CurcuminMultiple targets (e.g., NF-κB, STAT3)A54910-41[1][13][14][15][16]
DasatinibSrc family kinase inhibitorH3220.08[17]
NCI-H19750.95[18][19]
NCI-H16503.64[18][19]
GefitinibEGFR tyrosine kinase inhibitorA5494.5 - 19.91[2][3][20][21]
H3220.5[20]
Anti-Inflammatory Activity
CompoundTarget/MechanismCell LineIC50 for NO Inhibition (µM)Reference
This compound Src/NF-κB pathway (putative) RAW 264.7 Not Reported
Quercetin (B1663063)Multiple targets (e.g., NF-κB, MAPKs)RAW 264.7~5-50[1][13][15][20]
ParthenolideNF-κB inhibitorRAW 264.7~1-12[14][16][17][18]
BAY 11-7082IKKβ inhibitor (upstream of NF-κB)RAW 264.7~5-15[5][11]

Experimental Protocols for Mechanism Validation

This section provides detailed protocols for key experiments designed to validate the mechanism of action of this compound using gene knockdown.

siRNA-Mediated Gene Knockdown of HSULF-2 in A549 Cells

This protocol describes the transient knockdown of HSULF-2 in the A549 human lung carcinoma cell line using small interfering RNA (siRNA).

Materials:

  • A549 cells (ATCC)

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • HSULF-2 specific siRNA and non-targeting control siRNA

  • Lipofectamine™ RNAiMAX Transfection Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • 6-well tissue culture plates

  • Phosphate-Buffered Saline (PBS)

  • Reagents for RNA extraction (e.g., TRIzol)

  • Reagents for qRT-PCR (e.g., SYBR Green Master Mix)

  • Reagents for Western Blotting

Procedure:

  • Cell Seeding: The day before transfection, seed A549 cells in 6-well plates at a density of 2 x 10^5 cells per well in 2 ml of complete growth medium. Ensure cells are 60-80% confluent at the time of transfection.

  • siRNA-Lipofectamine Complex Formation:

    • For each well, dilute 20-80 pmols of HSULF-2 siRNA or control siRNA into 100 µl of Opti-MEM™ medium.

    • In a separate tube, dilute 6 µl of Lipofectamine™ RNAiMAX into 100 µl of Opti-MEM™ medium.

    • Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX (total volume ~200 µl). Mix gently by pipetting and incubate for 15-20 minutes at room temperature to allow complex formation.

  • Transfection:

    • Aspirate the growth medium from the A549 cells and wash once with 2 ml of PBS.

    • Add 0.8 ml of Opti-MEM™ to the siRNA-lipid complex mixture.

    • Add the 1 ml of the final mixture dropwise to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 6-8 hours.

  • Post-transfection: After the initial incubation, add 1 ml of complete growth medium (containing 2x serum and antibiotics) to each well without removing the transfection mixture.

  • Harvesting: Incubate the cells for an additional 24-72 hours. Harvest the cells for analysis of HSULF-2 knockdown efficiency by qRT-PCR and Western Blotting.

Cell Viability Assessment using MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells treated with this compound, alternatives, or vehicle control in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of the test compounds for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, add 10 µl of MTT solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator.

  • Formazan (B1609692) Solubilization: Add 100 µl of DMSO to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Analysis of Protein Phosphorylation by Western Blotting

This technique is used to detect and quantify the phosphorylation status of specific proteins, such as ERK, in response to treatment.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-HSULF-2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for a loading control (e.g., GAPDH) or to assess total protein levels (e.g., anti-total-ERK).

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the experimental workflow for validating this compound's mechanism of action.

Marmesinin_Anticancer_Pathway This compound This compound HSULF2 HSULF-2 This compound->HSULF2 Inhibits Src Src This compound->Src Inhibits HSPG HSPGs HSULF2->HSPG Modifies GrowthFactors Growth Factors (e.g., FGF, VEGF) HSPG->GrowthFactors Presents to GF_Receptor Growth Factor Receptors GrowthFactors->GF_Receptor Activates GF_Receptor->Src Activates Ras Ras Src->Ras PI3K PI3K Src->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Proposed anti-cancer signaling pathway of this compound.

Marmesinin_Anti_Inflammatory_Pathway This compound This compound Src Src This compound->Src Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MyD88->Src IKK IKK Src->IKK IkB IκB IKK->IkB Phosphorylates (degradation) NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus iNOS iNOS/COX-2 Expression Nucleus->iNOS Transcription Inflammation Inflammation (NO, Prostaglandins) iNOS->Inflammation

Caption: Putative anti-inflammatory pathway of this compound.

Validation_Workflow Hypothesis Hypothesis: This compound inhibits HSULF-2 and Src CellCulture Cell Culture (e.g., A549 NSCLC cells) Hypothesis->CellCulture Treatment Treatment Groups: 1. Vehicle Control 2. This compound 3. Control siRNA 4. HSULF-2 siRNA 5. This compound + HSULF-2 siRNA CellCulture->Treatment CellViability Cell Viability Assay (MTT) Treatment->CellViability WesternBlot Western Blot Analysis (p-ERK, total ERK, HSULF-2) Treatment->WesternBlot Analysis Data Analysis and Interpretation CellViability->Analysis WesternBlot->Analysis Conclusion Conclusion on Mechanism of Action Analysis->Conclusion

Caption: Experimental workflow for validating this compound's mechanism.

Conclusion

The validation of this compound's mechanism of action through gene knockdown of its putative targets, HSULF-2 and Src, is a critical step in its development as a potential therapeutic agent. The experimental framework outlined in this guide provides a robust methodology for researchers to systematically investigate its molecular interactions. By comparing its efficacy against established alternatives, a clearer understanding of its therapeutic potential in oncology and inflammatory diseases can be achieved. The provided protocols and visualizations serve as a practical resource for designing and executing these validation studies. Further research, including in vivo studies, will be essential to translate these preclinical findings into clinical applications.

References

Marmesinin vs. Chloroquine: A Comparative Analysis of Antiplasmodial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antiplasmodial activity of marmesinin, a natural coumarin, and chloroquine (B1663885), a well-established antimalarial drug. The following sections present quantitative data on their efficacy, detailed experimental protocols for key assays, and a visualization of their shared mechanism of action.

I. Quantitative Comparison of Antiplasmodial Activity

The in vitro efficacy of this compound and chloroquine against Plasmodium falciparum, the deadliest species of malaria parasite, has been evaluated in various studies. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key parameter in these assessments.

CompoundP. falciparum StrainIC50Reference
This compound 3D7 (Chloroquine-sensitive)0.28 µg/mL[1][2]
Chloroquine 3D7 (Chloroquine-sensitive)0.015 µM (approx. 0.008 µg/mL)
Chloroquine Dd2 (Chloroquine-resistant)100-150 nM (approx. 0.052-0.078 µg/mL)
Chloroquine K1 (Chloroquine-resistant)405 ± 32 nM (approx. 0.21 µg/mL)

Note: IC50 values for chloroquine can vary significantly depending on the specific laboratory conditions and the level of resistance in the parasite strain. The values presented here are for comparative purposes.

II. Mechanism of Action: Inhibition of Hemozoin Formation

Both this compound and chloroquine are understood to exert their antiplasmodial effects by interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite within red blood cells. The parasite polymerizes heme into an inert crystalline form called hemozoin (also known as β-hematin). Inhibition of this process leads to the accumulation of toxic free heme, which ultimately kills the parasite.

The following diagram illustrates this shared signaling pathway.

cluster_parasite Plasmodium falciparum Digestive Vacuole cluster_drugs Inhibitory Action Hemoglobin Hemoglobin (from host red blood cell) Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Accumulation leads to This compound This compound This compound->Heme Inhibits Polymerization Chloroquine Chloroquine Chloroquine->Heme Inhibits Polymerization start Start prep_parasites Prepare synchronized ring-stage parasite culture start->prep_parasites prep_plates Prepare 96-well plates with serial dilutions of test compounds prep_parasites->prep_plates add_parasites Add parasite culture to wells prep_plates->add_parasites incubate Incubate plates for 72 hours add_parasites->incubate lyse Add SYBR Green I lysis buffer incubate->lyse read Read fluorescence lyse->read analyze Analyze data to determine IC50 read->analyze end End analyze->end start Start prep_solutions Prepare solutions of hemin, buffer, and test compounds start->prep_solutions mix_reagents Mix hemin, buffer, and test compound in 96-well plate prep_solutions->mix_reagents incubate Incubate at 37°C with shaking mix_reagents->incubate centrifuge Centrifuge the plate incubate->centrifuge wash Wash the pellet with DMSO centrifuge->wash dissolve Dissolve the pellet in NaOH wash->dissolve read Read absorbance at ~405 nm dissolve->read analyze Calculate % inhibition and IC50 read->analyze end End analyze->end

References

Reproducibility of Marmesinin's neuroprotective effects across different neuronal cell lines

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Reproducibility in Neuroprotection

The quest for novel neuroprotective agents is a cornerstone of research into neurodegenerative diseases. Marmesinin, a natural furanocoumarin, has emerged as a compound of interest. This guide provides a comparative analysis of the existing experimental data on the neuroprotective effects of this compound and related extracts across different neuronal cell lines. The objective is to assess the reproducibility of its therapeutic potential and to highlight the methodologies employed in these key studies.

Note on Current Research Landscape: Direct comparative studies on the neuroprotective effects of pure this compound across multiple neuronal cell lines are limited in the current scientific literature. This guide synthesizes the available data from a study on an ethanolic extract of Aegle marmelos fruit (containing this compound) on human SH-SY5Y neuroblastoma cells and a report on the effect of pure this compound on primary rat cortical cells. This distinction is crucial for interpreting the presented data.

Quantitative Data Summary

The following table summarizes the quantitative findings from studies investigating the neuroprotective effects of an Aegle marmelos fruit extract (AMFE), which contains this compound, on the SH-SY5Y cell line. Data for pure this compound on other cell lines is currently not available in a quantitative format in the reviewed literature.

Cell LineNeurotoxic ModelTreatmentConcentrationOutcome MeasureResult
SH-SY5Y Amyloid-β (Aβ₁₋₄₂) (20 µM)Ethanolic Extract of Aegle marmelos Fruit (AMFE)62.5 µg/mLCell Viability (MTT Assay)>50% improvement in cell viability compared to Aβ-treated cells[1][2]
Intracellular ROS (H₂DCFDA)Significant reduction in ROS levels[1]
Mitochondrial Membrane Potential (JC-1 Assay)Restoration of mitochondrial membrane potential[1][2]
Primary Rat Cortical Cells Glutamate (B1630785)This compoundNot SpecifiedNeuronal ViabilityStrong neuroprotective activity reported

Key Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Neuroprotection in SH-SY5Y Cells Exposed to Amyloid-β
  • Cell Culture: Human SH-SY5Y neuroblastoma cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment:

    • Cells are seeded in appropriate culture plates.

    • An ethanolic extract of Aegle marmelos fruit (AMFE) is prepared in a stock solution and diluted to the final concentration (e.g., 62.5 µg/mL) in the culture medium.

    • Cells are pre-treated with the AMFE solution.

    • After a specified pre-treatment period, Amyloid-β₁₋₄₂ peptide (e.g., 20 µM) is added to induce neurotoxicity.

    • The cells are incubated for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • After the 24-hour incubation, the culture medium is removed.

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours to allow for the formation of formazan (B1609692) crystals.

    • The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

  • Intracellular Reactive Oxygen Species (ROS) Measurement (H₂DCFDA Assay):

    • Following treatment, cells are incubated with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA), a fluorescent probe for ROS.

    • The fluorescence intensity is measured using a flow cytometer or a fluorescence microplate reader. A reduction in fluorescence intensity in treated cells compared to the neurotoxin-exposed group indicates a decrease in ROS levels.[1]

  • Mitochondrial Membrane Potential (MMP) Assessment (JC-1 Assay):

    • After treatment, cells are stained with JC-1, a cationic dye that accumulates in mitochondria in a potential-dependent manner.

    • In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low MMP, JC-1 remains in its monomeric form and emits green fluorescence.

    • The ratio of red to green fluorescence is measured using a flow cytometer or fluorescence microscope to determine the mitochondrial membrane potential.[1]

Neuroprotection in Primary Rat Cortical Cells Exposed to Glutamate

While specific protocols for this compound's application were not detailed in the available literature, a general procedure for glutamate-induced neurotoxicity in rat cortical cells is as follows:

  • Primary Cell Culture:

    • Cortical neurons are isolated from embryonic rat brains.

    • The cells are plated on coated culture dishes and maintained in a neurobasal medium supplemented with necessary growth factors.

  • Treatment:

    • Cultured neurons are exposed to a high concentration of glutamate to induce excitotoxicity.

    • In parallel experiments, cells are pre-treated with the neuroprotective agent (this compound) before glutamate exposure.

  • Assessment of Neuroprotection:

    • Neuronal viability is assessed using methods such as trypan blue exclusion, lactate (B86563) dehydrogenase (LDH) assay, or immunocytochemistry for neuronal markers.

Visualizing the Pathways and Processes

To better understand the experimental designs and potential mechanisms of action, the following diagrams have been generated using the Graphviz DOT language.

G cluster_0 Experimental Workflow: SH-SY5Y Neuroprotection Assay A SH-SY5Y Cell Culture B Pre-treatment with Aegle marmelos Fruit Extract A->B Seeding C Induction of Neurotoxicity (Amyloid-β) B->C D Incubation (24h) C->D E Cell Viability Assay (MTT) D->E F ROS Measurement (H₂DCFDA) D->F G Mitochondrial Membrane Potential Assay (JC-1) D->G H Data Analysis E->H F->H G->H

Experimental Workflow for SH-SY5Y Neuroprotection Assay.

G cluster_1 Proposed Neuroprotective Mechanism of this compound-containing Extract Toxin Neurotoxin (e.g., Amyloid-β) ROS Increased Reactive Oxygen Species (ROS) Toxin->ROS This compound This compound (in A. marmelos Extract) This compound->ROS Scavenges Mito_dys Mitochondrial Dysfunction This compound->Mito_dys Protects Cell_Survival Neuronal Survival This compound->Cell_Survival ROS->Mito_dys Apoptosis Apoptosis & Cell Death Mito_dys->Apoptosis Apoptosis->Cell_Survival

Proposed Neuroprotective Mechanism of this compound-containing Extract.

Concluding Remarks

The available evidence suggests that this compound and extracts containing it possess neuroprotective properties. The study on the ethanolic extract of Aegle marmelos fruit provides quantitative data demonstrating its ability to mitigate amyloid-β-induced toxicity in SH-SY5Y cells by reducing oxidative stress and preserving mitochondrial function. Furthermore, reports indicate that pure this compound is effective against glutamate-induced excitotoxicity in primary rat cortical cells.

However, to establish the reproducibility and full therapeutic potential of this compound, further research is imperative. Specifically, studies utilizing pure this compound across a standardized panel of neuronal cell lines (e.g., SH-SY5Y, PC12, N2A) and various neurotoxic models are needed. Such research would enable a more direct comparison of its efficacy and help to elucidate the precise molecular signaling pathways underlying its neuroprotective effects. This will be a critical step in advancing this compound from a promising natural compound to a potential candidate for the development of novel neuroprotective therapies.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.